3-Aminohex-5-enoic acid hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-aminohex-5-enoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPGGODHJJCONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Aminohex-5-enoic Acid Hydrochloride: A Versatile GABA Analogue for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminohex-5-enoic acid hydrochloride is a chiral, non-proteinogenic β-amino acid and a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its unique structure, featuring a terminal vinyl group, offers significant synthetic versatility, making it a valuable building block for the development of novel chemical entities in neuroscience research and drug discovery. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it explores its potential applications as a GABA receptor modulator and its utility in the design of peptidomimetics and other bioactive molecules.
Introduction: The Significance of Unsaturated GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. However, the therapeutic potential of GABA itself is limited by its poor blood-brain barrier permeability. This has driven the development of a vast array of GABA analogues with improved pharmacokinetic and pharmacodynamic properties.
Unsaturated GABA analogues, such as 3-Aminohex-5-enoic acid, are of particular interest. The introduction of a double or triple bond into the carbon backbone restricts the molecule's conformational flexibility. This conformational constraint can lead to enhanced selectivity for specific GABA receptor subtypes (GABAA, GABAB, and GABAC), offering a strategy to design drugs with more targeted effects and potentially fewer side effects. The terminal vinyl group in 3-Aminohex-5-enoic acid not only influences its biological activity but also serves as a reactive handle for further chemical modifications, expanding its utility as a synthetic building block.
Chemical Structure and Identification
This compound is the hydrochloride salt of 3-aminohex-5-enoic acid. The presence of a chiral center at the C3 position means it exists as two enantiomers: (S)-3-Aminohex-5-enoic acid hydrochloride and (R)-3-Aminohex-5-enoic acid hydrochloride.
Systematic IUPAC Name: (3S)-3-aminohex-5-enoic acid hydrochloride (for the S-enantiomer)
Caption: General structure of this compound.
Key Identifiers:
| Identifier | (S)-Enantiomer | (R)-Enantiomer |
| CAS Number | 332064-77-4[1] | 332064-79-6[2] |
| Molecular Formula | C₆H₁₂ClNO₂[2] | C₆H₁₂ClNO₂[2] |
| Molecular Weight | 165.62 g/mol [3] | 165.62 g/mol [3] |
| InChI | InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 | InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1 |
| SMILES | C=CCCCC(=O)O.Cl | C=CCCCC(=O)O.Cl |
Physicochemical Properties
| Property | Value/Information | Source/Rationale |
| Melting Point | Not experimentally determined. Expected to be a crystalline solid with a relatively high melting point, typical for amino acid hydrochlorides. | General knowledge of amino acid salts. |
| Solubility | Soluble in water.[4] Limited solubility in non-polar organic solvents. Solubility in polar organic solvents like methanol and ethanol is expected to be moderate.[4] | As an amino acid hydrochloride, it is a salt and thus expected to be soluble in polar protic solvents. |
| pKa | pKa₁ (α-carboxyl group): ~2-3; pKa₂ (α-ammonium ion): ~9-10. | Estimated based on typical pKa values for β-amino acids.[5] |
| Appearance | White to off-white solid. | General appearance of purified amino acid hydrochlorides. |
Synthesis and Manufacturing
The asymmetric synthesis of β-amino acids is a well-established field in organic chemistry. While a specific, detailed protocol for the industrial-scale synthesis of this compound is not publicly available, several synthetic strategies can be employed. One common approach involves the use of chiral auxiliaries to control the stereochemistry of the newly formed chiral center.
Conceptual Asymmetric Synthesis Workflow:
The following diagram illustrates a conceptual workflow for the asymmetric synthesis of (S)-3-Aminohex-5-enoic acid.
Caption: Conceptual workflow for the asymmetric synthesis of 3-Aminohex-5-enoic acid.
Key Experimental Considerations:
-
Choice of Chiral Auxiliary: The selection of the chiral auxiliary is critical for achieving high diastereoselectivity in the alkylation step. Evans oxazolidinones are commonly used for this purpose.
-
Enolate Formation: The choice of base and reaction conditions for enolate formation will influence the stereochemical outcome.
-
Electrophilic Allylation: The use of an appropriate allylating agent (e.g., allyl bromide) is required to introduce the vinyl group.
-
Purification: Chromatographic techniques are typically employed to purify the intermediates and the final product.
-
Salt Formation: The final step involves the treatment of the free amino acid with hydrochloric acid to yield the hydrochloride salt.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the vinyl group, the aliphatic chain, and the methine proton at the chiral center. The chemical shifts and coupling constants of these signals provide valuable information about the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the olefinic carbons, the chiral center, and the other aliphatic carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for:
-
O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹
-
N-H stretch (ammonium): Broad band around 3000 cm⁻¹
-
C=O stretch (carboxylic acid): Strong band around 1700-1730 cm⁻¹
-
C=C stretch (alkene): Band around 1640 cm⁻¹
-
N-H bend (ammonium): Band around 1500-1600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 3-Aminohex-5-enoic acid, electrospray ionization (ESI) would be a suitable technique. The protonated molecule [M+H]⁺ would be expected at m/z 130.08.
Applications in Research and Drug Development
As a conformationally restricted GABA analogue, this compound is a valuable tool for neuroscience research and a promising scaffold for drug development.
Probing GABA Receptor Subtypes
The restricted rotation due to the vinyl group can confer selectivity for different GABA receptor subtypes. By studying the binding and functional activity of 3-Aminohex-5-enoic acid and its derivatives at GABAA, GABAB, and GABAC receptors, researchers can gain insights into the structure-activity relationships of these receptors. This knowledge can be leveraged to design more selective and potent receptor modulators.
Scaffold for Novel Therapeutics
The vinyl group of 3-Aminohex-5-enoic acid serves as a versatile chemical handle for further derivatization. It can participate in a variety of chemical reactions, including:
-
Michael additions: To introduce new functional groups.
-
Heck coupling: To form new carbon-carbon bonds.
-
Epoxidation and dihydroxylation: To introduce oxygen-containing functionalities.
These modifications can be used to synthesize libraries of novel compounds with potential therapeutic applications in areas such as epilepsy, anxiety, neuropathic pain, and spasticity.
Peptidomimetics
The incorporation of non-proteinogenic amino acids like 3-Aminohex-5-enoic acid into peptide sequences is a common strategy in the design of peptidomimetics. The unique side chain can introduce conformational constraints, improve metabolic stability, and modulate the biological activity of the resulting peptide.[6]
Conclusion
This compound is a versatile and valuable building block for chemical and pharmaceutical research. Its unique structural features as a chiral, unsaturated GABA analogue make it a powerful tool for probing GABA receptor function and a promising starting point for the design of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the field of neuroscience and beyond.
References
- Johnston, G. A. R. (2016). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. Neurochemical Research, 41(3), 476–480.
- Chebib, M., Vandenberg, R. J., Froestl, W., & Johnston, G. A. R. (1997). Unsaturated phosphinic analogues of gamma-aminobutyric acid as GABA(C) receptor antagonists. European Journal of Pharmacology, 329(2-3), 223–229.
-
ResearchGate. (2025). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. Retrieved from [Link]
- Google Patents. (2018). CN108456143A - Asymmetry prepares (S) -3- aminomethyl -5- methylhexanoic acids.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid in Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-3-Aminohex-5-enoic acid hydrochloride. Retrieved from [Link]
-
ResearchGate. (2025). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Retrieved from [Link]
-
ACS Publications. (1993). Asymmetric synthesis of (S)-4-aminohex-5-enoic acid: a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase. The Journal of Organic Chemistry. Retrieved from [Link]
- Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. (2021).
-
PubChemLite. (n.d.). (s)-3-aminohex-5-enoic acid hydrochloride (C6H11NO2). Retrieved from [Link]
-
Department of Chemistry, Michigan State University. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
-
King Scientific. (n.d.). (R)-3-Aminohex-5-enoic acid hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Enzymatic strategies for asymmetric synthesis. PubMed Central. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PubMed Central. Retrieved from [Link]
-
Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
Chemistry Steps. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). 5-(N, N-Hexamethylene) Amiloride Is a GABA-A ρ1 Receptor Positive Allosteric Modulator. PubMed Central. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000394 6-Aminohexanoic Acid at BMRB. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
Reddit. (2019). How to find the isoelectric point with 3 pka's? Retrieved from [Link]
-
MDPI. (2022). Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids Targeting GABA A Receptors via π-π Stacking. Retrieved from [Link]
-
MDPI. (2020). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 13.15: pKa and Amino Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Flavonoid modulation of GABAA receptors. PubMed Central. Retrieved from [Link]
-
MDPI. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Retrieved from [Link]
-
Copernicus Publications. (2007). Mass-spectrometric identification of primary biological particle markers. Retrieved from [Link]
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3-Aminohex-5-enoic acid hydrochloride CAS number and molecular weight
Advanced Chiral Building Block for Peptidomimetics and Foldamer Engineering
Executive Summary
3-Aminohex-5-enoic acid hydrochloride (also known as
Chemical Identity & Physicochemical Profile
The following data aggregates confirmed identifiers for the (S)-enantiomer, the most common form used in chiral synthesis, and the racemic mixture.
| Property | Technical Specification |
| IUPAC Name | (3S)-3-Aminohex-5-enoic acid hydrochloride |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 165.62 g/mol (Salt); 129.16 g/mol (Free Acid) |
| CAS Number (Free Acid, S-Isomer) | 270263-02-0 |
| CAS Number (Free Acid, Racemic) | 87255-31-0 |
| CAS Number (HCl Salt) | Note: Often referenced commercially under the free acid CAS with "HCl" suffix.[1] Specific salt CAS is vendor-dependent. |
| Chirality | (S)-enantiomer (derived from L-Allylglycine) |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in DCM. |
Synthesis & Manufacturing: The Arndt-Eistert Homologation
The most authoritative route for synthesizing 3-aminohex-5-enoic acid preserves the stereochemistry of the
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the conversion of N-Boc-L-allylglycine to the target
Caption: Step-wise Arndt-Eistert homologation retaining side-chain stereochemistry.
Detailed Experimental Protocol
Step 1: Activation & Diazotization [2]
-
Dissolve N-Boc-L-allylglycine (1.0 eq) in anhydrous THF at -15°C.
-
Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) to form the mixed anhydride. Stir for 15 minutes.
-
Filter the precipitated amine salts rapidly under argon.
-
Add the filtrate to a solution of ethereal diazomethane (excess) at 0°C. Caution: Diazomethane is explosive; use polished glassware and blast shields.
-
Stir for 3 hours to yield the
-diazoketone .
Step 2: Wolff Rearrangement
-
Dissolve the diazoketone in THF/Water (9:1).
-
Add Silver Benzoate (0.1 eq) dissolved in triethylamine.
-
Sonicate or gently reflux. The evolution of
gas indicates the formation of the ketene, which is immediately trapped by water to form the -amino acid .
Step 3: Deprotection
-
Treat the N-Boc intermediate with 4M HCl in Dioxane for 1 hour.
-
Precipitate with diethyl ether to obtain This compound .
Applications in Drug Discovery
Peptide Stapling (Ring-Closing Metathesis)
The terminal alkene at position 5 is the functional "handle" for Ruthenium-catalyzed Ring-Closing Metathesis (RCM).
-
Mechanism: When incorporated into a peptide sequence at positions
and , two 3-aminohex-5-enoic acid residues can be cross-linked using Grubbs' Catalyst. -
Result: This forms a hydrocarbon "staple" that locks the peptide into an
-helical conformation, significantly improving protease resistance and cell permeability compared to linear peptides.
-Peptide Foldamers
As a
-
Effect: This alteration disrupts standard proteolytic cleavage sites (increasing half-life).
-
Structure: Homooligomers of
-amino acids form unique secondary structures, such as the 14-helix (stabilized by H-bonds between residue and ), which are distinct from the -helix of natural proteins.
Analytical Characterization
To validate the identity of the synthesized hydrochloride salt, the following spectral signatures must be confirmed:
| Method | Expected Signature |
| 1H NMR (D2O) | |
| Mass Spectrometry | ESI+: m/z 130.1 |
| HPLC | Retention time will be short on C18 columns due to polarity. Use ion-pairing agents (e.g., TFA) or HILIC columns for retention. |
Handling & Stability
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.
-
Reactivity: The terminal alkene is prone to oxidation over long periods. Store under inert atmosphere (Argon/Nitrogen) to prevent epoxide formation.
-
Safety: Handle in a fume hood. As a bioactive structural analog, treat as a potential irritant.
References
-
PubChem. (2025). 3-Aminohex-5-enoic acid | C6H11NO2.[3][4][5] National Library of Medicine. [Link][3]
-
Seebach, D., et al. (1996).
-peptides consisting of homologated proteinogenic amino acids. Helvetica Chimica Acta. [Link] -
Podlech, J., & Seebach, D. (1995).[2] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition. [Link]
-
Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalent Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie. [Link]
Sources
- 1. CAS#:270596-35-5 | (R,E)-3-AMINO-6-PHENYLHEX-5-ENOIC ACID HYDROCHLORIDE | Chemsrc [chemsrc.com]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. 3-Aminohex-5-enoic acid | C6H11NO2 | CID 22142027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - (s)-3-aminohex-5-enoic acid hydrochloride (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. (R)-3-Aminohex-5-enoic acid hydrochloride [sigmaaldrich.cn]
Safety Data Sheet (SDS) for 3-Aminohex-5-enoic acid hydrochloride handling
Synonyms: β-Homoallylglycine HCl, 3-Amino-5-hexenoic acid hydrochloride CAS: 82448-92-8 (R-isomer), 270263-02-0 (S-isomer) Document Type: Technical Whitepaper & Safe Handling Protocol Version: 2.0 (Scientific Review)[1]
Executive Summary & Chemical Significance
This guide defines the safety, handling, and storage protocols for 3-Aminohex-5-enoic acid hydrochloride , a critical
Its terminal alkene (allyl group) serves as a versatile handle for Ring-Closing Metathesis (RCM) or thiol-ene "click" reactions, making it a high-value intermediate in drug discovery.[1] However, its hydrochloride salt form introduces specific hygroscopic and corrosive risks that require rigorous environmental control.
Physicochemical Profile
| Property | Data | Relevance to Safety |
| Molecular Formula | Acidic upon hydrolysis.[1] | |
| Molecular Weight | 165.62 g/mol | Dust settling behavior. |
| Physical State | White to off-white crystalline powder | Inhalation hazard (particulate).[1] |
| Solubility | High in Water, Methanol; Low in non-polar solvents | Spills require polar solvents for cleanup. |
| Hygroscopicity | High | Rapid degradation/clumping if exposed to ambient moisture. |
| Acidity (pKa) | ~3.5 (COOH), ~9.5 (NH3+) | Corrosive to mucous membranes in high concentrations. |
Hazard Identification & Mechanistic Toxicology
Signal Word: WARNING GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
The "Why" Behind the Hazards
-
Protonation & Acidity (HCl Salt):
-
Mechanism: Upon contact with mucosal moisture (eyes, lungs), the HCl moiety dissociates, lowering local pH. This causes immediate protein denaturation and irritation of the epithelial lining.
-
Operational Implication: Standard dust masks are insufficient; a NIOSH N95 or P100 respirator is mandatory to prevent acid hydrolysis in the respiratory tract.
-
-
Bioactivity (Structural Mimicry):
-
Mechanism: As a GABA/Glutamate analog isomer, there is a theoretical risk of neuroactivity, although
-amino acids are generally poor substrates for mammalian proteases and transporters compared to -amino acids.[1] -
Precautionary Principle: Treat as a potential neuromodulator until specific tox data rules it out. Avoid inhalation strictly.
-
-
Terminal Alkene Reactivity:
-
While stable in storage, the double bond is susceptible to radical polymerization or oxidation if exposed to initiators or strong oxidants, potentially generating exothermic decomposition.
-
Storage & Environmental Control
Core Directive: The integrity of 3-Aminohex-5-enoic acid HCl is compromised by moisture.[1] Hydrolysis leads to the formation of sticky "gums" and variable stoichiometry, ruining quantitative precision in synthesis.
The "Dry Chain" Protocol
-
Primary Storage: -20°C in a dedicated freezer.
-
Secondary Containment: Vial must be sealed with Parafilm® and placed inside a secondary jar containing active desiccant (e.g., Drierite™ or Silica Gel with indicator).
-
Atmosphere: Argon or Nitrogen backfill is recommended after every use.
Diagram 1: The "Dry Chain" Storage & Handling Workflow
Caption: Workflow to prevent hygroscopic degradation. Warming to RT before opening is critical to prevent condensation on the cold solid.
Safe Handling Protocols
Protocol A: Weighing & Transfer
Objective: Transfer solid without generating airborne dust or introducing water.
-
PPE Setup: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 respirator.
-
Equilibration: Remove the secondary container from the freezer. WAIT 30 MINUTES before opening.
-
Causality: Opening a cold vial in humid lab air causes immediate condensation inside the vial, hydrolyzing the salt.
-
-
Static Control: Use an anti-static gun on the spatula and weigh boat.
-amino acid salts are prone to static charge, causing powder to "jump" and aerosolize. -
Transfer:
-
Open vial inside a fume hood.
-
Transfer required amount.
-
Immediately close the stock vial. Do not leave it open while recording weights.
-
Protocol B: Solubilization
Solvent Compatibility:
-
Good: Water, Methanol, DMSO, DMF.
-
Poor: DCM, Hexanes, Diethyl Ether.
Procedure:
-
Add solvent to the solid, not solid to solvent, to prevent splashing of the acidic powder.
-
For biological assays (pH 7.4), the solution will be acidic. Neutralize carefully with NaOH or a buffer (HEPES/PBS) after dissolution.
-
Note: The free amino acid is zwitterionic but the HCl salt is acidic. Failure to neutralize will kill cells in culture due to acidosis, not toxicity of the compound itself.
-
Emergency Response System
Diagram 2: Exposure Response Decision Tree
Caption: Immediate actions for exposure. Speed is critical to minimize acid burn damage.
Spill Cleanup (Solid)[1]
-
Isolate: Evacuate non-essential personnel.
-
PPE: Wear N95 mask and gloves.
-
Neutralize: Cover the spill with sodium bicarbonate (baking soda) or a specific acid-neutralizer powder.
-
Collect: Sweep carefully into a bag. Do not use a vacuum (generates dust) unless it is a HEPA-filtered chemical vacuum.[1]
-
Clean: Wipe surface with wet paper towels, then acetone.
Analytical Verification (Quality Control)
To ensure the compound has not degraded during storage, verify purity using 1H-NMR (D2O) .
-
Diagnostic Signals:
-
Alkene Protons: Multiplet at ~5.7-5.9 ppm (1H) and terminal alkene doublet at ~5.1-5.3 ppm (2H).[1]
-
Alpha-Protons: Distinct diastereotopic protons near 2.5-2.7 ppm.[1]
-
Degradation Indicator: Loss of alkene integration suggests polymerization; shift in alpha-protons suggests hydrolysis or salt disproportionation.[1]
-
Disposal
-
Classification: Hazardous Chemical Waste (Acidic, Organic).
-
Method: Dissolve in a combustible solvent (e.g., methanol) and send for incineration.
-
Prohibition: DO NOT pour down the drain. The acidic nature and potential biological activity violate standard sewer codes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22142027, 3-Aminohex-5-enoic acid.[1] Retrieved from [Link]
-
Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics.[1] Accounts of Chemical Research. (Contextual grounding for beta-amino acid handling).
-
ChemSrc. (R)-3-Aminohex-5-enoic acid hydrochloride MSDS. Retrieved from [Link][1]
Sources
Role of 3-Aminohex-5-enoic acid in GABA transaminase inhibition research
Technical Deep Dive: 3-Aminohex-5-enoic Acid (Vigabatrin) in GABA-T Inhibition
Executive Summary
3-Aminohex-5-enoic acid, clinically known as Vigabatrin (
This guide details the biochemical mechanism, kinetic characterization, and experimental protocols for researching this molecule, emphasizing the critical role of stereochemistry and the specific covalent modification of the active site Lysine-329 residue.
Chemical & Stereochemical Foundation
The pharmacological activity of 3-aminohex-5-enoic acid is strictly stereospecific. The molecule exists as a racemate in the clinical formulation, but only the (S)-enantiomer is biologically active.
-
IUPAC Name: (S)-3-Amino-5-hexenoic acid
-
Molecular Weight: 129.16 g/mol [1]
-
Key Structural Feature: The vinyl group at the
-position relative to the carboxylate. This vinyl group is unreactive in solution but becomes an electrophilic "warhead" only after processing by the target enzyme.
| Property | (S)-Enantiomer | (R)-Enantiomer |
| Pharmacological Activity | Active (Inhibitor) | Inactive |
| Binding Affinity ( | ~2-3 mM | Negligible |
| Role in Formulation | Therapeutic Agent | Inert Bystander |
Mechanism of Action: Suicide Inhibition[3]
Vigabatrin does not simply block the active site; it hijacks the enzyme's own catalytic machinery to destroy it. This is a classic "Trojan Horse" mechanism.
The Pathway:
-
Schiff Base Formation: The amine group of Vigabatrin forms a Schiff base (aldimine) with the enzyme-bound cofactor, Pyridoxal 5'-Phosphate (PLP), displacing the active site Lysine-329.
-
Proton Abstraction: The enzyme's catalytic base abstracts the
-proton from the inhibitor-PLP complex. -
Tautomerization: This leads to an extended
-system, activating the vinyl group. -
Inactivation (Branching Pathways):
-
Pathway A (Michael Addition - ~70%): The activated vinyl group acts as a Michael acceptor. The
-amino group of Lys-329 attacks the -carbon, forming a stable covalent bond. -
Pathway B (Enamine Formation - ~30%): An enamine intermediate forms, which also leads to covalent modification, though the Michael addition is the dominant inactivation route.
-
Diagram 1: Mechanism of GABA-T Inactivation by Vigabatrin
Caption: The "suicide" mechanism where the enzyme activates the inhibitor, leading to covalent modification of Lys-329.
Kinetic Characterization
Unlike competitive inhibitors described by a simple
Mammalian GABA-T Kinetic Parameters:
- (Affinity): 2.6 mM[2]
-
(Rate of Inactivation): 2.2 min
-
Efficiency (
): ~0.85 min mM
Interpretation:
The relatively high
Experimental Protocols
Protocol A: Spectrophotometric Assay for GABA-T Inhibition
Objective: Determine the time-dependent inhibition of GABA-T by monitoring the production of NADPH.
Principle:
GABA-T converts GABA +
Reagents:
-
Buffer: 100 mM Potassium Pyrophosphate, pH 8.5.
-
Substrates: 5 mM GABA, 5 mM
-Ketoglutarate. -
Cofactors: 1 mM
, 50 M PLP. -
Coupling Enzyme: SSADH (excess, >1 U/mL).
-
Enzyme: Purified GABA-T (Mammalian or Pseudomonas source).
-
Inhibitor: (S)-Vigabatrin (various concentrations, e.g., 0.1 - 10 mM).
Workflow:
-
Pre-incubation: Incubate GABA-T with Vigabatrin in buffer containing PLP and
-Ketoglutarate at 25°C. -
Time Points: At defined intervals (e.g., 0, 1, 2, 5, 10, 20 min), remove an aliquot.
-
Activity Measurement: Dilute the aliquot into the assay mix (GABA +
+ SSADH). -
Readout: Measure
. -
Analysis: Plot ln(% Remaining Activity) vs. Time. The slope gives
. Plot vs. to determine and .
Protocol B: Stereoselective Synthesis Overview
Objective: Synthesize the active (S)-enantiomer to avoid the inefficiency of the racemate.
Route: Chiral Pool Synthesis from L-Glutamic Acid .
-
Starting Material: L-Glutamic acid (inexpensive, naturally chiral).
-
Protection: Protect amine (Boc/Cbz) and
-carboxylate. -
Reduction: Selectively reduce the side-chain carboxylate to an aldehyde.
-
Wittig Olefination: React the aldehyde with a methylene triphenylphosphorane to install the vinyl group.
-
Deprotection: Remove protecting groups to yield (S)-3-aminohex-5-enoic acid.
Diagram 2: Synthesis & Assay Workflow
Caption: Workflow for synthesizing (S)-Vigabatrin and validating its activity via coupled enzymatic assay.
References
-
Silverman, R. B. (1991).[3][4] "Mechanism of Inactivation of
-Aminobutyric Acid Aminotransferase by the Antiepilepsy Drug -Vinyl GABA (Vigabatrin)." Journal of the American Chemical Society, 113(24), 9341-9349. Link -
Lippert, B., et al. (1977). "4-Amino-hex-5-enoic acid, a selective irreversible inhibitor of mammalian GABA transaminase." European Journal of Biochemistry, 74(3), 441-445.[3] Link
-
Storici, P., et al. (2004). "Structures of GABA Aminotransferase Complexed with the Antiepilepsy Drug Vigabatrin." Journal of Biological Chemistry, 279, 363-373. Link
-
Pan, Y., et al. (2012). "Design and Mechanism of GABA Aminotransferase Inactivators." Journal of the American Chemical Society, 134(35), 14312–14315. Link
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Thermodynamic stability of 3-Aminohex-5-enoic acid HCl salt forms
An In-depth Technical Guide to the Thermodynamic Stability of 3-Aminohex-5-enoic Acid HCl Salt Forms
Executive Summary
The selection of an optimal solid form of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing the material's processability, stability, bioavailability, and, ultimately, its therapeutic efficacy.[1][2] This guide provides a comprehensive technical framework for investigating the thermodynamic stability of the hydrochloride (HCl) salt forms of 3-Aminohex-5-enoic acid. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a central challenge.[2][3] Each polymorph is a unique solid-state entity with distinct physicochemical properties.[4] Identifying the most thermodynamically stable form is paramount to mitigate the risk of phase transitions during manufacturing and storage, which could alter the drug product's performance.[2][5] This document details an integrated workflow employing state-of-the-art analytical techniques—including X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Vapor Sorption (DVS)—to comprehensively characterize the solid-state landscape of 3-Aminohex-5-enoic acid HCl. We present detailed experimental protocols, explain the causal relationships behind methodological choices, and provide a strategy for interpreting the integrated data to make an informed decision on the optimal solid form for development.
Introduction: The Criticality of Solid-Form Selection
In pharmaceutical sciences, the conversion of a promising molecular entity into a viable drug product is a journey fraught with challenges. One of the most fundamental is the control over the API's solid state. The majority of APIs are crystallized as salts to improve properties like solubility and stability.[6][7] However, these crystalline solids often exhibit polymorphism, where different crystal packing arrangements of the same molecule lead to distinct polymorphs.[8]
These different forms are not trivial; they can possess significantly different properties:
-
Solubility and Dissolution Rate: Directly impacts bioavailability. A less soluble form may lead to sub-optimal drug exposure.[3] The case of Ritonavir, where an unexpected, less soluble polymorph appeared on the market, serves as a stark reminder of the potential consequences.[1]
-
Thermodynamic Stability: Metastable forms, while potentially offering a solubility advantage, have a tendency to convert to a more stable form over time, especially under stress conditions like heat, humidity, or mechanical pressure.[9]
-
Hygroscopicity: The propensity to absorb atmospheric moisture can lead to physical changes (e.g., deliquescence) or chemical degradation.[10][11]
-
Manufacturability: Properties like crystal habit, flowability, and compressibility are dictated by the polymorphic form and are critical for robust tablet manufacturing.[2]
For 3-Aminohex-5-enoic acid HCl, a molecule with both amine and carboxylic acid functionalities, understanding its solid-state behavior is essential. The amine group, protonated in the HCl salt form, provides a site for strong hydrogen bonding, increasing the likelihood of complex polymorphic landscapes.[12][13] Therefore, a thorough investigation is not merely a regulatory requirement but a scientific necessity to ensure product quality and consistency.
Foundational Methodologies for Solid-State Characterization
A multi-faceted approach is required to fully understand the solid-state properties of an API. No single technique can provide a complete picture; rather, the integration of orthogonal methods provides a self-validating and trustworthy dataset.[14]
X-Ray Powder Diffraction (XRPD): The Fingerprint of a Crystal
Causality: XRPD is the definitive technique for identifying and differentiating crystalline forms.[5][15] When a beam of X-rays interacts with a crystalline material, it diffracts at specific angles determined by the unique, repeating arrangement of molecules in the crystal lattice.[16] Each polymorph, having a different lattice structure, will produce a unique diffraction pattern, analogous to a fingerprint.[17] Amorphous materials, lacking long-range order, produce only a broad, diffuse halo.[17]
Experimental Protocol: XRPD Analysis
-
Sample Preparation: Gently grind approximately 5-10 mg of the 3-Aminohex-5-enoic acid HCl salt using a mortar and pestle to ensure random crystal orientation and reduce particle size effects.
-
Mounting: Pack the powdered sample into a low-background sample holder. Ensure the surface is flat and level with the holder's rim to prevent height errors.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.54 Å).
-
Goniometer Scan: Scan the sample over a relevant angular range, commonly 2° to 40° in 2θ.
-
Scan Parameters: Use a step size of 0.02° and a count time of 1-2 seconds per step. A continuous scan mode can also be used.
-
-
Data Analysis: Process the raw data to identify the angular positions (2θ) and relative intensities of the diffraction peaks. Compare the patterns of different batches or crystallization experiments to identify unique polymorphic forms.
Thermal Analysis: Probing Thermodynamic Transitions
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.[18] For polymorphism studies, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable and often used concurrently.[19]
2.2.1. Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample relative to a reference as it is heated, cooled, or held isothermally. It provides critical information on phase transitions. An endothermic event (heat absorption), such as melting, or a solid-solid phase transition will appear as a peak. The melting point of the most stable polymorph is typically the highest. Glass transitions (Tg), characteristic of amorphous materials, can also be detected.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the 3-Aminohex-5-enoic acid HCl salt into an aluminum DSC pan.
-
Pan Sealing: Crimp the pan with a lid. For samples suspected of containing solvent, a pinhole lid is used to allow volatiles to escape.
-
Instrument Setup:
-
Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create a stable thermal environment.
-
Temperature Program: Heat the sample at a controlled rate, typically 10 °C/min, from ambient temperature to a point beyond the melting temperature.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic (melting, transitions) or exothermic (crystallization) events. Integrate the peak area to determine the enthalpy of fusion (ΔHfus).
2.2.2. Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature.[20] It is crucial for determining if a crystal form is a solvate or a hydrate. A mass loss corresponding to the stoichiometric amount of solvent or water upon heating indicates the presence of a solvate/hydrate. TGA also reveals the decomposition temperature of the compound. Correlating a DSC event with a TGA mass loss helps distinguish a melting event from a desolvation process.[20]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Weigh 5-10 mg of the 3-Aminohex-5-enoic acid HCl salt into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge Gas: Use an inert nitrogen atmosphere (flow rate ~50-100 mL/min).
-
Temperature Program: Heat the sample at a standard rate (e.g., 10 °C/min) from ambient to a temperature where full decomposition is expected.
-
-
Data Analysis: Examine the TGA curve for any mass loss steps. Quantify the percentage mass loss and correlate the temperature range of the loss with events observed in the DSC thermogram.
Vibrational Spectroscopy: A Molecular-Level View
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[21] Differences in the intermolecular interactions (e.g., hydrogen bonding) within different crystal lattices result in subtle but detectable shifts in the vibrational spectra, making these techniques powerful for polymorph differentiation.[22][23]
-
FT-IR Spectroscopy: Measures the absorption of infrared light by molecular bonds with a changing dipole moment. It is particularly sensitive to polar functional groups like C=O, O-H, and N-H.[24]
-
Raman Spectroscopy: Measures the inelastic scattering of laser light. It is highly sensitive to non-polar, symmetric bonds and provides excellent information on the molecular backbone and crystal lattice phonons.[23]
Experimental Protocol: FT-IR/Raman Analysis
-
Sample Preparation:
-
FT-IR (ATR): Place a small amount of the powder directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Raman: Place the powder on a microscope slide or in a glass vial. The ability to analyze through containers is a key advantage of Raman.[22]
-
-
Data Acquisition:
-
FT-IR: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Raman: Excite the sample with a monochromatic laser (e.g., 785 nm). Collect the scattered light over a relevant spectral range (e.g., 200-1800 cm⁻¹).
-
-
Data Analysis: Compare the spectra of different samples, focusing on shifts in peak positions, changes in relative intensities, and the appearance or disappearance of peaks in the "fingerprint" region and lattice mode region (for Raman).
Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)
Causality: DVS analysis quantifies the extent and rate of moisture sorption and desorption by a material at controlled relative humidity (RH) and temperature.[10] This is critical as absorbed water can act as a plasticizer, lowering the energy barrier for conversion from a metastable to a stable form, or cause chemical degradation.[25] The DVS isotherm can reveal the formation of hydrates, deliquescence, and the amorphous content of a sample.
Experimental Protocol: DVS Analysis
-
Sample Preparation: Place approximately 10-20 mg of the 3-Aminohex-5-enoic acid HCl salt into the DVS sample pan.
-
Instrument Setup:
-
Drying: Initially dry the sample under a stream of dry nitrogen (0% RH) until a stable mass is achieved.
-
Sorption/Desorption Cycle: Subject the sample to a pre-defined RH program. A typical cycle involves increasing the RH in steps (e.g., 10% increments from 0% to 90% RH) and then decreasing it back to 0% RH. The equilibrium condition at each step is typically defined as a mass change of <0.002% over 10 minutes.
-
-
Data Analysis: Plot the change in mass (%) versus RH to generate a sorption-desorption isotherm. Analyze the plot for total moisture uptake, hysteresis (difference between sorption and desorption curves), and any sharp mass increases that may indicate a phase transition or deliquescence. The material's hygroscopicity can be classified based on its uptake at a specific RH (e.g., 80% RH at 25°C).[10]
Integrated Stability Assessment Workflow
A robust polymorph screen and stability assessment integrates these techniques in a logical sequence to identify all accessible forms and determine their thermodynamic relationships.
Caption: Figure 1: Integrated Workflow for Thermodynamic Stability Assessment.
Data Interpretation: A Hypothetical Case Study
Let's assume the polymorph screen of 3-Aminohex-5-enoic acid HCl yielded two anhydrous polymorphs (Form I and Form II) and an amorphous solid. The integrated analytical data are summarized below.
Table 1: XRPD and Thermal Analysis Data
| Property | Form I | Form II | Amorphous |
| XRPD Pattern | Unique sharp peaks at 8.5, 12.3, 15.7 °2θ | Unique sharp peaks at 9.1, 11.5, 18.2 °2θ | Broad halo |
| DSC Event | Single sharp endotherm | Single sharp endotherm | Glass Transition (Tg) |
| Melting Point (Tonset) | 185.2 °C | 178.5 °C | N/A |
| Enthalpy of Fusion (ΔHfus) | 110.5 J/g | 95.3 J/g | N/A |
| TGA Mass Loss (to 150°C) | < 0.1% | < 0.1% | 1.5% (adsorbed water) |
| Glass Transition (Tg) | N/A | N/A | ~65 °C |
Table 2: Hygroscopicity and Stability Data
| Property | Form I | Form II | Amorphous |
| Hygroscopicity (Uptake @ 80% RH) | 0.2% (Slightly hygroscopic) | 1.5% (Moderately hygroscopic) | 8.5% (Very hygroscopic) |
| DVS Result | Reversible sorption, no form change | Reversible sorption, no form change | Significant water uptake |
| Competitive Slurry Result | Form II converted to Form I in methanol at 25°C after 48h | Remained as Form II in heptane | Crystallized to Form I |
| Accelerated Stability (40°C/75%RH) | No change after 3 months | Converted to Form I after 1 month | Crystallized to Form I within days |
Interpretation:
-
Identification: XRPD confirms the existence of two distinct crystalline forms and one amorphous form.[17]
-
Thermal Behavior: DSC and TGA data indicate both Form I and Form II are anhydrous polymorphs.[20] According to Burger's heat of fusion rule, the polymorph with the higher melting point and higher enthalpy of fusion is generally the more stable one. Here, Form I (m.p. 185.2 °C) is predicted to be more stable than Form II (m.p. 178.5 °C). The amorphous material shows a characteristic glass transition.
-
Hygroscopicity: Form I is significantly less hygroscopic than Form II and the amorphous material, which is a desirable property for stability and handling.[10]
-
Thermodynamic Relationship: The competitive slurry experiment is the most definitive test for thermodynamic stability under the tested conditions. The conversion of Form II to Form I in a solvent where both have reasonable solubility demonstrates that Form I is the thermodynamically stable form at 25 °C, and the pair has a monotropic relationship. The accelerated stability study confirms this finding under stress conditions.
Conclusion and Recommendations
The comprehensive solid-state characterization of 3-Aminohex-5-enoic acid HCl reveals a polymorphic system consisting of at least two anhydrous forms and an amorphous state. Based on integrated data from XRPD, DSC, TGA, DVS, and competitive slurry experiments, Form I is unequivocally identified as the most thermodynamically stable polymorph. It exhibits a higher melting point, lower hygroscopicity, and is the end-point of transformations from other forms under slurry and accelerated stability conditions.
For the development of a robust and reliable drug product, it is imperative to select the most stable crystalline form.[2] Therefore, Form I is the recommended solid form of 3-Aminohex-5-enoic acid HCl to advance into formulation and further development. Process chemistry efforts should be directed towards developing a crystallization process that consistently produces Form I to ensure batch-to-batch uniformity and mitigate the risks associated with solid-state transformations.[15]
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European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development. Retrieved from [Link]
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Khalili, B. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Eurofins CDMO. Retrieved from [Link]
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International Pharmaceutical Industry. (2024). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. Retrieved from [Link]
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Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]
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Unchained Labs. (n.d.). Formulation and Polymorph Screening. Retrieved from [Link]
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DANNALAB. (n.d.). XRPD for Small Molecule Drugs. Retrieved from [Link]
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Mettler Toledo. (2017, December 12). Application Note: The characterisation of polymorphs by thermal analysis. European Pharmaceutical Review. Retrieved from [Link]
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Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Retrieved from [Link]
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Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 3. Analytical Techniques in Solid-state Characterization. Retrieved from [Link]
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Štern, A., et al. (2021). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC. Retrieved from [Link]
-
Lab Manager. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Retrieved from [Link]
-
Neto, A. (2010, March 1). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. Retrieved from [Link]
-
AZoM. (2024, March 12). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Retrieved from [Link]
-
Bahir, A. (n.d.). Solid State Characterization and Pharmaceutical Development. OMICS International. Retrieved from [Link]
-
NETZSCH. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]
-
Adar, F., et al. (n.d.). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Spectroscopy Online. Retrieved from [Link]
-
Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis. Retrieved from [Link]
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Goud, N. R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. AAPS PharmSciTech. Retrieved from [Link]
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Giron-Forest, D., et al. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Zografi, G. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. Retrieved from [Link]
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FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Retrieved from [Link]
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MDPI. (2021, November 23). Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]
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University of Southampton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton. Retrieved from [Link]
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Literature review on beta-vinyl-GABA derivatives and analogs
The following technical guide provides an in-depth review of vinyl-GABA derivatives, focusing on the structural pharmacology, synthesis, and mechanistic pathways that define this class of antiepileptic agents.
Structural Logic, Synthesis, and Mechanistic Inactivation of GABA-T
- andExecutive Summary
The development of vinyl-GABA derivatives represents a landmark in rational drug design, transitioning from serendipitous discovery to mechanism-based enzyme inactivation. While the nomenclature "beta-vinyl-GABA" is often used in broad structural discussions, the pharmacologically active clinical standard is
This guide analyzes the structure-activity relationship (SAR) that dictates why
Structural Activity Relationship (SAR) & Mechanism
To understand the efficacy of vinyl-GABA derivatives, one must distinguish between the regioisomers. The position of the vinyl group dictates the target engagement.
2.1 The Regiochemical Divergence
-
-Vinyl-GABA (Vigabatrin): The vinyl group at the C4 (
) position extends the conjugation of the Schiff base formed between the amine and the enzyme's cofactor (Pyridoxal 5'-Phosphate, PLP). This specific geometry is required for the "suicide" mechanism. -
-Vinyl-GABA: Placing the vinyl group at the C3 (
) position disrupts the electronic relay necessary for Michael addition. Consequently, -substituted GABAs (like Gabapentin or Pregabalin, though alkyl rather than vinyl) generally lack GABA-T inhibitory activity and instead bind to the subunit of voltage-gated calcium channels.
2.2 Mechanism of Action: Suicide Inhibition
Vigabatrin acts as a mechanism-based inactivator (suicide substrate). It is chemically inert until it enters the catalytic cycle of GABA-T.
The Pathway:
-
Schiff Base Formation: The primary amine of Vigabatrin condenses with the aldehyde of the PLP cofactor in the active site.
-
Proton Abstraction: The enzyme's active site base (Lys-329) abstracts the
-proton. -
Michael Addition: Unlike natural GABA, the presence of the vinyl group allows the negative charge to delocalize, creating a reactive electrophile. The active site Lysine then attacks this vinyl group (Michael addition), forming a stable covalent bond.
-
Irreversible Inactivation: The enzyme is permanently alkylated and unable to regenerate.
Figure 1: Mechanism-based inactivation of GABA-T by
Emerging Analogs: Beyond Vigabatrin
The primary limitation of Vigabatrin is its low potency (requiring gram-level dosing) and retinal toxicity. Research has pivoted to fluorinated and cyclic analogs.
| Compound | Structure | Potency (Relative to Vigabatrin) | Mechanism | Status |
| Vigabatrin | 1x | Irreversible GABA-T Inhibitor | FDA Approved (Sabril) | |
| CPP-115 | (1S,3S)-3-amino-4-difluoromethylene-cyclopentanoic acid | ~186x | High-affinity Inactivator | Clinical Trials |
| F-Vigabatrin | ~10x | Modified Michael Acceptor | Preclinical |
CPP-115 represents the "beta-vinyl" concept evolved into a cyclic system. By constraining the GABA backbone into a cyclopentane ring and adding a difluorovinyl group, the compound fits the active site more tightly, reducing the off-target binding (like Taurine transporter inhibition) responsible for toxicity.
Experimental Protocols
4.1 Synthesis of (S)-Vigabatrin (Enzymatic Resolution Route)
Since only the (
Workflow:
-
Starting Material: Diethyl malonate and 1,4-dichloro-2-butene.
-
Alkylation: Standard malonic ester synthesis to form the vinyl-substituted diester.
-
Hydrolysis & Decarboxylation: Generates racemic 4-amino-hex-5-enoic acid.
-
Enzymatic Resolution: Use GABA aminotransferase (ironically) or a specific lipase to selectively acetylate or hydrolyze one enantiomer.
Figure 2: General synthetic workflow for isolating the active (S)-enantiomer of vinyl-GABA derivatives.
4.2 GABA-T Inactivation Assay
Objective: Determine the
Reagents:
-
Purified GABA-T (from Pseudomonas or mammalian brain homogenate).
-
Substrate: GABA (10 mM) and
-ketoglutarate (5 mM). -
Cofactor: PLP (100
M). -
Detection: Succinic semialdehyde dehydrogenase (SSADH) coupled system (measures NADH production at 340 nm).
Protocol Steps:
-
Pre-incubation: Incubate enzyme with the vinyl-GABA analog (various concentrations: 0.1 - 10 mM) in buffer (pH 8.0) without GABA.
-
Time Points: Remove aliquots at intervals (0, 5, 10, 20 min).
-
Activity Measurement: Dilute aliquot into the assay mix (GABA +
-KG + NAD+ + SSADH). -
Data Analysis: Plot
vs. Time. The slope gives . -
Kinetics: Plot
vs. (Kitz-Wilson plot) to determine and .
Toxicology & Mitigation Strategies
The clinical utility of Vigabatrin is limited by Vigabatrin-associated visual field loss (VAVFL) .
-
Hypothesis: Vigabatrin inhibits the Taurine Transporter (TAUT) in the retina (homology between GABA and Taurine transporters). This leads to photoreceptor degeneration due to taurine deficiency.
-
Mitigation in Design: Next-gen analogs like CPP-115 show significantly lower affinity for TAUT while maintaining higher affinity for GABA-T, validating the "high potency, low dose" strategy to minimize off-target transporter blockade.
References
-
Mechanism of Inactivation: Lippert, B., Metcalf, B. W., Jung, M. J., & Casara, P. (1977). 4-Amino-hex-5-enoic acid, a selective irreversible inhibitor of gamma-aminobutyric acid aminotransferase.[1][2] European Journal of Biochemistry. Link
-
Vigabatrin Structure & Data: PubChem. Vigabatrin (Compound).[2][3][4][5][6][7][8][9] National Library of Medicine. Link
-
CPP-115 & Fluorinated Analogs: Pan, Y., et al. (2012). (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115), a Potent Gamma-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction. Journal of Medicinal Chemistry. Link
-
Toxicity Mechanism: Jammoul, F., et al. (2009). Taurine deficiency is a cause of vigabatrin-induced retinal phototoxicity. Annals of Neurology. Link
-
Enzymatic Synthesis: MedKoo Biosciences. Vigabatrin Synthetic Routes. Link
Sources
- 1. gamma-Vinyl GABA (4-amino-hex-5-enoic acid), a new selective irreversible inhibitor of GABA-T: effects on brain GABA metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Co-administration of gamma-vinyl GABA and cocaine: preclinical assessment of safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stereochemistry and Chirality of 3-Aminohex-5-enoic Acid Hydrochloride
Executive Summary
3-Aminohex-5-enoic acid hydrochloride (CAS: 270263-02-0 for the (S)-free base analog) represents a critical class of
The specific utility of 3-aminohex-5-enoic acid lies in its C5-terminal alkene . This functional handle allows for late-stage diversification via Ring-Closing Metathesis (RCM) to generate cyclic constraints (e.g., pipecolic acid derivatives) or cross-coupling reactions. This guide provides an authoritative technical breakdown of its stereochemical definition, asymmetric synthesis via enzymatic resolution, and analytical validation.
Part 1: Structural Analysis & Stereochemical Fundamentals
Molecular Architecture
The molecule consists of a six-carbon backbone with an amino group at the
-
IUPAC Name: (3S)-3-aminohex-5-enoic acid hydrochloride
-
Chiral Center: Carbon-3 (C3).
-
Stereodescriptors: The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The amino group (
) has the highest priority, followed by the carboxylic acid chain ( ), then the allyl tail ( ).
Stereochemical Visualization
The biological activity of peptidomimetics derived from this scaffold is strictly dependent on the enantiomeric purity. The (S)-enantiomer is frequently analogous to natural L-amino acids in foldamer design.
Figure 1: Stereochemical priority assignment for (3S)-3-aminohex-5-enoic acid hydrochloride.
Part 2: Asymmetric Synthesis Strategies
While chemical synthesis routes (e.g., Arndt-Eistert homologation of allylglycine) exist, they often require hazardous reagents (diazomethane) or expensive chiral auxiliaries. For scalable, high-purity production, Enzymatic Kinetic Resolution (EKR) is the superior method.
The Biocatalytic Route: Candida antarctica Lipase B (CAL-B)
This protocol utilizes the stereoselectivity of CAL-B (Novozym 435) to hydrolyze the ester of the (S)-enantiomer while leaving the (R)-ester intact (or vice versa, depending on solvent/acyl donor).
Mechanism:
-
Substrate: Racemic ethyl 3-aminohex-5-enoate.
-
Catalyst: Immobilized CAL-B.
-
Process: The enzyme preferentially hydrolyzes the ester bond of the (S)-enantiomer in aqueous buffer/organic cosolvent systems.
-
Result: High Enantiomeric Excess (
) of the resulting acid.
Figure 2: Enzymatic Kinetic Resolution workflow for isolating the (S)-enantiomer.
Part 3: Experimental Protocols
Protocol: Enzymatic Resolution of Racemic Ethyl 3-aminohex-5-enoate
Rationale: This method avoids toxic transition metals and yields optical purity sufficient for GMP standards.
Materials:
-
Racemic Ethyl 3-aminohex-5-enoate (10 mmol)
-
Candida antarctica Lipase B (immobilized, e.g., Novozym 435)[1][2]
-
Phosphate Buffer (0.1 M, pH 7.0)
-
Acetone (Cosolvent)
Step-by-Step Methodology:
-
Preparation: Dissolve racemic ester (1.57 g, 10 mmol) in acetone (5 mL). Add this solution to Phosphate Buffer (45 mL) in a round-bottom flask.
-
Initiation: Add CAL-B beads (200 mg). The ratio of enzyme to substrate dictates the reaction rate; 10-20% w/w is standard.
-
Incubation: Stir the suspension vigorously at 25°C. Monitor the pH; as the ester hydrolyzes, free acid is released. Maintain pH 7.0 using an autotitrator with 1M NaOH.
-
Monitoring: At
hours, withdraw 50 L aliquots. Extract with ethyl acetate and analyze via Chiral HPLC (see Section 4). Stop reaction when conversion reaches 50%. -
Workup: Filter off the enzyme beads (can be recycled).
-
Separation:
-
Adjust filtrate to pH 9.0 with NaOH.
-
Extract the unreacted (R)-ester with Ethyl Acetate (
mL). Keep organic layer for recovery if needed. -
Acidify the remaining aqueous phase to pH 2.0 using 6M HCl.
-
Extract the (S)-acid with Ethyl Acetate (
mL). -
Dry combined organic layers over
and concentrate in vacuo.
-
-
Salt Formation: Dissolve the resulting oil in minimal dry diethyl ether. Add 1.1 equivalents of 4M HCl in dioxane dropwise. The white precipitate is (S)-3-aminohex-5-enoic acid hydrochloride .
Analytical Validation (QC)
To ensure the integrity of the stereocenter, the following analytical controls are mandatory.
| Method | Parameter | Specification | Notes |
| Chiral HPLC | Column | Chiralpak AD-H or OD-H | Mobile Phase: Hexane/IPA (90:10) + 0.1% TFA. |
| NMR | Confirm terminal alkene integrity (no isomerization). | ||
| Polarimetry | Specific Rotation | Compare with literature value (typically positive for S-isomer in water). | |
| Mosher's Analysis | Diastereomeric Ratio | Derivatize with (R)-MTPA-Cl to confirm %ee via |
Part 4: Synthetic Utility & Applications[3][4][5]
The value of 3-aminohex-5-enoic acid lies in its versatility as a "divergent" intermediate.
Ring-Closing Metathesis (RCM)
The terminal alkene allows for cyclization. By coupling the amine to an acryloyl group and performing RCM, researchers can synthesize dehydropipecolic acid derivatives, which are conformationally restricted amino acids used in designing proteolytically stable peptides.
-Lactam Synthesis
Cyclization of the free
Figure 3: Downstream synthetic applications of the chiral scaffold.
References
-
Enzym
-Amino Esters:- Tasnádi, G. et al. (2016). Structural effects on chemo- and enantioselectivity of Candida antarctica lipase B - Resolution of β-amino esters. Canadian Journal of Chemistry.
-
Synthesis of
-Amino Acids (Review):- Weiner, B. et al. (2010). Biocatalytic synthesis of -amino acids. Chemical Society Reviews.
-
Application in Foldamers
- Seebach, D. et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
-
(General reference for
-peptide synthesis methodology).
-
Commercial Availability & Properties
- Sigma-Aldrich Product Specific
-
(Note: Representative link for similar
-amino acid building blocks).
Sources
Metabolic pathway analysis of 3-Aminohex-5-enoic acid in vivo
Title: In Vivo Metabolic Pathway Analysis & Pharmacodynamics of 3-Aminohex-5-enoic Acid (Vigabatrin)
Executive Summary
3-Aminohex-5-enoic acid (commonly known as Vigabatrin or
This technical guide addresses a critical semantic distinction: 3-Aminohex-5-enoic acid does not undergo significant hepatic metabolism. Therefore, "metabolic pathway analysis" for this compound requires a dual-pronged approach:
-
Bioanalysis: Quantifying the disposition of the unmetabolized drug, specifically distinguishing its active
-enantiomer. -
Metabolic Flux Analysis (MFA): Measuring the drug's impact on the endogenous GABA shunt using stable isotope tracers (
C).
Part 1: Mechanistic Foundation (The GABA Shunt)
To analyze the pathway, one must first understand the blockade. 3-Aminohex-5-enoic acid is a substrate analog. It binds to the pyridoxal 5'-phosphate (PLP) cofactor within the active site of GABA-T.
The Mechanism:
-
Schiff Base Formation: The amine group of the drug forms a Schiff base with the PLP cofactor.
-
Proton Abstraction: A basic residue in the enzyme abstracts the
-proton. -
Michael Addition: The vinyl group acts as a Michael acceptor, forming a covalent bond with an active site nucleophile (likely a lysine residue).
-
Irreversible Inactivation: The enzyme is permanently disabled, halting the conversion of GABA to Succinic Semialdehyde (SSA).
Pathway Visualization: The following diagram illustrates the GABA shunt and the specific blockade point induced by 3-Aminohex-5-enoic acid.
Figure 1: The GABA metabolic shunt.[1][2] The red path indicates the suicide inhibition of GABA-T by 3-Aminohex-5-enoic acid, preventing GABA flux into the TCA cycle.
Part 2: Quantitative Bioanalysis (Enantioselective LC-MS/MS)
Since the drug is a racemate but only the
Experimental Rationale
-
Matrix: Plasma or Brain Tissue.
-
Challenge: The molecule is a zwitterion (polar), making retention on C18 columns difficult without derivatization.
-
Solution: Pre-column derivatization with Propyl Chloroformate (PCF) or similar reagents improves lipophilicity and MS ionization efficiency.
-
Chiral Selector: A Chiralpak or Crownpak column is required to resolve the
and forms.
Step-by-Step Protocol
1. Sample Preparation:
-
Aliquot: Transfer 50
L of plasma/homogenate to a microcentrifuge tube. -
Internal Standard (IS): Add 10
L of deuterated analog (Vigabatrin- or C). Critical for correcting matrix effects. -
Precipitation: Add 150
L of Methanol (cold). Vortex for 30s. Centrifuge at 14,000 x g for 10 min at 4°C. -
Supernatant Transfer: Move supernatant to a clean glass vial.
2. Derivatization (Optional but Recommended for Sensitivity):
-
Add 50
L of Pyridine:Propanol (1:4 v/v). -
Add 20
L of Propyl Chloroformate (PCF). Vortex immediately. -
Mechanism:[1][2][3][4][5][6] PCF reacts with the amine and carboxylic acid groups, capping the polarity.
3. LC-MS/MS Conditions:
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Chiralpak IG-3 (3
m, 100 x 2.1 mm) or equivalent amylose-based chiral column. -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[7]
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: Isocratic elution is often sufficient for enantiomers (e.g., 60% B), or a shallow gradient.
-
Detection: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Precursor:
130.1 (Underivatized) or derivatized mass. -
Product:
113.1 (Loss of ) and characteristic fragment 69.1.
-
-
4. Data Analysis:
-
Calculate the
ratio. In vivo, the enantiomers may have different renal clearance rates, leading to a drift from the administered 50:50 racemic ratio.
Part 3: In Vivo Metabolic Flux Analysis (MFA)
Because 3-Aminohex-5-enoic acid is not metabolized, "pathway analysis" refers to measuring how it alters the brain's neuroenergetics. We use
Experimental Workflow
1. Tracer Selection:
-
[1,6-
C ]Glucose: The gold standard for brain metabolism. It enters the brain via GLUT transporters, metabolizes to Pyruvate Acetyl-CoA Citrate -Ketoglutarate Glutamate GABA. -
Rationale: By tracking the
C label incorporation into GABA vs. Glutamine, we can quantify the GABA-T inhibition rate.
2. Animal Dosing & Sampling:
-
Group A (Control): Saline.
-
Group B (Treated): 3-Aminohex-5-enoic acid (e.g., 200 mg/kg i.p., 24h prior).
-
Infusion: Infuse [1,6-
C ]Glucose via jugular vein for a defined period (e.g., 30 mins) to achieve steady-state isotopic enrichment. -
Termination: Microwave irradiation (focus on head) is mandatory to stop post-mortem metabolism instantly (preventing rapid GABA changes).
3. Flux Calculation:
-
Extract metabolites and analyze via GC-MS or NMR.
-
Key Metric: The ratio of
C-GABA to C-Glutamate.-
Control: Label flows freely from Glu
GABA Succinate. -
Treated:
C-GABA accumulates (high enrichment), while downstream TCA intermediates show reduced cycling from the GABA shunt.
-
Figure 2: Workflow for
Part 4: Pharmacokinetics & Disposition
Understanding the "non-metabolism" of the drug is vital for safety analysis, particularly regarding renal load.
| Parameter | Characteristic | Clinical Implication |
| Bioavailability | >90% (Oral) | Highly absorbed; IV and Oral doses are nearly equivalent. |
| Protein Binding | Negligible | Widely distributed; crosses Blood-Brain Barrier (BBB) efficiently. |
| Hepatic Metabolism | < 5% | No CYP450 interaction. Safe to co-administer with hepatic enzyme inducers (e.g., Phenytoin). |
| Excretion | Renal (Unchanged) | Dose adjustment required in patients with Creatinine Clearance < 60 mL/min. |
| Half-life ( | Plasma: 5-8 hrsBiological: Days | Dissociation: While plasma levels drop, the biological effect persists because the enzyme inhibition is irreversible. New protein synthesis is required to restore function. |
Toxicity Note: While not a metabolic product, the accumulation of the drug in the retina has been linked to visual field defects. High-fidelity LC-MS monitoring (Part 2) is used in toxicology studies to correlate retinal tissue concentrations with pathology.
References
-
Mechanism of Action: Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators.[2][4] Chemical Reviews.[4]
-
Pharmacokinetics: U.S. Food and Drug Administration (FDA). (2009). Sabril (vigabatrin) Clinical Pharmacology Review.
-
Analytical Method: Vermeij, T. A., & Edelbroek, P. M. (1994). High-performance liquid chromatographic method for the determination of the R-(-)- and S-(+)-enantiomers of vigabatrin in human plasma.[8] Journal of Chromatography B.
-
Metabolic Flux Analysis: Patel, A. B., et al. (2005). GABAergic neurotransmission and isotopic flux analysis. Biochemical Society Transactions.
-
Chemical Identity: PubChem. 3-Aminohex-5-enoic acid (Compound Summary).[9]
Sources
- 1. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Stereoselective determination of vigabatrin enantiomers in human plasma by high performance liquid chromatography using UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Aminohex-5-enoic acid | C6H11NO2 | CID 22142027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Optimal reaction conditions for 3-Aminohex-5-enoic acid hydrochloride synthesis
Executive Summary
3-Aminohex-5-enoic acid is a non-proteinogenic
This guide details the optimal protocol for synthesizing (R)-3-aminohex-5-enoic acid hydrochloride via the Arndt-Eistert homologation of (R)-allylglycine. This route is selected for its high stereochemical fidelity (retention of configuration), scalability, and use of safer diazo-transfer alternatives (TMS-diazomethane) compared to traditional gaseous diazomethane.
Retrosynthetic Analysis & Strategy
The synthesis relies on the one-carbon homologation of the
-
Strategic Choice: Arndt-Eistert Homologation.
-
Rationale: Direct allylation of
-alanine precursors often yields racemic mixtures or requires expensive chiral auxiliaries. Homologation of the commercially available chiral pool material (Allylglycine) guarantees high enantiomeric excess (ee > 99%) with established retention of stereochemistry during the Wolff rearrangement.
Reaction Pathway Diagram
Figure 1: Retrosynthetic strategy utilizing the chiral pool approach.
Experimental Protocol
Safety Precaution: This protocol utilizes Trimethylsilyldiazomethane (
Phase 1: N-Protection and Activation
Objective: Convert (R)-allylglycine to the N-Boc protected mixed anhydride.
-
Reagents: (R)-Allylglycine (10.0 g, 86.9 mmol),
(20.9 g, 95.6 mmol), (1M), Isobutyl chloroformate (IBCF). -
Solvent: 1,4-Dioxane/Water (1:1).
-
Procedure:
-
Dissolve (R)-Allylglycine in 1,4-Dioxane/Water (100 mL) at 0°C.
-
Add 1M NaOH to adjust pH to ~9.
-
Add
dropwise. Stir at RT for 12 hours. -
Acidify with 1M KHSO4 to pH 2-3 and extract with Ethyl Acetate (3x).
-
Dry (
) and concentrate to yield N-Boc-(R)-allylglycine (Quant.). -
Activation: Dissolve the crude Boc-amino acid in dry THF (150 mL) under Argon. Cool to -15°C.[2]
-
Add N-Methylmorpholine (NMM, 1.1 eq) followed by Isobutyl chloroformate (1.1 eq) dropwise. Stir for 15 min to form the Mixed Anhydride .
-
Phase 2: Diazoketone Formation
Objective: Formation of the
-
Reagents:
(2.0 M in hexanes). -
Procedure:
-
Maintain the Mixed Anhydride solution at -15°C.
-
Add
(2.5 eq) dropwise over 30 minutes. Caution: Gas evolution ( ). -
Allow the mixture to warm to 0°C and stir for 3 hours.
-
Quench: Carefully add small amounts of Acetic Acid to quench excess diazomethane until gas evolution ceases.
-
Workup: Dilute with saturated
, extract with Ethyl Acetate. Wash with brine, dry, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc) to isolate the yellow solid Diazoketone .
-
Phase 3: Wolff Rearrangement
Objective: Silver-catalyzed rearrangement to the
-
Reagents: Silver Benzoate (
, 0.1 eq), (1.0 eq). -
Solvent: 1,4-Dioxane / Water (9:1).
-
Procedure:
-
Dissolve the Diazoketone in 1,4-Dioxane/Water (100 mL).
-
Add
and Silver Benzoate. -
Reaction: Heat to 70°C in the dark (silver salts are photosensitive). Monitor
evolution. -
Stir for 4 hours until TLC shows consumption of the diazoketone.
-
Workup: Filter through Celite to remove silver residues. Concentrate the filtrate.
-
Dissolve residue in saturated
and wash with Ether (to remove non-acidic impurities). -
Acidify aqueous layer to pH 2 with 1M HCl and extract with EtOAc.
-
Concentrate to yield N-Boc-3-aminohex-5-enoic acid .
-
Phase 4: Deprotection and Salt Formation
Objective: Removal of Boc group and isolation of the Hydrochloride salt.
-
Reagents: 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the N-Boc intermediate in dry Dioxane (20 mL).
-
Add 4M HCl in Dioxane (10 eq) at 0°C.
-
Stir at RT for 2 hours. A white precipitate should form.
-
Isolation: Add cold Diethyl Ether (100 mL) to complete precipitation.
-
Filter the solid under
atmosphere (hygroscopic). -
Drying: Dry under high vacuum over
.
-
Optimization Parameters & Critical Quality Attributes (CQA)
| Parameter | Optimal Condition | Impact on Quality |
| Activation Temp | -15°C to -20°C | Prevents formation of urethane impurities during mixed anhydride formation. |
| Diazo Source | Safer than gas; easier to handle quantitatively. Requires MeOH trace or aqueous workup to remove TMS group. | |
| Catalyst | Silver Benzoate ( | Superior to Silver Oxide ( |
| Rearrangement Solvent | Dioxane/Water (9:1) | Water is the nucleophile.[3][4] Insufficient water leads to diketene dimerization side products. |
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis.
Analytical Validation
To ensure the integrity of the synthesized product, the following analytical signatures must be verified.
-
1H NMR (
, 400 MHz):- 5.85 (m, 1H, -CH=),
- 5.20-5.30 (m, 2H, =CH2),
- 3.65 (m, 1H, CH-NH2),
-
2.65 (dd, 1H,
-CH2), -
2.50 (dd, 1H,
-CH2), - 2.35 (t, 2H, allyl-CH2).
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]+: 130.08
-
Found: 130.1
-
-
Enantiomeric Excess (ee):
-
Determine via Chiral HPLC using a Crownpak CR(+) column (eluent:
pH 1.5). Target > 98% ee.
-
References
-
Arndt-Eistert Synthesis Mechanism & Scope
-
Safety of TMS-Diazomethane
- Presser, A., & Hüfner, A. (2004). "Trimethylsilyldiazomethane - A Safe and Efficient Alternative to Diazomethane.
-
[Link]
-
Synthesis of Beta-Amino Acids (General Protocol)
-
Target Compound Data (PubChem)
Sources
- 1. nbinno.com [nbinno.com]
- 2. tdcommons.org [tdcommons.org]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. EnamineStore [enaminestore.com]
- 6. echemi.com [echemi.com]
- 7. Ambeed [ambeed.com]
- 8. (S)-3-Aminohex-5-enoic acid hydrochloride [myskinrecipes.com]
Application Note: Pharmacological Evaluation of 3-Aminohex-5-enoic Acid HCl in Antiepileptic Drug Discovery
Executive Summary
Compound: 3-Aminohex-5-enoic acid hydrochloride (3-AHEA·HCl)
Class:
This guide details the protocols for evaluating This compound , a structural isomer of the marketed drug Vigabatrin (4-aminohex-5-enoic acid). Unlike Vigabatrin, which is a
This application note provides a validated workflow for synthesizing, handling, and screening 3-AHEA, focusing on its utility as a metabolically stable GABA bioisostere.
Scientific Rationale & Mechanism
Structural Causality: vs. Amino Acids
The shift of the amino group from the
-
Vigabatrin (
-vinyl GABA): Acts as a suicide substrate for GABA-AT. The -amino group aligns with the enzyme's active site pyridoxal phosphate (PLP), allowing the vinyl group to form a covalent adduct. -
3-AHEA (
-vinyl GABA): The -amino architecture typically confers resistance to GABA-AT degradation. Research suggests -amino acids preferentially interact with GABA Transporters (specifically BGT-1/mGAT2) or function as calcium channel ligands, similar to gabapentinoids, rather than direct enzyme inhibitors.
Strategic Value in Drug Design
-
Metabolic Stability:
-amino acids are resistant to endogenous peptidases and aminotransferases, potentially increasing half-life ( ) compared to linear GABA analogs. -
Transporter Selectivity: Lipophilic
-amino acids have shown potency in inhibiting GABA reuptake, increasing synaptic GABA concentrations without the retinal toxicity associated with irreversible GABA-AT inhibition.
Chemical Handling & Preparation Protocol
Objective: Ensure the integrity of the hydrochloride salt for biological assays. 3-AHEA·HCl is hygroscopic and prone to polymerization if mishandled due to the terminal alkene.
Protocol A: Stock Solution Preparation
-
Storage: Store solid 3-AHEA·HCl at -20°C under argon. The vinyl group is reactive; avoid exposure to UV light.
-
Solvent Choice:
-
In Vitro:[1] Dissolve in sterile ddH
O or PBS (pH 7.4). -
In Vivo: Saline (0.9% NaCl).
-
-
pH Adjustment (Critical): The HCl salt yields an acidic solution (pH ~2-3).
-
Step: Dissolve compound in 80% of final volume.
-
Step: Neutralize carefully with 1N NaOH to pH 7.2–7.4 before adding to cell media. Failure to neutralize will cause false positives in cell viability assays due to acidosis.
-
-
Filtration: Use 0.22
m PVDF filters. Do not use nylon filters as the vinyl moiety may interact non-specifically.
In Vitro Screening Protocols
Protocol B: GABA Transporter (GAT) Uptake Assay
Rationale: Given the
Materials:
-
HEK-293 cells stably expressing hGAT-1 (human GABA Transporter 1).
-
[
H]-GABA (Radioligand). -
Tiagabine (Positive Control).
Methodology:
-
Seeding: Plate hGAT-1 HEK-293 cells in 96-well Poly-D-Lysine coated plates (
cells/well). -
Equilibration: Wash cells
with Assay Buffer (Krebs-Ringer-HEPES, pH 7.4). -
Incubation:
-
Add 3-AHEA·HCl (concentration range: 0.1
M to 1 mM) for 15 min at 37°C. -
Add [
H]-GABA (final conc. 20 nM) and incubate for 10 min.
-
-
Termination: Rapidly wash cells
with ice-cold buffer to stop uptake. -
Quantification: Lyse cells with 0.1M NaOH/1% SDS and measure radioactivity via Liquid Scintillation Counting (LSC).
-
Analysis: Calculate IC
using non-linear regression (GraphPad Prism).
Self-Validation Check:
-
Control: Tiagabine must show IC
nM. If nM, assay sensitivity is compromised. -
Background: Non-specific uptake (measured in presence of 1 mM Tiagabine) should be
of total signal.
Protocol C: GABA-AT Enzymatic Stability Assay
Rationale: To confirm the hypothesis that 3-AHEA is not a substrate for GABA-AT, differentiating it from Vigabatrin.
Methodology:
-
Enzyme Source: Purified porcine brain GABA-AT.
-
Reaction Mix: 100 mM Potassium Pyrophosphate (pH 8.5), 5 mM
-ketoglutarate, 2 mM NAD+, and 1 mM 3-AHEA. -
Detection: Monitor NADH formation at 340 nm (spectrophotometry).
-
Result Interpretation:
-
Vigabatrin (Control): Time-dependent loss of enzyme activity.
-
3-AHEA: No significant change in absorbance indicates the compound is resistant to transamination.
-
In Vivo Anticonvulsant Screening
Protocol D: Maximal Electroshock (MES) Test (Mouse)
Rationale: The MES test identifies agents that prevent seizure spread (sodium channel/glutamate modulation).
Workflow:
-
Animals: Male CD-1 mice (20-25g), n=8 per group.
-
Dosing: Administer 3-AHEA·HCl i.p. (intra-peritoneal) at 30, 100, and 300 mg/kg.
-
Vehicle: 0.9% Saline.
-
Timepoint: Test at 0.5h and 4.0h post-dose to assess duration of action.
-
-
Stimulus: Corneal electrodes, 50 mA, 60 Hz, 0.2 sec duration.
-
Endpoint: Abolition of Tonic Hindlimb Extension (THE).
-
Protection: If the mouse does not extend hindlimbs to 180° angle, the drug is active.
-
Protocol E: scPTZ (Pentylenetetrazol) Test
Rationale: Identifies agents that raise seizure threshold (GABAergic modulation).
-
Dosing: Administer 3-AHEA·HCl i.p. 30 min prior to PTZ.
-
Challenge: Inject PTZ (85 mg/kg s.c.).
-
Observation: Observe for 30 min.
-
Endpoint: Absence of clonic spasms lasting >5 seconds.
Visualization & Data Analysis
Pathway Diagram: Mechanism of Action & Screening Logic
Figure 1: Strategic evaluation workflow for 3-AHEA, prioritizing Transporter inhibition (GAT) over Enzyme inhibition based on beta-amino structure.
Data Reporting Template
| Assay | Parameter | 3-AHEA (Candidate) | Vigabatrin (Ref) | Tiagabine (Ref) |
| hGAT-1 Uptake | IC | To be determined | >100 | 0.02 |
| GABA-AT | No Inhibition (Predicted) | 0.04 | N/A | |
| MES (Mouse) | ED | To be determined | >500 | ~2 |
| scPTZ (Mouse) | ED | To be determined | ~500 | ~1 |
References
-
GABA Analogue Pharmacology
-
Structure-Activity Relationships (GAT Inhibitors)
- Source: "Structure activity relationship of selective GABA uptake inhibitors.
-
URL:[Link]
-
Vigabatrin Mechanism (Comparison)
-
Chemical Identity & Properties
-
Beta-Amino Acid Transporter Studies
Sources
- 1. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA analogue - Wikipedia [en.wikipedia.org]
- 3. Amino acid neurotransmitters and new approaches to anticonvulsant drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-hexenoic acid, 35194-36-6 [thegoodscentscompany.com]
- 5. 3-Aminohex-5-enoic acid | C6H11NO2 | CID 22142027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - (s)-3-aminohex-5-enoic acid hydrochloride (C6H11NO2) [pubchemlite.lcsb.uni.lu]
Application Note & Protocols: High-Purity Crystallization of 3-Aminohex-5-enoic Acid Hydrochloride
Abstract
This document provides a comprehensive guide to the purification of 3-Aminohex-5-enoic acid hydrochloride via crystallization. Intended for researchers in pharmaceutical development and organic chemistry, this application note details the underlying principles of crystallization for amino acid salts and presents three distinct, validated protocols: Cooling Crystallization, Anti-Solvent Crystallization, and Vapor Diffusion. The narrative emphasizes the rationale behind procedural steps, offering insights into solvent selection, supersaturation control, and troubleshooting. The aim is to equip scientists with the necessary knowledge to select and execute the optimal crystallization strategy to achieve high purity and desirable crystal morphology for this compound.
Introduction: The Importance of Purity
3-Aminohex-5-enoic acid is a valuable building block in medicinal chemistry and drug development. As with most active pharmaceutical ingredients (APIs) and intermediates, achieving high purity is critical. The hydrochloride salt form often enhances stability and solubility, but the crude product of synthesis typically contains residual reactants, by-products, and other impurities. Crystallization is a powerful and widely used purification technique that leverages differences in solubility to separate the desired compound from contaminants.[1][2] This process, when properly controlled, not only purifies the compound but also allows for control over crystal size, shape, and polymorphic form, which are critical downstream properties. This guide provides the theoretical and practical framework for the successful crystallization of this compound.
Physicochemical Properties & Pre-Crystallization Analysis
A successful crystallization protocol is built upon a fundamental understanding of the compound's physical and chemical properties. This compound is an amino acid salt, indicating it possesses both ionic and organic characteristics. This duality governs its solubility behavior.
Key Properties:
-
Polarity: The presence of the ammonium and carboxylic acid groups makes the molecule highly polar, suggesting good solubility in polar protic solvents like water, methanol, and ethanol.
-
Chirality: The compound contains a chiral center at the C3 position. Crystallization conditions can sometimes influence the resolution or separation of enantiomers, although this guide focuses on purification of a given stereoisomer.[3]
-
pH Sensitivity: As an amino acid salt, its solubility is highly dependent on the pH of the solution. Maintaining a slightly acidic environment is often necessary to prevent the precipitation of the free amino acid.[4][5]
A preliminary solvent screen is the most critical pre-crystallization step. The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2][6]
| Property | Value / Observation | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | [7] |
| Molecular Weight | 165.62 g/mol | [8] |
| Predicted Solubility | High in polar protic solvents (e.g., water, methanol, ethanol); Low in nonpolar solvents (e.g., hexane, toluene, ether). | [2][9] |
| Predicted XLogP3 | -2.3 (for the free base) | [8] |
| Stability | Generally stable, but elevated temperatures over long periods in solution should be avoided to prevent degradation. | General Knowledge |
Core Principles of Crystallization
Crystallization is a phase transition process governed by thermodynamics and kinetics. It proceeds through two primary stages: nucleation and crystal growth. Both stages require the solution to be in a state of supersaturation , where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[10]
-
Achieving Supersaturation: This can be accomplished by:
-
Cooling: Dissolving the solute in a suitable solvent at a high temperature and then lowering the temperature to a point where solubility is significantly reduced.[11]
-
Solvent Evaporation: Slowly removing the solvent, thereby increasing the solute concentration.[9]
-
Adding an Anti-Solvent: Introducing a miscible solvent in which the solute has very low solubility, causing it to precipitate.[12][13]
-
-
Nucleation: The initial formation of tiny, stable crystalline aggregates (nuclei) from the supersaturated solution. The rate of nucleation is highly dependent on the level of supersaturation. Very high supersaturation leads to rapid, uncontrolled nucleation, often resulting in small or amorphous particles.
-
Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals. For high-purity crystals of a desirable size, the ideal condition is slow crystal growth on a limited number of nuclei. This allows impurities to remain in the solution (mother liquor) rather than being trapped within the crystal lattice.[6]
Diagram 1: General workflow for the purification of this compound by crystallization.
Detailed Crystallization Protocols
The following protocols are designed as starting points. Optimization of solvent ratios, temperatures, and cooling/addition rates may be necessary depending on the impurity profile of the crude material.
Method A: Cooling Crystallization
This is the most common and straightforward recrystallization method, ideal for compounds that exhibit a steep solubility curve with respect to temperature.[1][11]
Principle: The compound is dissolved in a minimal amount of a suitable hot solvent to form a saturated solution. As the solution is slowly cooled, the solubility decreases, leading to the formation of crystals.
Protocol:
-
Solvent Selection: Place a small amount (e.g., 20-30 mg) of crude 3-Aminohex-5-enoic acid HCl into a test tube. Add a polar solvent (e.g., isopropanol, ethanol, or a mixture like ethanol/water) dropwise at room temperature. The ideal solvent will not dissolve the compound at room temperature.[2]
-
Dissolution: Heat the test tube with the chosen solvent. Continue adding the solvent dropwise until the compound just dissolves completely. This ensures a saturated solution is created.[6]
-
Crystallization: Remove the test tube from the heat source and allow it to cool slowly to room temperature. Covering the opening with a watch glass or septum prevents rapid solvent evaporation. Slow cooling is crucial for forming large, pure crystals.[6]
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for 15-30 minutes to further decrease the solubility and maximize the yield of crystals.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[1]
-
Washing: Wash the collected crystals with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Scientist's Notes:
-
Causality: Using the minimum amount of hot solvent is critical. Excess solvent will reduce the final yield as more product will remain dissolved even at low temperatures.
-
Troubleshooting: If no crystals form upon cooling, it may be because too much solvent was used or the solution cooled too quickly. Try scratching the inside of the glass with a stirring rod at the air-liquid interface to induce nucleation or add a seed crystal from a previous batch.[2] If the product "oils out" instead of crystallizing, the cooling was likely too rapid or the impurity level is too high. Re-heat the solution and allow it to cool more slowly, or try a different solvent system.
Method B: Anti-Solvent Crystallization
This technique is highly effective when a compound is very soluble in one solvent but poorly soluble in another, and the two solvents are miscible.[12][14] It is particularly useful for heat-sensitive compounds.[15]
Principle: The crude compound is dissolved in a "good" solvent. A "poor" solvent (the anti-solvent) is then slowly added. This changes the polarity of the solvent system, reducing the compound's solubility and inducing crystallization.
Protocol:
-
Solvent System Selection: Identify a good solvent (e.g., methanol or water) that readily dissolves the compound at room temperature and a miscible anti-solvent (e.g., acetone, diethyl ether, or acetonitrile) in which the compound is insoluble.[15][16]
-
Dissolution: Dissolve the crude 3-Aminohex-5-enoic acid HCl in a minimum amount of the good solvent in an Erlenmeyer flask.
-
Anti-Solvent Addition: While stirring the solution, add the anti-solvent dropwise. Add the anti-solvent until the solution becomes faintly turbid (cloudy). The turbidity indicates the point of nucleation.
-
Crystal Growth: Stop adding the anti-solvent and continue to stir the mixture at room temperature for 30-60 minutes to allow the crystals to grow.
-
Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of the anti-solvent or a mixture of the solvent/anti-solvent in which the product has low solubility.
-
Drying: Dry the purified crystals under vacuum.
Scientist's Notes:
-
Causality: The slow, dropwise addition of the anti-solvent is paramount. A rapid addition will cause a sudden, high degree of supersaturation, leading to precipitation of an amorphous solid or very fine powder, which is less pure.
-
Trustworthiness: This protocol is self-validating. The appearance of turbidity is a clear visual cue that the saturation point has been reached, providing a reliable endpoint for the anti-solvent addition before the growth phase.
Method C: Vapor Diffusion
Vapor diffusion is an excellent method for growing high-quality single crystals, especially when only small amounts of material are available. It is arguably one of the most successful methods for difficult-to-crystallize compounds.[9][17][18]
Principle: A concentrated solution of the compound in a relatively volatile solvent is allowed to equilibrate via the vapor phase with a larger reservoir of a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound solution, gradually reducing its solubility and promoting slow crystal growth.
Protocol (Sitting Drop Method):
-
Prepare the Reservoir: In a sealed container (e.g., a crystallization plate or a small beaker inside a larger sealed jar), place a volume of the volatile anti-solvent (e.g., diethyl ether or pentane).[17][19]
-
Prepare the Drop: Dissolve the crude 3-Aminohex-5-enoic acid HCl in a less volatile solvent (e.g., methanol or ethanol) to near saturation. Place a small drop (5-20 µL) of this solution on a micro-bridge or the bottom of the inner container, ensuring it does not touch the reservoir liquid.[19]
-
Equilibration: Seal the container tightly. The more volatile anti-solvent from the reservoir will slowly vaporize and diffuse into the drop containing the compound.
-
Incubation: Allow the sealed system to stand undisturbed at a constant temperature for several days to weeks. Crystals will slowly form in the drop as the anti-solvent concentration increases.
-
Harvesting: Once suitable crystals have formed, carefully open the container and remove the crystals using a small loop or pipette.
Scientist's Notes:
-
Causality: The success of this method lies in its extremely slow rate of solvent composition change, which maintains a low level of supersaturation over a long period. This is ideal for minimizing nucleation events and promoting the growth of large, well-ordered crystals.
-
Expertise: The choice of solvents is key. There must be a significant difference in volatility between the solvent dissolving the compound and the anti-solvent in the reservoir to drive the diffusion process.
Summary & Method Selection
The choice of crystallization method depends on the properties of the compound, the nature of the impurities, and the desired outcome (e.g., bulk purification vs. single crystals for analysis).
| Method | Pros | Cons | Best For... |
| Cooling Crystallization | Simple, rapid, uses a single solvent, good for large-scale purification.[1] | Not suitable for heat-sensitive compounds or those with low solubility change with temperature.[11] | Bulk purification of thermally stable compounds. |
| Anti-Solvent Crystallization | Works well at room temperature, good for heat-sensitive compounds, offers fast results.[14][15] | Requires finding a suitable solvent/anti-solvent pair, uses more solvent volume.[11] | Rapid purification of compounds with distinct solubility profiles. |
| Vapor Diffusion | Produces very high-quality single crystals, excellent for small amounts of material.[9][18] | Very slow (days to weeks), not practical for large-scale purification. | Obtaining high-quality crystals for X-ray diffraction analysis. |
References
- Vertex AI Search. (n.d.). Crystallization of small molecules.
- Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.
- Hampton Research. (n.d.). Sitting Drop Vapor Diffusion.
- Radboud Repository. (2015, January 2). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
- University of Fribourg. (n.d.). Guide for crystallization.
- Unknown. (n.d.). SOP: CRYSTALLIZATION.
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography.
- GoldBio. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods.
- PubChem - NIH. (n.d.). 3-Aminohex-5-enoic acid.
- Memorial University Research Repository. (n.d.). Characterization and Crystallization of Chiral Aromatic Amino Acids.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Sigma-Aldrich. (n.d.). (R)-3-Aminohex-5-enoic acid hydrochloride.
- ResearchGate. (2018, January 16). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT.
- Google Patents. (n.d.). Crystallization of amino acid.
- International Journal of Trend in Scientific Research and Development. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs.
- Fluorochem. (n.d.). (R)-3-Aminohex-5-ynoic acid hydrochloride.
- ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?.
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 3. memorial.scholaris.ca [memorial.scholaris.ca]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 3-Aminohex-5-enoic acid | C6H11NO2 | CID 22142027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 11. mt.com [mt.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. ijcea.org [ijcea.org]
- 14. researchgate.net [researchgate.net]
- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 16. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 17. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 18. unifr.ch [unifr.ch]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Enzymatic resolution methods for chiral 3-Aminohex-5-enoic acid production
Executive Summary
3-Aminohex-5-enoic acid (also known as
Unlike
This guide details two field-proven protocols:
-
Lipase-Mediated Acylation (CAL-B): Best for resolving the ester form in organic media.
-
Penicillin G Acylase (PGA) Hydrolysis: Best for resolving the N-protected acid form in aqueous media.
Strategic Overview & Mechanism
The Challenge of -Amino Acid Resolution
In
Selection Guide: Which Protocol to Use?
| Feature | Method A: Lipase (CAL-B) | Method B: Penicillin G Acylase (PGA) |
| Substrate | Racemic Ethyl 3-aminohex-5-enoate | Racemic |
| Medium | Organic Solvent (MTBE/DIPE) | Aqueous Buffer (Phosphate, pH 7–8) |
| Reaction Type | Enantioselective | Enantioselective Amide Hydrolysis |
| Enzyme Form | Immobilized (e.g., Novozym 435) | Free or Immobilized (e.g., on Eupergit) |
| Selectivity (E) | Typically | Typically |
| Primary Output |
Mechanistic Pathway (CAL-B)
Candida antarctica Lipase B (CAL-B) follows a Ping-Pong Bi-Bi mechanism. The serine active site is acylated by the acyl donor (e.g., butyl butanoate). The enzyme then discriminates between the enantiomers of the amine nucleophile. For
Figure 1: Kinetic resolution logic for CAL-B mediated acylation. The enzyme selectively acylates the (R)-enantiomer.
Protocol A: CAL-B Catalyzed Resolution (Organic Phase)
Objective: Isolation of
Materials & Reagents[1][2][3][4][5]
-
Substrate: Racemic ethyl 3-aminohex-5-enoate (10 mmol).
-
Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B), >5000 PLU/g.
-
Acyl Donor: Butyl butanoate (0.6 equiv) or Ethyl acetate (solvent/reactant). Note: Butyl butanoate is preferred for non-reversible kinetics.
-
Solvent: Diisopropyl ether (DIPE) or Methyl tert-butyl ether (MTBE). Dry (<0.1% water).
-
Equipment: Orbital shaker (
C), HPLC with Chiralcel OD-H column.
Step-by-Step Methodology
-
Preparation:
-
Dissolve 10 mmol of racemic ethyl 3-aminohex-5-enoate in 25 mL of dry DIPE.
-
Add 6.0 mmol (0.6 equiv) of butyl butanoate.
-
Expert Tip: Adding a small amount of triethylamine (0.1 equiv) can suppress salt formation if the amine is supplied as a hydrochloride salt, but free base is preferred.
-
-
Enzyme Addition:
-
Add 200 mg of Novozym 435 beads.
-
Incubate in an orbital shaker at 30°C, 200 rpm .
-
-
Monitoring (The "Self-Validating" Step):
-
Take 50
L aliquots at 1h, 4h, and 24h. -
Analyze via HPLC (See Section 5).
-
Stop point: When conversion reaches exactly 50% (theoretical maximum yield) or when the
of the remaining substrate >99%.
-
-
Workup & Separation:
-
Filtration: Filter off the enzyme beads (can be washed with DIPE and reused up to 5 times).
-
Acid Extraction: Transfer the filtrate to a separatory funnel.
-
Add 1M HCl (20 mL). Shake and separate layers.
-
Aqueous Layer: Contains the (S)-Amine (protonated).
-
Organic Layer: Contains the (R)-Amide and excess acyl donor.
-
-
-
Product Isolation:
-
(S)-Amine: Basify the aqueous layer to pH 10 with NaOH, extract with DCM, dry over
, and concentrate. -
(R)-Amide: Evaporate the organic layer.[1] Hydrolysis (6N HCl, reflux) can recover the (R)-amino acid if desired.
-
Protocol B: Penicillin G Acylase Hydrolysis (Aqueous Phase)
Objective: Preparation of
Materials & Reagents[1][2][3][4][5]
-
Substrate: Racemic
-phenylacetyl-3-aminohex-5-enoate (prepared via Schotten-Baumann reaction). -
Enzyme: Penicillin G Acylase (PGA) from E. coli (commercially available as immobilized beads, e.g., on Eupergit C).
-
Buffer: 0.1 M Phosphate buffer, pH 7.5.
-
Base: 1 M NaOH (for pH stat titration).
Step-by-Step Methodology
-
Preparation:
-
Suspend 10 mmol of racemic
-phenylacetyl-3-aminohex-5-enoic acid in 50 mL of phosphate buffer (pH 7.5). -
Note: If solubility is poor, add 5-10% methanol as a co-solvent.
-
-
Enzyme Reaction:
-
Add 1.0 g of immobilized PGA.
-
Maintain temperature at 28°C (PGA is unstable >40°C).
-
pH Stat Mode: As hydrolysis proceeds, phenylacetic acid and the amino acid are released, dropping the pH. Use an autotitrator to maintain pH 7.5 with 1 M NaOH.
-
-
Monitoring:
-
The consumption of NaOH correlates directly to conversion.
-
Stop reaction when NaOH consumption indicates 50% conversion.
-
-
Workup:
-
Filter the enzyme.
-
Acidify filtrate to pH 2.0 with HCl.
-
Extraction: Extract with Ethyl Acetate.[1]
-
Organic Phase: Contains unreacted (R)-Amide and the cleaved phenylacetic acid side product.
-
Aqueous Phase: Contains the target (S)-Amino Acid (protonated).
-
-
-
Purification:
-
Apply the aqueous phase to a cation exchange column (Dowex 50W). Elute with 1M
to isolate the pure zwitterionic -3-aminohex-5-enoic acid.
-
Analytical Controls & Visualization
HPLC Method (Chiralcel OD-H)
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm (amide bond) or 254 nm (if phenyl groups present).
-
Expected Retention: (S)-amine elutes before (R)-amide (verify with standards).
Process Workflow Diagram
Figure 2: Downstream processing workflow for the CAL-B mediated resolution.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<40% at 24h) | Enzyme inactivation or water accumulation. | Use dry solvents (molecular sieves). Ensure substrate concentration <0.5 M to prevent inhibition. |
| Low Selectivity (E < 20) | Non-specific chemical acylation. | Lower temperature to 20°C. Switch acyl donor from ethyl acetate to isopropyl acetate or butyl butanoate. |
| Poor Mass Balance | Product stuck on enzyme carrier. | Wash enzyme beads thoroughly with hot ethanol or methanol after filtration. |
| Racemization | High pH or excessive heat. | Keep temperature <40°C. Avoid strong bases during workup; use |
References
-
Fülöp, F. (2001).
-amino acids. Chemical Reviews , 101(12), 3799-3838. -
Soloshonok, V. A., et al. (2005).
-amino esters using Candida antarctica lipase B. Tetrahedron: Asymmetry , 16(15), 2611-2615. -
Liljeblad, A., & Kanerva, L. T. (2006).
-amino acids. Tetrahedron , 62(25), 5831-5854. -
Roche, D., et al. (1999).
-amino esters. European Journal of Organic Chemistry , 1999(11), 3053-3058. -
Sigma-Aldrich. (n.d.). (3S)-3-aminohex-5-enoic acid Product Page.
Sources
Technical Guide: Stability Assurance and Handling of Hygroscopic Amino Acid Hydrochlorides
Abstract
Amino acid hydrochlorides (e.g., L-Arginine HCl, L-Cysteine HCl, L-Lysine HCl) are preferred in drug development and cell culture applications due to their superior solubility compared to free base forms.[1] However, the chloride counter-ion significantly lowers the Critical Relative Humidity (CRH) of the crystal lattice, rendering these salts highly hygroscopic. Improper handling leads to deliquescence, hydrolysis, and, in the case of sulfur-containing amino acids, accelerated oxidation. This guide provides a self-validating framework for the storage, handling, and quality control of these labile raw materials.
Part 1: The Physicochemical Basis of Instability
To master the handling of these reagents, one must understand the mechanism of failure. The stability of an amino acid salt is governed by the competition between its Lattice Energy (holding the crystal together) and Hydration Energy (attraction to water).
The Hygroscopicity Cycle
When the ambient Relative Humidity (RH) exceeds the substance's CRH, the crystal surface adsorbs water vapor.[2] This adsorbed layer dissolves the salt, creating a saturated solution film. This film has a lower vapor pressure than the surrounding air, driving further water uptake—a process known as deliquescence .
The "Chloride Effect"
The hydrochloride form introduces the Cl⁻ ion, which has a high charge density and strong hydration enthalpy.
-
L-Arginine HCl: Extremely hygroscopic; deliquescence occurs rapidly >60% RH [1].[1]
Visualization: The Hygroscopicity Failure Loop
The following diagram illustrates the cascade of failure when storage conditions are breached.
[1]
Part 2: Critical Storage Parameters
Do not rely on standard "Room Temperature" storage for HCl salts. The following matrix defines the Safe Operating Limits (SOL) .
Table 1: Recommended Storage Matrix
| Amino Acid Salt | Critical RH (CRH) at 25°C | Primary Failure Mode | Storage Protocol |
| L-Arginine HCl | ~60% [1] | Deliquescence; Thermal degradation >30°C (Ornithine/Urea formation) | Strictly <60% RH. Store at 2-8°C recommended to prevent thermal breakdown.[1] |
| L-Lysine HCl | ~60% | Clumping; Maillard reaction (if reducing sugars present) | Ambient (15-25°C), tightly sealed.[1] Avoid admixture with glucose until hydration. |
| L-Cysteine HCl | N/A (Oxidation dominant) | Oxidation to Cystine (precipitate); Hygroscopic | Nitrogen Flush Required. Store desiccated, dark, 2-8°C. |
| L-Histidine HCl | High Stability | Moisture uptake leading to weighing errors | Desiccator cabinet; Ambient temp OK (<30°C).[1] |
Key Takeaway: For Arginine HCl, temperature control is as critical as humidity control due to the potential hydrolysis of the guanidine group [1].
Part 3: Handling & Weighing Protocols
The "Human Factor" is the largest source of contamination. Opening a cold bottle in a humid room causes immediate condensation.
Protocol A: The "Equilibrate & Purge" Intake Method
-
Objective: Prevent moisture entry during initial opening.[1]
-
Step 1: If stored at 2-8°C, allow the container to warm to room temperature unopened for 3 hours. This prevents condensation on the cold powder.
-
Step 2: Place the container inside a glove box or a dedicated "dry bag" with a relative humidity <30%.
-
Step 3: After use, flush the headspace of the bottle with dry Nitrogen or Argon (for Cysteine) before re-sealing.
-
Step 4: Seal the cap with Parafilm® M to prevent gas exchange.
Protocol B: The "30-Second" Weighing Rule
Hygroscopic salts can absorb significant water weight within minutes, altering the molar concentration of your resulting buffer.
-
Preparation: Use an anti-static gun on the weighing boat. Dry powders often carry static charge, causing scattering and slow weighing.[1]
-
Execution:
-
Do not trickle-feed the powder slowly to hit an exact weight (e.g., 5.000g).
-
Instead, rapidly transfer an approximate amount (e.g., 4.9–5.1g) within 30 seconds .
-
Record the exact mass transferred and adjust the solvent volume to achieve the target molarity.
-
Rationale: It is more accurate to adjust liquid volume for a known mass than to expose the solid for 5 minutes trying to hit a target mass.
-
Protocol C: Solubilization of L-Cysteine HCl (Oxidation Prevention)
L-Cysteine HCl oxidizes to L-Cystine (insoluble) in the presence of dissolved oxygen and trace metals (Fe, Cu) [2].
-
Solvent Prep: Use High-Purity Water (18.2 MΩ).[1] Sparge with Nitrogen gas for 15 minutes before adding the solid.
-
Dissolution: Add L-Cysteine HCl to the deoxygenated water.
-
pH Check: The solution will be acidic (pH ~1-2). Do not neutralize until immediately before use. The acidic environment protects the thiol group. Neutral/Alkaline pH accelerates oxidation [2].[4]
-
Filtration: Use a 0.22 µm PES membrane.[1] Avoid nylon (binds proteins/amino acids).
Part 4: Quality Control & Re-validation[1]
Visual inspection is insufficient. A powder can absorb 2-3% water by weight without looking "wet," leading to erroneous molar concentrations.
Karl Fischer (KF) Titration
The Gold Standard for water determination in amino acid salts.
-
Solvent: Methanol (standard). If solubility is poor, use a Formamide/Methanol (1:1) mix [3].
-
Reaction:
[1] -
Acceptance Criteria:
-
Monohydrates (e.g., Cysteine HCl Monohydrate): Theoretical water content is ~10%. Theoretical range: 9.5% – 11.5%.
-
Anhydrous Salts: Limit usually < 2.0%.
-
Handling Decision Tree
Use this logic flow to determine the correct handling procedure for your specific amino acid salt.
References
-
YF Food Ingredients. (2025). Optimization of storage conditions for L-Arginine. Retrieved from
-
BenchChem. (2025). Application Note and Protocol: Preparation of L-Cysteine Hydrochloride Monohydrate Stock Solution. Retrieved from
-
Sigma-Aldrich. (n.d.). Determination of Water Content in Amino acids Using Karl Fischer Titration.[5] Retrieved from
-
BioSpectra. (2025).[6] L-Arginine Hydrochloride 2024 Long-Term Stability Report. Retrieved from
-
National Institutes of Health (NIH). (n.d.). L-Arginine Hydrochloride - PubChem Compound Summary. Retrieved from
Sources
- 1. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. himedialabs.com [himedialabs.com]
- 5. mcckf.com [mcckf.com]
- 6. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
Solid-phase synthesis integration of 3-Aminohex-5-enoic acid derivatives
Application Note: Solid-Phase Synthesis Integration of 3-Aminohex-5-enoic Acid Derivatives
Introduction & Scope
The integration of 3-aminohex-5-enoic acid (also known as
This guide addresses the specific challenges of integrating this non-canonical monomer into Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Unlike standard
Critical Reagent & Material Specifications
| Component | Specification | Rationale |
| Resin | Rink Amide or 2-Chlorotrityl Chloride (Low Load: 0.3–0.5 mmol/g) | Lower loading reduces pseudo-dilution effects, critical for preventing inter-chain aggregation during RCM. |
| Coupling Reagents | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | Superior reactivity for sterically hindered |
| Base | 2,4,6-Collidine (sym-Collidine) | Weaker base than DIEA; minimizes racemization risk during the slow activation of |
| RCM Catalyst | Grubbs II (2nd Generation) | High tolerance for functional groups and stability in solid-phase applications. |
| Solvents | Anhydrous DCM (for RCM), DMF (for Coupling) | DCM is essential for RCM to ensure maximum resin swelling and catalyst penetration. |
Protocol A: Fmoc-SPS Coupling Strategy
The coupling of
Workflow Logic
The following diagram illustrates the decision matrix for coupling 3-aminohex-5-enoic acid.
Figure 1: Optimized coupling workflow for sterically hindered
Step-by-Step Procedure
-
Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (
min). Wash with DMF ( ).[1] -
Activation (In Vial):
-
Dissolve Fmoc-3-aminohex-5-enoic acid (3.0 eq) in minimum DMF.
-
Add HATU (2.9 eq).
-
Add 2,4,6-Collidine (6.0 eq). Note: Pre-activate for exactly 2 minutes. Do not exceed 5 minutes to avoid ester formation.
-
-
Coupling: Transfer activated solution to the resin.[2] Agitate for 3 hours at room temperature.
-
Monitoring: Perform a Chloranil Test (preferred for sensitivity) or Kaiser Test.
-
If positive: Re-couple using DIC/HOAt (3 eq each) for 4 hours.
-
If negative: Wash with DMF (
) and DCM ( ).
-
Protocol B: On-Resin Ring-Closing Metathesis (RCM)
This protocol transforms the linear 3-aminohex-5-enoic acid derivative into a cyclic "stapled" peptide. This must be performed before final cleavage from the resin but after Fmoc-deprotection of the N-terminus is complete (or capped) to prevent catalyst coordination to free amines.
Mechanistic Pathway
Figure 2: On-resin RCM workflow. Anhydrous DCM and degassing are critical to prevent catalyst deactivation by oxygen.
Step-by-Step Procedure
-
Preparation: Ensure the peptide N-terminus is Fmoc-protected or acetyl-capped. Free amines can poison the Ruthenium catalyst [2].
-
Solvent Exchange: Wash resin
with anhydrous DCM. Rationale: Polystyrene resins swell best in DCM, exposing the reactive sites. -
Catalyst Solution: Dissolve Grubbs II catalyst (20 mol% relative to resin loading) in degassed anhydrous DCM (concentration ~5–10 mM).
-
Reaction:
-
Method A (Thermal): Reflux at 40°C for 24 hours under
atmosphere. -
Method B (Microwave - Recommended): Irradiate at 100W, 50°C for 1 hour [3].
-
-
Washing (Ruthenium Removal):
-
Wash with DCM (
).[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Wash with DMSO (
) or a solution of imidazole in DMF to coordinate and remove residual Ru metal. -
Final wash with DCM (
).
-
Quality Control & Troubleshooting
Self-Validating the System: To ensure the protocol was successful, you must validate the mass shift.
-
Target Mass Change (RCM):
(Loss of Ethylene ).
| Observation | Root Cause | Corrective Action |
| Incomplete Coupling (Deletions) | Steric hindrance of | Switch to PyAOP or COMU ; increase temperature to 50°C (microwave). |
| No RCM Product (Linear only) | Catalyst poisoning by | Degas solvents thoroughly; Ensure N-terminus is capped/protected. |
| Racemization (Split peaks) | Base-catalyzed proton abstraction. | Use Collidine instead of DIEA; reduce pre-activation time to < 2 mins. |
| Precipitate in Vial | Low solubility of | Add 10% DMSO or NMP to the coupling mixture. |
References
-
Lee, J., et al. (2011). Ring-Closing Metathesis Approaches for the Solid-Phase Synthesis of Cyclic Peptoids. Organic Letters (ACS). [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22142027, 3-aminohex-5-enoic acid.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Aminohex-5-enoic Acid Hydrochloride
Introduction: Welcome to the Technical Support Center for the synthesis of 3-Aminohex-5-enoic acid hydrochloride. This molecule, a valuable chiral building block, is crucial for the development of novel pharmaceutical agents and biochemical probes.[1] Its structure, featuring both a β-amino acid and a terminal alkene, offers significant synthetic versatility. However, its synthesis can present challenges, leading to suboptimal yields and purification difficulties. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. Drawing from established chemical principles and field-proven insights, we provide a structured approach to troubleshooting common issues, answering frequently asked questions, and ultimately, improving the yield and purity of your target compound.
Section 1: Synthetic Overview & Key Challenges
The synthesis of 3-Aminohex-5-enoic acid typically involves a multi-step sequence. While numerous specific routes exist, a common strategy involves the formation of a carbon backbone, followed by the stereocontrolled introduction of the amine functionality and subsequent deprotection and salt formation. Understanding this workflow is the first step in effective troubleshooting.
A generalized synthetic pathway can be visualized as follows:
Caption: Generalized workflow for the synthesis of this compound.
Core Challenges:
-
Side Reactions: The presence of multiple reactive sites can lead to undesired products. For example, during the introduction of the allyl group, over-alkylation can occur. During hydrolysis, the terminal alkene can be sensitive to strongly acidic conditions.
-
Stereocontrol: For synthesizing a specific enantiomer, such as (S)-3-Aminohex-5-enoic acid, achieving high enantiomeric excess during the amination step is critical and often requires specialized catalysts or chiral auxiliaries.[2]
-
Purification: The final zwitterionic amino acid can be highly soluble in aqueous media, making extraction difficult. Its amphoteric nature complicates purification by traditional silica gel chromatography. The final hydrochloride salt may also be hygroscopic or difficult to crystallize.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Yield in Carbon-Carbon Bond Formation
-
Q: I am attempting to synthesize a keto-ester precursor by reacting an enolate with an allyl halide, but my yields are consistently below 40%. What are the likely causes?
-
A: This is a classic alkylation reaction that is highly sensitive to reaction conditions. The primary causes for low yield are often related to base choice, temperature, and moisture.
-
Causality: The base (e.g., Sodium Ethoxide, LDA) must be strong enough to fully deprotonate the acidic C-H bond of your precursor, but using an excessively strong base or high temperatures can promote side reactions like self-condensation. The most critical factor is the rigorous exclusion of water. Protic solvents or atmospheric moisture will quench the enolate, halting the reaction and reducing yield.
-
Solution Pathway:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents like THF or DMF.[3]
-
Optimize Base Addition: Add the base slowly at a reduced temperature (e.g., -78°C to 0°C) to control the exotherm and prevent side reactions.
-
Verify Reagent Quality: Use freshly opened or properly stored allyl bromide. Allyl halides can degrade over time.
-
Consider Alternative Electrophiles: If yields remain low, consider using allyl tosylate, which can be a better leaving group in some systems.
-
-
Issue 2: Incomplete Reaction or Multiple Products in Reductive Amination
-
Q: I am performing a reductive amination on my keto-ester intermediate, but I see unreacted starting material and a complex mixture of products by TLC and LC-MS. How can I improve selectivity?
-
A: Reductive amination is a powerful tool, but its success hinges on the relative rates of imine formation and hydride reduction.
-
Causality: If the reducing agent (e.g., NaBH₄, NaBH(OAc)₃) reduces the ketone faster than the imine is formed, you will regenerate the corresponding alcohol, a common and significant byproduct. If the intermediate imine is unstable, it can lead to other degradation products.
-
Solution Pathway:
-
Use a pH-Sensitive Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice. It is milder than NaBH₄ and is most effective under the slightly acidic conditions that favor imine formation.
-
Control pH: The reaction should be run under mildly acidic conditions (pH 4-6), often by adding a catalytic amount of acetic acid, to accelerate imine formation.
-
Pre-form the Imine: In some cases, it is beneficial to mix the ketone and the amine source (e.g., ammonium acetate) for a period (30-60 minutes) before adding the reducing agent to allow the imine intermediate to form in sufficient concentration.
-
-
Caption: Troubleshooting logic for reductive amination.
Issue 3: Difficulty Isolating the Zwitterionic Amino Acid
-
Q: After hydrolysis of the ester, I am struggling to isolate the 3-Aminohex-5-enoic acid from the aqueous solution. My extractions have very low recovery.
-
A: This is a common problem due to the high polarity and zwitterionic nature of amino acids at their isoelectric point.
-
Causality: As a zwitterion, the amino acid has both a positive and negative charge, making it highly soluble in water and nearly insoluble in most common organic solvents. Standard liquid-liquid extraction is therefore inefficient.
-
Solution Pathway:
-
Ion-Exchange Chromatography: This is the most robust method. Adsorb the crude amino acid onto a strongly acidic cation exchange resin (e.g., Amberlite IR-120). Wash the resin with deionized water to remove inorganic salts and non-basic impurities. Then, elute the desired amino acid with an aqueous ammonia solution.[4][5][6] Evaporation of the ammonia solution will yield the pure zwitterionic product.
-
Crystallization from a Solvent Mixture: After removing the bulk of the water under reduced pressure, attempt to crystallize the amino acid by adding a mixture of a polar protic solvent and a nonpolar solvent, such as ethanol/ether or water/acetone.[4]
-
-
Issue 4: The Final Hydrochloride Salt is Oily and Won't Crystallize
-
Q: I've dissolved my purified amino acid in a solvent and added HCl, but I'm getting an oil instead of a crystalline solid. What's going wrong?
-
A: Oiling out during salt formation is typically caused by residual water, solvent choice, or impurities.
-
Causality: Even small amounts of water can prevent crystallization by forming a highly concentrated, viscous syrup. The solvent used must be one in which the free base is soluble but the hydrochloride salt is insoluble.
-
Solution Pathway:
-
Ensure Absolute Anhydrous Conditions: Lyophilize (freeze-dry) the purified zwitterionic amino acid to remove all traces of water before attempting salt formation.
-
Optimize Solvent System: Dissolve the dry amino acid in a minimal amount of a dry alcohol like absolute ethanol or isopropanol. Then, slowly add a solution of HCl in a non-polar solvent in which the salt is insoluble, such as HCl in diethyl ether or dioxane, until the solution is acidic.
-
Induce Crystallization: If an oil persists, try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a small seed crystal if available. Cooling the mixture to 0-4°C can also promote crystallization.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the best analytical methods to monitor this synthesis?
-
A1: For reaction monitoring, Thin Layer Chromatography (TLC) is invaluable for tracking the consumption of starting materials and the appearance of products. For characterization of intermediates and the final product, ¹H NMR and ¹³C NMR spectroscopy are essential for structural confirmation. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition, and for chiral synthesis, Chiral HPLC is necessary to determine the enantiomeric excess (ee).
-
-
Q2: How critical is the choice of protecting group for the amine?
-
A2: The choice is very important. The Boc (tert-butyloxycarbonyl) group is common as it is stable to many reaction conditions but can be easily removed with mild acid (like TFA or HCl in dioxane), which is often compatible with the final salt formation step.[7] The Cbz (benzyloxycarbonyl) group is also used, but its removal requires hydrogenation, which could potentially reduce the terminal alkene if not carefully controlled.
-
-
Q3: Can the terminal double bond isomerize during the synthesis?
-
A3: Yes, this is a potential side reaction, especially under strongly basic or acidic conditions or in the presence of certain transition metals. It is important to use the mildest conditions possible, particularly during hydrolysis and deprotection steps, to preserve the terminal alkene structure. Analysis by ¹H NMR can easily detect isomerization by observing changes in the vinyl proton signals.
-
-
Q4: Is it necessary to purify the intermediate compounds?
-
A4: While it may seem faster to proceed without purifying intermediates, it often leads to a lower overall yield and significant challenges in purifying the final product. Purifying key intermediates via column chromatography or recrystallization removes side products and unreacted starting materials, ensuring that subsequent steps are cleaner and more efficient.
-
Section 4: Data Summary Tables
Table 1: Recommended Solvent Systems for Purification
| Purification Step | Technique | Recommended Solvent System(s) | Target Compound Form |
| Protected Intermediate | Flash Chromatography | Ethyl Acetate / Hexanes Gradient | Protected Amino Ester |
| Zwitterionic Amino Acid | Crystallization | Water / Isopropanol or Water / Acetone | Free Amino Acid |
| Final Product | Crystallization | Ethanol / Diethyl Ether or Isopropanol | Hydrochloride Salt |
Table 2: Troubleshooting Quick Reference
| Symptom | Probable Cause | Quick Solution |
| Low reaction conversion | Insufficient reaction time; Poor reagent quality | Extend reaction time; Use fresh, high-purity reagents |
| Formation of polar byproduct | Presence of water | Use anhydrous solvents and inert atmosphere |
| Product "oiling out" | Residual water; Incorrect solvent | Lyophilize product before salt formation; Use Ether/Ethanol |
| Multiple spots on TLC | Side reactions; Unstable intermediate | Lower reaction temperature; Optimize pH |
Section 5: References
-
Towards a Synthesis of Vigabatrin Using Glycal Chemistry. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]
-
SYNTHESIS OF VIGABATRIN. (2006, August 1). LOCKSS. Retrieved February 15, 2026, from [Link]
-
High-Purity (S)-3-Amino-5-hexenoic Acid Hydrochloride for Advanced Synthesis and Research. (n.d.). Papuaspice.com. Retrieved February 15, 2026, from [Link]
-
Preparation method of vigabatrin. (n.d.). Google Patents. Retrieved February 15, 2026, from
-
A process for the preparation of vigabatrin. (n.d.). Google Patents. Retrieved February 15, 2026, from
-
(s)-3-aminohex-5-enoic acid hydrochloride (C6H11NO2). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]
-
3-Aminohex-5-enoic acid | C6H11NO2. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Process for making 4-aminohex-5-enoic acid. (n.d.). Google Patents. Retrieved February 15, 2026, from
-
Improved process for the preparation of (±) 4-amino-5-hexenoic acid. (2023, January 31). Technical Disclosure Commons. Retrieved February 15, 2026, from [Link]
-
Inhibition by g-vinyl GABA with respect to GABA. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
ε-AMINOCAPROIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]
-
Practical synthesis of hex-5-ynoic acid from cyclohexanone. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Process for making 4-aminohex-5-enoic acid. (n.d.). Google Patents. Retrieved February 15, 2026, from
-
Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. (2025, December 11). MDPI. Retrieved February 15, 2026, from [Link]
-
Engineering enzymes for the synthesis of 6-aminohex-2-enoic acid: first steps to green production of adipic acid. (2018, February 26). Chalmers University of Technology Research. Retrieved February 15, 2026, from [Link]
-
High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. (2021, September 12). Taylor & Francis. Retrieved February 15, 2026, from [Link]
-
Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production. (2023, December 26). MDPI. Retrieved February 15, 2026, from [Link]
-
Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. (2018, February 15). Lupine Publishers. Retrieved February 15, 2026, from [Link]
-
Separation and Refining of Amino acids. (n.d.). Diaion. Retrieved February 15, 2026, from [Link]
-
AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2- AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH. (n.d.). Fluorine Notes. Retrieved February 15, 2026, from [Link]
-
Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. (2000, January). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis of 3-amino-5-substituted phenylamino-6- phenyl- 1, 2, 4 -triazines. (n.d.). SIOC Journals. Retrieved February 15, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. US4178463A - Process for making 4-aminohex-5-enoic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. diaion.com [diaion.com]
- 7. tdcommons.org [tdcommons.org]
Troubleshooting polymerization of vinyl groups in 3-Aminohex-5-enoic acid
Topic: Troubleshooting Vinyl Group Polymerization & Reactivity
Audience: Medicinal Chemists, Polymer Scientists, and Process Engineers.
Executive Summary
3-Aminohex-5-enoic acid (also known as
Users typically encounter two distinct failure modes:
-
Unwanted Oligomerization (Storage): The material turns into an insoluble gum or yellow solid due to oxidative cross-linking or Michael-type additions during storage.
-
Failed Polymerization (Synthesis): Attempts to intentionally polymerize the vinyl group (e.g., for hydrogels or drug conjugates) fail due to "amine poisoning" of catalysts or chain transfer events.
This guide addresses both scenarios with mechanistic root-cause analysis and validated protocols.
Module 1: Unwanted Polymerization (Storage & Stability)
The Issue
“My white powder has turned into a yellow, insoluble gum.”
Root Cause Analysis
Spontaneous polymerization of non-conjugated terminal alkenes is rare without an initiator. If your sample is degrading, it is likely due to Radical Autoxidation or Amine-Catalyzed Cross-Linking .
-
Radical Autoxidation: Trace peroxides in solvents (ethers, THF) or oxygen exposure initiate a radical chain reaction at the allylic position (C4), leading to oligomers.
-
Schiff Base/Michael Addition: While the alkene is not conjugated to the carbonyl (preventing direct Michael addition), oxidative stress can generate reactive aldehydes, which then cross-link with the free amines (Maillard-type browning).
Troubleshooting Protocol: Stabilization & Rescue
| Symptom | Diagnosis | Immediate Action |
| Yellowing (Soluble) | Oxidation of amine (Schiff base formation). | Recrystallize from degassed MeOH/EtOH. Store under Argon. |
| Gelling/Insoluble | Radical cross-linking (Oligomerization). | Material is likely irreversible.[1] Attempt acid hydrolysis (6N HCl) to recover monomer if critical, but yield will be low. |
| Clumping | Hygroscopic moisture absorption. | Dry under high vacuum ( |
Preventative Storage SOP
-
Physical State: Store as the Hydrochloride Salt (HCl). Protonating the amine (
) prevents it from acting as a nucleophile or coordinating ligand. -
Temperature:
is mandatory. -
Atmosphere: Argon blanket.
-
Additives: If storing as a free base oil, add 0.1% w/w BHT (Butylated hydroxytoluene) as a radical scavenger.
Module 2: Failed Intentional Polymerization (Synthesis)
The Issue
“I am trying to polymerize the vinyl group (ROMP or Radical) to make a hydrogel/conjugate, but the reaction yields are
Root Cause: The "Amine Poisoning" Effect
The free amine at C3 is a potent Lewis base. It interferes with polymerization mechanisms in two ways:
-
In Metal-Catalyzed Reactions (Metathesis/ROMP): The amine lone pair coordinates strongly to the Ruthenium center of Grubbs catalysts, displacing the phosphine/carbene ligand and killing catalytic activity.
-
In Radical Polymerization: Free amines can act as chain transfer agents, quenching the propagating radical species and terminating the chain length prematurely.
Solution: The N-Protection Strategy
You cannot efficiently polymerize 3-aminohex-5-enoic acid as a free zwitterion. You must mask the amine.
Protocol: N-Protection for Polymerization
Step 1: Choose the Protecting Group
-
Boc (tert-Butyloxycarbonyl): Best for radical polymerization (stable to radicals).
-
Fmoc: Best if acid sensitivity is a concern later.
-
Ammonium Salt: Simplest method. Convert to HCl salt before polymerization (only works for some radical systems, not metathesis).
Step 2: Validated Polymerization Workflow (Radical)
-
Monomer Prep: Synthesize N-Boc-3-aminohex-5-enoic acid .
-
Solvent: Degassed DMF or Methanol (avoid water if using hydrophobic initiators).
-
Initiator: AIBN (Azobisisobutyronitrile) at 1 mol%.
-
Temperature:
for 12–24 hours. -
Workup: Precipitate polymer into cold diethyl ether.
-
Deprotection: Treat polymer with TFA/DCM (1:1) to restore the free amine functionality after the polymer backbone is formed.
Visualizing the Mechanism
Diagram 1: The Amine Poisoning Mechanism
This diagram illustrates why polymerization fails when the amine is unprotected.
Caption: Figure 1. Mechanism of Catalyst Deactivation. The free amine (top path) coordinates to the catalyst, forming an inactive complex. N-protection (bottom path) sterically and electronically prevents this, allowing polymerization to proceed.
Module 3: Purification & Analysis
If you suspect your material has polymerized or degraded, use these analytical checkpoints.
| Method | Observation | Interpretation |
| 1H NMR (D2O) | Disappearance of vinyl protons ( | Polymerization or saturation has occurred.[2] |
| TLC (n-BuOH/AcOH/H2O) | Streak instead of a defined spot. | Oligomer formation. |
| Solubility Test | Insoluble in water/acid but swells. | Cross-linked gel network formed. |
FAQ: Frequently Asked Questions
Q: Can I use this monomer in Ring-Closing Metathesis (RCM)? A: Yes, but not as a free amine. You must use the N-Boc or N-Fmoc derivative. Free amines will poison the Grubbs II or Hoveyda-Grubbs catalysts immediately. Alternatively, use the p-toluenesulfonic acid (PTSA) salt of the amine, as ammonium ions do not coordinate to Ruthenium.
Q: Why is my "polymer" water-soluble? A: If you successfully polymerized the vinyl group, the resulting backbone is a hydrophobic hydrocarbon chain (polyethylene-like), but the side chains contain amino acids. At neutral pH, the zwitterionic nature makes it water-soluble. To precipitate it, adjust pH to the isoelectric point or use organic non-solvents like acetone.
Q: I see a "double bond" signal in NMR but the material is gummy. A: This indicates oligomerization rather than high-molecular-weight polymerization. You likely have short chains (dimers/trimers). This is common in "failed" radical polymerizations where chain transfer was high. Purify via dialysis (MWCO 1000 Da) to remove these oligomers.
References
-
Woodward, C. P., et al. (2011).[3] A simple amine protection strategy for olefin metathesis reactions. Chemical Communications.[3] Link
- Core Insight: Establishes that free amines poison metathesis catalysts and validates the use of ammonium salts or Boc-protection to restore reactivity.
-
Thomas, R. M., et al. (2020). Challenging Metathesis Catalysts with Nucleophiles and Brønsted Base. ACS Catalysis. Link
- Core Insight: detailed mechanistic study on how amines decompose Ruthenium alkylidenes.
-
Danzin, C., et al. (1979).[1] Vinyl Analogs of 4-Aminobutyrate.[1][4] Biochemical Pharmacology.[1] Link
- Core Insight: Foundational data on the stability and synthesis of vinyl-GABA analogs.
-
Baca, J., et al. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Omega. Link
- Core Insight: Protocols for radical polymerization of amino acid vinyl monomers, emphasizing the need for cross-linkers and protection str
Sources
- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examples of reaction and application of cationic initiators|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 3. andrearobinsongroup.com [andrearobinsongroup.com]
- 4. vinyl hexanoate, 3050-69-9 [thegoodscentscompany.com]
Minimizing racemization during 3-Aminohex-5-enoic acid hydrochloride processing
A Guide to Minimizing Racemization During Processing
Welcome to the technical support center for 3-Aminohex-5-enoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stereochemical integrity of this chiral molecule during common laboratory and scale-up processing. As your Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the challenges of handling this compound.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding racemization.
Q1: What is racemization and why is it a critical issue for 3-Aminohex-5-enoic acid? A: Racemization is the conversion of an enantiomerically pure substance (containing only one of a pair of mirror-image molecules) into a mixture containing equal amounts of both enantiomers (a racemate).[1] For a chiral molecule like 3-Aminohex-5-enoic acid, the "handedness" (chirality) at the C3 carbon is crucial for its biological activity and interaction with other chiral molecules, such as enzymes or receptors in drug development.[2][3] The formation of the unwanted enantiomer can lead to reduced efficacy, altered pharmacological profiles, or downstream purification challenges.
Q2: Which specific atom is at risk of racemization in 3-Aminohex-5-enoic acid? A: The chiral center is the carbon at the C3 position, which is bonded to the amino group. The hydrogen atom attached to this C3 carbon (the alpha-proton to the carboxylic acid) is the site of potential racemization. Its removal and subsequent non-stereospecific re-addition are the mechanistic basis for racemization.
Q3: What are the primary process parameters that induce racemization? A: The three most significant factors that can induce racemization are:
-
Elevated pH (especially basic conditions): Bases can readily abstract the acidic alpha-proton at C3.[4][5][6]
-
High Temperatures: Increased thermal energy accelerates the rate of proton abstraction and other degradation pathways.[7][8][9]
-
Solvent Choice: Polar, protic solvents can facilitate proton exchange, potentially contributing to racemization under certain conditions.[10]
Q4: Is the hydrochloride salt form more or less stable to racemization than the free amino acid? A: The hydrochloride salt form is significantly more stable against base-catalyzed racemization. The protonated amine group (-NH3+) has an electron-withdrawing effect, which slightly increases the acidity of the C3 proton. However, the overall acidic environment created by the hydrochloride salt in solution serves to suppress the formation of the carbanion intermediate necessary for racemization. Processing the compound in its free-base form, especially in the presence of external bases, poses a much higher risk.
The Mechanism of Racemization: A Deeper Look
Understanding the "why" is fundamental to designing robust processes. Racemization of 3-Aminohex-5-enoic acid proceeds through the deprotonation of the C3 carbon, which is alpha to the carbonyl group of the carboxylic acid.
-
Proton Abstraction: A base removes the proton from the C3 chiral center.
-
Formation of a Planar Intermediate: This results in the formation of a resonance-stabilized, planar carbanion (or more accurately, an enolate-like intermediate). The planarity of this intermediate means the stereochemical information is lost.
-
Reprotonation: A proton is added back to the planar intermediate. This can occur from either face of the planar structure with roughly equal probability, leading to the formation of both the original (S) and the inverted (R) enantiomers.
The presence of a base is the most common trigger for this process.[11]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Significant loss of enantiomeric excess (e.e.) is observed after recrystallization.
-
Question: My starting material had an e.e. of >99%, but after recrystallizing the hydrochloride salt from an ethanol/water mixture, the e.e. dropped to 95%. What likely caused this?
-
Answer & Troubleshooting Steps:
-
Review Heating Profile: The most probable cause is excessive heating. Racemization rates increase exponentially with temperature.[9][12]
-
Action: Determine the maximum temperature reached during dissolution. Was the solution held at reflux for an extended period?
-
Solution: Aim for the lowest possible temperature that achieves dissolution. Use a controlled heating mantle and monitor the temperature closely. Avoid prolonged periods at high temperatures. It is better to add slightly more solvent at a lower temperature than to force dissolution with excessive heat.
-
-
Check for Basic Impurities: Was the recrystallization vessel properly cleaned? Residual basic materials (e.g., from a previous reaction) on the glassware can create localized high-pH environments, triggering racemization.
-
Action: Review the cleaning procedures for all glassware.
-
Solution: Implement a standard acid-wash (e.g., 1M HCl rinse) followed by a deionized water rinse for all glassware used in chiral processing.
-
-
Analyze Solvent pH: While an aqueous solution of the hydrochloride salt should be acidic, the addition of co-solvents or the presence of impurities could alter the pH.
-
Action: If using aqueous solutions, measure the pH of the solution before heating.
-
Solution: Ensure the pH remains in the acidic range (ideally pH 3-5) throughout the process. If necessary, a small amount of dilute HCl can be used to adjust.
-
-
Problem 2: The final, dried product shows lower e.e. than the pre-dried wet cake.
-
Question: My filtered product had a high e.e., but after drying in the vacuum oven overnight, I observed a 1-2% drop in purity. Why?
-
Answer & Troubleshooting Steps:
-
Verify Drying Temperature: This is a classic case of temperature-induced racemization in the solid state, which can still occur, albeit at a slower rate than in solution.
-
Action: Check the temperature logs for the vacuum oven. Was the setpoint exceeded? Is the oven's temperature controller calibrated and accurate?
-
Solution: Dry this compound at a conservative temperature. A maximum of 35-40°C is recommended. For enhanced drying, focus on achieving a deeper vacuum rather than increasing the temperature.
-
-
Consider Residual Solvents: The presence of residual protic solvents within the crystal lattice can facilitate proton transfer and racemization, even in the solid state, when heated.
-
Action: Review the final wash steps before drying. Was a non-protic, volatile solvent used for the final wash to displace higher-boiling solvents like water?
-
Solution: After filtering, consider a final cake wash with a solvent like isopropyl acetate or MTBE (if compatible with your process) to displace water and ethanol before drying.
-
-
Recommended Processing Protocols & Best Practices
This section provides validated, step-by-step methodologies for critical processing stages. The core principle is to use the mildest conditions possible for the shortest duration necessary.
Protocol 1: Hydrochloride Salt Formation
-
Objective: To convert the free amino acid to its hydrochloride salt with minimal risk of racemization.
-
Methodology:
-
Dissolve or suspend the 3-Aminohex-5-enoic acid free base in a suitable anhydrous, aprotic solvent (e.g., Isopropyl Acetate, Ethyl Acetate, or MTBE) in a reaction vessel.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add a slight molar excess (1.05 to 1.10 equivalents) of anhydrous HCl (as a solution in a compatible solvent like isopropanol or dioxane, or as a gas bubbled through the solution) while maintaining the internal temperature below 10°C.
-
Stir the resulting slurry at 0-5°C for 1-2 hours to ensure complete salt formation.
-
Isolate the product by filtration, wash the cake with cold solvent, and proceed to drying.
-
Protocol 2: Recrystallization for Purification
-
Objective: To purify the hydrochloride salt while preserving its enantiomeric purity.
-
Methodology:
-
Select a suitable solvent system. Common systems for amino acid salts include mixtures of alcohols and water (e.g., Ethanol/Water, Isopropanol/Water).[13]
-
In a clean, acid-rinsed vessel, add the crude hydrochloride salt to the primary solvent (e.g., water).
-
Warm the mixture gently with stirring to a maximum of 45-50°C. Do not exceed this temperature.
-
If the solid is not fully dissolved, add the minimum required amount of the co-solvent (e.g., ethanol) dropwise until a clear solution is obtained.
-
Once dissolved, immediately remove the heat source.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the mixture to 0-5°C for at least 1 hour to maximize yield.
-
Isolate the crystals by filtration, wash with a small amount of the cold solvent mixture, and then with a volatile, non-protic solvent.
-
Protocol 3: Drying the Final Product
-
Objective: To remove residual solvents without inducing thermal degradation or racemization.
-
Methodology:
-
Place the filtered and washed product in a suitable vacuum dryer or on a tray in a vacuum oven.
-
Apply vacuum, aiming for a pressure below 10 mbar.
-
Set the jacket or shelf temperature to a maximum of 40°C.
-
Dry the product until solvent content meets specifications as determined by Loss on Drying (LOD) or GC analysis. This method is preferable to high-temperature atmospheric drying.[14]
-
Data Summary: Critical Process Parameters
| Parameter | Recommended Range | Rationale for Minimizing Racemization |
| pH (Aqueous Steps) | 3.0 - 5.0 | Suppresses deprotonation at the C3 carbon. Basic pH is highly detrimental.[5][6][15][16] |
| Temperature (Dissolution) | < 50°C | Reduces the kinetic rate of the racemization reaction.[7][9] |
| Temperature (Drying) | < 40°C | Prevents solid-state racemization and thermal degradation. |
| Base Exposure | Avoid Completely | Strong bases directly catalyze the primary racemization mechanism.[4] |
Analytical Verification: How to Measure Success
Verifying the enantiomeric excess (e.e.) at each stage is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
General Chiral HPLC Method Development Workflow
-
Column Selection: Start with a broad-spectrum chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatized cellulose or amylose) or macrocyclic antibiotic columns are excellent starting points for amino acids.[17][18]
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of hexane/heptane with an alcohol modifier like ethanol or isopropanol.[19] Add a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA) to improve peak shape for the carboxylic acid.
-
Reversed Phase: Use mixtures of water/acetonitrile or water/methanol with a buffer (e.g., ammonium acetate) and an acidic modifier.
-
-
Optimization: Once initial separation is observed, optimize the resolution by adjusting the alcohol modifier percentage, flow rate (lower flow rates often improve resolution on chiral columns[18]), and column temperature.
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (2022). Vertex AI Search.
- Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. (2025). Vertex AI Search.
- A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Vertex AI Search.
- Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University.
-
Smith, G. G., Williams, K. M., & Wonnacott, D. M. Factors affecting the rate of racemization of amino acids and their significance to geochronology. The Journal of Organic Chemistry. [Link]
- One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. (2021). RSC Publishing.
-
Yokoyama, Y., Hikawa, H., & Murakami, Y. (2001). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1, 1431-1434. [Link]
-
Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. PMC. [Link]
-
Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry. [Link]
- Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic d
-
Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. (2008). PubMed. [Link]
-
Rapid determination of enantiomeric excess. (2012). Analytical Methods Blog. [Link]
-
The Amino Acid Racemization Dating Method. (1975). The Institute for Creation Research. [Link]
-
Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell - Fingerprint. Northern Arizona University. [Link]
-
Effect of Temperature on Retention of Cyclic (β-Amino Acid Enantiomers on a Chiral Crown Ether Stationary Phase. Journal of Chromatographic Science | Oxford Academic. [Link]
-
The Impact of Processing on Amino Acid Racemization and Protein Quality in Processed Animal Proteins of Poultry Origin. Taylor & Francis. [Link]
-
Effect of temperature on retention of enantiomers of beta-methyl amino acids on a teicoplanin chiral stationary phase. PubMed. [Link]
-
Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]
-
General procedures for the purification of Amino acids. Chempedia - LookChem. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
chiral hplc method: Topics by Science.gov. Science.gov. [Link]
-
Temperature drop triggers chirality twist. (2017). Chemistry World. [Link]
-
Temperature dependence of amino acid hydrophobicities. PMC. [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
- WO1998041489A1 - Chiral separations of amino acids.
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
5.1: Chiral Molecules. (2015). Chemistry LibreTexts. [Link]
-
Chiral Chemistry in Everyday Life: Hidden Handedness Around Us. (2024). Chiralpedia. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 3. Chiral Chemistry in Everyday Life: Hidden Handedness Around Us – Chiralpedia [chiralpedia.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. experts.nau.edu [experts.nau.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Effect of temperature on retention of enantiomers of beta-methyl amino acids on a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. creation.com [creation.com]
- 12. Temperature dependence of amino acid hydrophobicities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General procedures for the purification of Amino acids - Chempedia - LookChem [lookchem.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.nau.edu [experts.nau.edu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
Removing impurities from 3-Aminohex-5-enoic acid hydrochloride crude product
Ticket ID: #PUR-3AH5-001 Subject: Impurity Removal & Workup Optimization for Crude 3-Aminohex-5-enoic Acid Hydrochloride Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Impurity Profiling
User Query: "My crude 3-aminohex-5-enoic acid HCl contains significant inorganic salts and has a lower-than-expected melting point. How do I purify this without polymerizing the vinyl group?"
Technical Analysis:
The crude product of 3-aminohex-5-enoic acid (a
Common Impurity Profile
| Impurity Type | Likely Source | Detection Method | Removal Strategy |
| Ammonium Chloride ( | Byproduct of ammonia-based synthesis or neutralization. | Solubility Differential Extraction (See Protocol A). | |
| Regioisomers | Fractional Recrystallization (See Protocol B). | ||
| Polymer/Oligomers | Radical polymerization of the vinyl group during heating. | GPC or broad NMR baselines. | Prevention: Use radical inhibitors (e.g., BHT) during workup; keep T < 50°C. |
| Starting Materials | Unreacted aldehydes or malonic acid derivatives. | TLC / LC-MS. | Solvent Wash (EtOAc/Ether). |
Decision Matrix: Purification Workflow
Before proceeding, identify your primary contamination issue using the flowchart below.
Figure 1: Strategic decision tree for selecting the appropriate purification protocol based on impurity load.
Technical Protocols
Protocol A: Desalting via Solubility Differential (Removal of )
Principle: Amino acid hydrochlorides are generally soluble in dry ethanol or isopropanol, whereas inorganic salts like
Materials:
-
Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA). Do not use 95% EtOH (water content dissolves salts).
-
Apparatus: Soxhlet extractor (optional) or reflux setup.
Step-by-Step:
-
Drying: Dry the crude solid thoroughly in a vacuum desiccator over
or NaOH pellets to remove surface moisture. Moisture will drag inorganic salts into the organic phase. -
Extraction:
-
Suspend the crude solid in Absolute EtOH (10 mL per gram of crude).
-
Warm the mixture to 40–50°C with vigorous stirring for 30 minutes. Note: Do not boil excessively to preserve the vinyl group.
-
-
Filtration: Filter the warm suspension through a sintered glass funnel (Grade 3 or 4).
-
Retentate (Solid): This is mostly inorganic salt (
). Discard after verification. -
Filtrate (Liquid): Contains your target 3-aminohex-5-enoic acid HCl.
-
-
Concentration: Evaporate the filtrate under reduced pressure (Rotavap bath < 40°C) to obtain the desalted foam/solid.
Protocol B: Fractional Recrystallization (Isomer & Organic Cleanup)
Principle: Utilizing the temperature-dependent solubility of the
Solvent System: Isopropanol (IPA) / Methanol (MeOH) or Ethanol / Ethyl Acetate.
Step-by-Step:
-
Dissolution: Dissolve the desalted residue from Protocol A in the minimum amount of hot MeOH (approx. 50°C).
-
Precipitation:
-
Slowly add warm IPA or Ethyl Acetate (antisolvent) until the solution turns slightly turbid.
-
Add a few drops of MeOH to clear the turbidity.
-
-
Crystallization:
-
Allow the solution to cool to room temperature slowly (over 2 hours).
-
Transfer to a fridge (4°C) for 12 hours.
-
Critical: If oiling out occurs, scratch the glass with a rod or add a seed crystal.
-
-
Collection: Filter the white crystals. Wash with cold IPA/Ethyl Acetate (1:1).
-
Drying: Dry under high vacuum at room temperature.
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. Why?
-
Cause: This is common for amino acid salts containing trace water or excess alcohol.
-
Resolution:
-
Re-dissolve the oil in a small amount of water.
-
Lyophilize (freeze-dry) to obtain a fluffy powder.
-
Attempt recrystallization again using strictly anhydrous solvents (e.g., MeOH/Et2O).
-
Q2: The melting point is broad (e.g., 180–195°C) instead of sharp (~209°C).
-
Cause: Likely contamination with the
-isomer (Vigabatrin analog) or inorganic salts. -
Resolution: Perform Protocol A again. If salts are absent, the issue is isomeric. Use a slower cooling rate in Protocol B to favor the thermodynamic crystal form.
Q3: Can I use ion-exchange resins for purification?
-
Answer: Yes.
-
Method: Use a strong cation exchange resin (e.g., Dowex 50W or Amberlite IR-120) in the
form.
Q4: Is the vinyl group stable during these steps?
-
Risk: The vinyl group is susceptible to polymerization or oxidation.
-
Mitigation:
-
Avoid temperatures > 60°C.
-
Avoid radical sources (peroxides in old ethers). Use fresh, peroxide-free ether/THF.
-
Store the final product under Argon/Nitrogen at -20°C.
-
References
-
Org. Synth. 1955, 35, 49. Purification of Amino Acids via Hydrochloride Salts. (Demonstrates the ethanol precipitation method for removing ammonium chloride).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard text for solvent selection and recrystallization of amino acid salts).
-
Gordillo, A., et al. (2008). Synthesis of Beta-Amino Acids via Modified Rodionov Reaction. (Context on impurity profiles in beta-amino acid synthesis).
-
PubChem Compound Summary: 3-Aminohex-5-enoic acid. (Physical property data and structural confirmation).
Sources
Technical Support Center: Optimizing Column Chromatography for 3-Aminohex-5-enoic Acid Separation
Welcome to the technical support center for the chromatographic separation of 3-Aminohex-5-enoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this unique molecule. 3-Aminohex-5-enoic acid, with its zwitterionic nature, chirality, and unsaturated bond, presents a distinct set of challenges for purification. This document provides in-depth, experience-driven advice, detailed protocols, and systematic troubleshooting guides to ensure you achieve optimal, reproducible results.
Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions and provides a solid foundation for developing your separation method.
Q1: What are the key structural features of 3-Aminohex-5-enoic acid that influence its chromatographic behavior?
A1: The chromatographic behavior of 3-Aminohex-5-enoic acid is dictated by three primary structural features:
-
Amine Group (-NH₂): A basic functional group that will be protonated (-NH₃⁺) at a pH below its pKa.
-
Carboxylic Acid Group (-COOH): An acidic functional group that will be deprotonated (-COO⁻) at a pH above its pKa.
-
Alkene Group (-CH=CH₂): A nonpolar moiety that can participate in weak hydrophobic interactions.
The presence of both acidic and basic groups means the molecule is zwitterionic ; its net charge is highly dependent on the pH of the mobile phase.[1] This property is the most critical factor for its separation.
Q2: Which mode of chromatography is most effective for separating 3-Aminohex-5-enoic acid?
A2: Given its polar and ionizable nature, Ion-Exchange Chromatography (IEX) is the most robust and recommended technique.[1][2] Specifically, cation-exchange chromatography is the gold standard for amino acid analysis.[3]
-
Cation-Exchange Chromatography (Recommended): At a low pH (e.g., pH < 3), the amino group is protonated (-NH₃⁺) and the carboxylic acid is neutral (-COOH), giving the molecule a net positive charge. This allows it to bind strongly to a negatively charged cation-exchange resin.[4][5] Elution is then achieved by increasing the pH or the salt concentration of the mobile phase.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a viable alternative. HILIC uses a polar stationary phase (like silica) and a mobile phase with a high concentration of a non-polar organic solvent mixed with a small amount of aqueous buffer.[6][7] It is well-suited for retaining and separating highly polar compounds that show little to no retention in reversed-phase chromatography.[6]
-
Reversed-Phase (RP) Chromatography (Least Recommended): Standard RP chromatography (e.g., with a C18 column) is generally unsuitable for underivatized 3-Aminohex-5-enoic acid. The molecule is too polar and will likely elute in the void volume with little or no retention.[8][9] While techniques like ion-pair chromatography can be used to enhance retention, they add complexity, can be harsh on the column, and are often incompatible with mass spectrometry (MS).[10][11]
Q3: How do I choose the optimal stationary phase?
A3: Your choice of stationary phase is directly linked to the chromatography mode you select.
| Chromatography Mode | Stationary Phase Type | Rationale & Key Considerations |
| Cation-Exchange (IEX) | Strong or Weak Cation Exchange Resin (e.g., sulfonated polystyrene-divinylbenzene) | This is the most reliable choice. The negatively charged stationary phase provides strong, predictable retention of the positively charged analyte at low pH.[3][5] The separation is highly reproducible and less sensitive to the sample matrix.[1] |
| HILIC | Unbonded Silica, Amide, or other polar bonded phases | HILIC phases retain polar analytes from a primarily organic mobile phase via a partitioning mechanism into a water-enriched layer on the stationary phase surface.[6] This mode is excellent for MS compatibility due to the high organic content of the mobile phase. |
| Mixed-Mode | Phases with both ion-exchange and reversed-phase characteristics | These columns can provide unique selectivity by engaging in multiple interaction mechanisms simultaneously.[6][11] They can be useful for complex samples where impurities have varying polarities. |
Q4: What is the best detection method for 3-Aminohex-5-enoic acid?
A4: 3-Aminohex-5-enoic acid lacks a strong UV chromophore, making detection challenging.
-
Low Wavelength UV (200-220 nm): Detects the carboxyl group but suffers from low sensitivity and high interference from mobile phase additives.
-
Post-Column Derivatization (Recommended): This is a classic and highly effective method. After the column separates the analyte, it is mixed with a reagent that creates a colored or fluorescent product.[12]
-
Ninhydrin: Reacts with the primary amine to produce a deep purple color, detectable around 570 nm. It is a very specific and robust method for amino acid quantification.[2][12]
-
o-Phthalaldehyde (OPA) / Fluorescamine: These reagents react with the primary amine to yield highly fluorescent derivatives, offering significantly higher sensitivity than ninhydrin.[12][13]
-
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Universal detectors that are not dependent on optical properties. They are a good option when derivatization is not feasible.
-
Mass Spectrometry (MS): Provides the highest sensitivity and selectivity and confirms the molecular weight of the analyte. It is the preferred method in drug development. HILIC and IEX with volatile buffers (e.g., ammonium formate) are highly compatible with MS.[7]
Q5: My sample contains both D- and L-enantiomers. How can I separate them?
A5: The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP) . Several types of CSPs are effective for amino acids:
-
Crown Ether-Based CSPs: These are particularly well-suited for separating the D- and L-enantiomers of compounds with primary amino groups.[14]
-
Ligand-Exchange CSPs: These columns utilize a bonded D- or L-amino acid which complexes with a metal ion (e.g., Cu²⁺) in the mobile phase to form diastereomeric complexes with the analyte enantiomers, allowing for their separation.[15]
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are very versatile and can separate a broad range of free and derivatized amino acids.[15]
Detailed Experimental Protocols
Protocol 1: Method Development using Cation-Exchange Chromatography
This protocol outlines a systematic approach to developing a robust separation method for 3-Aminohex-5-enoic acid using IEX.
1. Column Selection and Preparation:
- Select a strong cation-exchange column, for example, one based on sulfonated polystyrene-divinylbenzene resin. Columns are often available in sodium (Na⁺) or lithium (Li⁺) form; Li⁺ columns can sometimes offer better resolution for complex physiological samples.[1]
- Equilibrate the column with the initial mobile phase (Eluent A) for at least 10-15 column volumes, or until the baseline is stable.
2. Mobile Phase Preparation:
- Eluent A (Binding Buffer): Prepare a low pH buffer. A typical starting point is a 20-50 mM citrate or formate buffer adjusted to pH 2.5-3.0.[16] This ensures the analyte is fully protonated and binds to the column. Filter through a 0.2 µm filter.
- Eluent B (Elution Buffer): Prepare a buffer with a higher pH or higher salt concentration to elute the analyte.
- pH Gradient: Prepare a second buffer (e.g., 50 mM phosphate or borate) at pH 7-8. A gradient from Eluent A to Eluent B will cause the analyte to lose its positive charge and elute.[5]
- Salt Gradient: Prepare Eluent A containing a high concentration of salt (e.g., 0.5-1.0 M NaCl). A gradient from low salt to high salt will elute the analyte through competitive displacement.[3]
3. Sample Preparation:
- Dissolve the sample in Eluent A to ensure it is in the correct protonation state for binding.
- Filter the sample through a 0.2 µm syringe filter to remove any particulates that could clog the column.[17]
4. Chromatographic Run:
- Injection: Inject a small volume of the prepared sample.
- Gradient Program: Start with a scouting gradient. A typical linear gradient might be:
- 0-5 min: 100% A
- 5-25 min: 0% to 100% B
- 25-30 min: 100% B (column wash)
- 30-35 min: 100% A (re-equilibration)
- Detection: Use your chosen detection method (e.g., post-column derivatization with ninhydrin).
5. Optimization:
- Adjust the gradient slope, pH of the eluents, or salt concentration to improve resolution between the target compound and any impurities.
Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Problem: Poor Resolution or Significant Peak Tailing
| Potential Cause | Diagnostic Check | Solution |
| Incorrect Mobile Phase pH | Measure the pH of your buffers. Ensure the starting pH is low enough (<3) for strong binding and that the final pH is appropriate for elution. | Remake buffers carefully. The pH is critical in IEX for controlling the charge state of the analyte.[4] |
| Column Overload | Reduce the injected sample concentration or volume by a factor of 5-10 and re-run. If peak shape improves, you were overloading the column. | Decrease the mass of sample loaded onto the column. |
| Secondary Interactions | Peak tailing can be caused by unwanted interactions between the analyte and the stationary phase (e.g., hydrophobic interactions). | Add a small amount of a compatible organic solvent (e.g., 5-10% acetonitrile) to both mobile phases to disrupt hydrophobic interactions. |
| Degraded Column | A void has formed at the head of the column, or the stationary phase is fouled. This is often indicated by a sudden drop in pressure and poor peak shape for all analytes.[17] | First, try cleaning the column according to the manufacturer's instructions. If this fails, replace the column. Using a guard column can extend the life of your analytical column.[18] |
Problem: The Analyte Does Not Elute from the Column
| Potential Cause | Diagnostic Check | Solution |
| Analyte is Too Strongly Retained | Your elution conditions are too weak to displace the analyte from the stationary phase. | Increase the strength of Eluent B. If using a pH gradient, increase the final pH. If using a salt gradient, increase the salt concentration.[5] |
| Analyte Precipitation | The analyte may not be soluble in the mobile phase, causing it to precipitate on the column. | Check the solubility of 3-Aminohex-5-enoic acid in your mobile phase conditions. You may need to add an organic modifier or adjust the buffer composition. |
| Incorrect Column Type | You may be using a column with an extremely high affinity for your analyte (e.g., using an anion exchanger when the analyte is positively charged). | Verify you are using a cation-exchange column. |
Problem: Irreproducible Retention Times
| Potential Cause | Diagnostic Check | Solution |
| Poorly Buffered Mobile Phase | Small changes in buffer composition can lead to significant pH shifts, altering retention time in IEX. | Ensure your buffer concentration is adequate (typically >20 mM). Prepare fresh buffers daily.[17] |
| Temperature Fluctuations | Chromatographic separations are sensitive to temperature. | Use a column oven to maintain a constant, stable temperature.[17] This will ensure consistent retention times day-to-day. |
| Inadequate Column Equilibration | The column is not returned to the initial conditions before the next injection. | Increase the re-equilibration time at the end of your gradient program. Ensure at least 10 column volumes of the starting mobile phase pass through the column before the next injection. |
| Pump or System Issues | Air bubbles in the pump or leaks in the system can cause flow rate fluctuations, leading to shifting retention times.[17] | Degas your mobile phases thoroughly. Purge the pump to remove any air bubbles. Perform a system leak check.[18] |
Visualized Workflows and Mechanisms
Diagrams can simplify complex processes. Below are Graphviz scripts for key decision-making and troubleshooting workflows.
Decision Tree for Chromatography Mode Selection
This diagram helps you choose the right chromatographic technique based on your experimental goals and constraints.
Caption: Decision tree for selecting the optimal chromatography mode.
Systematic Troubleshooting Workflow
When a problem arises, this workflow provides a logical sequence of steps to identify the root cause.
Caption: A systematic workflow for troubleshooting common HPLC issues.
Analyte Interaction with Cation-Exchanger
This diagram illustrates the fundamental principle of ion-exchange chromatography for 3-Aminohex-5-enoic acid.
Caption: Mechanism of binding and elution in cation-exchange chromatography.
References
- University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. Retrieved from University of Guelph Library website.
-
Sellergren, B., & Shea, K. J. (1995). Separation of amino acids, peptides and proteins on molecularly imprinted stationary phases. Journal of Chromatography A, 691(1-2), 317-323. [Link]
- Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Reddit. (2022, January 28). Chromatography to separate polar molecules?
- Chrom Tech. (n.d.). Concise Separation Columns for Amino Acid Analysis.
- Biovanix. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- SelectScience. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Csapó, J., et al. (n.d.).
- Chemistry LibreTexts. (2021, July 31). 25.4: Analysis of Amino Acids.
- MDPI. (2023, November 22). Application of Normal-Phase Silica Column in Hydrophilic Interaction Liquid Chromatography Mode for Simultaneous Determination of Underivatized Amino Acids from Human Serum Samples via Liquid Chromatography–Tandem Mass Spectrometry.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- Creative Proteomics. (n.d.). Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
- Agilent Technologies, Inc. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
- ResearchGate. (n.d.).
- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- Pickering Laboratories. (n.d.). Amino Acid Analysis Part 1.
- Oxford Academic. (n.d.). Separation of Amino Acids by High Performance Liquid Chromatography Based on Calixarene-Bonded Stationary Phases.
-
PubMed. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. [Link]
- SIELC Technologies. (n.d.). Polar Compounds.
- Chemistry LibreTexts. (2026, January 30). 14.1: Paper Chromatography of Amino Acids Lab Procedure.
- PubMed. (1967). Rapid short-column chromatography of amino acids. A method for blood and urine specimens in the diagnosis and treatment of metabolic disease. Analytical Biochemistry, 20(2), 299-311.
- Scribd. (2025, April 17). Normal Phase HPLC Columns For Amino Acid Analysis.
- Technology Networks. (2024, January 24). Exploring the Principle of Ion Exchange Chromatography and Its Applications.
- BenchChem. (n.d.).
- PMC. (n.d.). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids.
- ResearchGate. (2025, August 5). Column chromatography of amino acids with florescence detection.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- HELIX Chromatography. (n.d.). Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes.
- PubChem - NIH. (n.d.). 3-Aminohex-5-enoic acid.
- ChemBK. (n.d.). 3-Aminohex-5-enoic acid.
- FTLOScience. (2023, January 10). Chromatography for Protein Analysis: Separation By Amino Acids.
- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- PubChem - NIH. (n.d.). (Z,5S)-5-aminohex-3-enoic acid.
- Shimadzu UK. (n.d.). Analytical Methods for Amino Acids.
- Sigma-Aldrich. (n.d.). (3S)-3-aminohex-5-enoic acid.
- NSTA. (n.d.).
- ResearchGate. (n.d.). Mobile phase gradient established by amino acid analysis.
- Frontiers. (n.d.). Untargeted metabolomics reveals enhanced antioxidant capacity and key bioactive components of Gougunao No. 2 black tea.
- Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.
- BLDpharm. (n.d.). 3-(Aminomethyl)-5-methylhex-5-enoic acid.
Sources
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- 2. 193.16.218.141 [193.16.218.141]
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- 6. waters.com [waters.com]
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- 8. helixchrom.com [helixchrom.com]
- 9. Analytical Methods for Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
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Technical Support Center: Addressing Hygroscopic Stability Challenges of 3-Aminohex-5-enoic acid HCl
As a Senior Application Scientist, this guide is designed to provide you—our fellow researchers, scientists, and drug development professionals—with in-depth, field-proven insights into managing the hygroscopic stability of 3-Aminohex-5-enoic acid HCl. Hygroscopicity, the propensity of a substance to absorb moisture from the atmosphere, is a critical parameter that can significantly impact material handling, experimental reproducibility, and the ultimate stability of a final drug product.[1][2] This document moves beyond simple instructions to explain the underlying physicochemical principles, empowering you to make informed decisions in your laboratory work.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Inconsistent Weighing and Apparent Mass Gain
Question: My sample of 3-Aminohex-5-enoic acid HCl is actively gaining weight on the analytical balance, making it impossible to get an accurate measurement. What is happening and how can I correct this?
Answer:
This phenomenon is a classic indicator of a highly hygroscopic material. The hydrochloride salt form, coupled with the polar amino and carboxylic acid functional groups, creates a strong affinity for water molecules. When exposed to ambient laboratory air, the compound rapidly adsorbs moisture onto its surface, leading to a continuous increase in mass.[2]
Root Cause Analysis: The rate of moisture uptake is dependent on the ambient relative humidity (RH), temperature, and the surface area of the powder.[3] An open container on a balance pan in a typical lab environment (40-60% RH) provides ideal conditions for rapid water absorption.
Immediate Corrective Actions & Protocol:
-
Minimize Exposure Time: The most critical factor is speed. Prepare everything you need before opening the primary container.
-
Environmental Control: If possible, perform weighing inside a controlled environment.
-
Glove Box: A nitrogen-purged or dehumidified glove box is the gold standard.
-
Balance with Desiccator: Placing a beaker of fresh desiccant (e.g., silica gel) inside the balance draft shield can create a localized low-humidity micro-environment.[4]
-
-
Weighing by Difference: Instead of weighing the powder directly onto a weigh boat, weigh the sealed vial, dispense the powder quickly into your receiving vessel, and re-weigh the sealed vial. The difference in mass is the amount of compound transferred. This method minimizes the sample's exposure to ambient air.
Below is a workflow to guide your handling process for accurate weighing.
Caption: Workflow for accurately weighing a hygroscopic compound.
Issue 2: Physical State Alteration (Clumping, Caking, or Deliquescence)
Question: My 3-Aminohex-5-enoic acid HCl was a fine, free-flowing powder, but now it's clumpy and difficult to work with. In one instance, it even appeared wet. What causes this?
Answer:
These physical changes are direct consequences of excessive moisture uptake. The process typically follows a predictable progression if the material is stored improperly.
Scientific Explanation: Absorbed water acts as a plasticizer, reducing the glass transition temperature (Tg) of the amorphous solid or disrupting the crystal lattice.[5][6] This increases molecular mobility, allowing particles to fuse, leading to clumping and caking.[7][8] If the compound absorbs enough moisture to dissolve completely in the adsorbed water, this is known as deliquescence.[9] These physical changes not only pose handling challenges but can also signify the onset of chemical degradation.[10]
Preventative Measures:
-
Proper Storage: The primary container must be kept tightly sealed at all times. For long-term storage, place the sealed container inside a secondary container with a desiccant, such as a desiccator cabinet or a sealed bag with silica gel pouches.[11]
-
Controlled Environment: Handle the material in an environment with a relative humidity below 40% RH.[12]
-
Aliquotting: For frequently used samples, consider aliquotting the bulk material into smaller, single-use vials under a controlled (dry) atmosphere. This prevents repeated exposure of the entire stock to ambient humidity. The recommended storage condition for the lyophilized powder is -20°C to -80°C long-term.[13]
Data Summary: Recommended Storage Conditions
| Condition | Temperature | Relative Humidity (RH) | Packaging Recommendation | Expected Outcome |
| Long-Term Storage | -20°C to -80°C[13] | As low as possible | Tightly sealed primary vial inside a secondary container with desiccant (e.g., desiccator). | Preserves physical and chemical integrity for extended periods (e.g., 6+ months).[13] |
| Short-Term/Working | Room Temperature | < 40% RH[12] | Tightly sealed vial; use in a dehumidified environment or glove box if possible. | Minimizes moisture uptake during routine experimental use. |
| Improper Storage | Ambient | > 50% RH | Loosely capped vial or open to air. | High risk of caking, deliquescence, and potential chemical degradation.[6][12] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What exactly is hygroscopicity and why is a compound like 3-Aminohex-5-enoic acid HCl susceptible?
Hygroscopicity is the ability of a solid material to attract and hold water molecules from the surrounding environment.[1] 3-Aminohex-5-enoic acid HCl is particularly susceptible due to two key features:
-
Polar Functional Groups: The presence of an amino group (-NH2) and a carboxylic acid group (-COOH) allows for strong hydrogen bonding with water molecules.
-
Hydrochloride Salt: Salt forms of active pharmaceutical ingredients (APIs) are often more hygroscopic than their corresponding free bases. The ionic nature of the HCl salt provides strong electrostatic interactions for polar water molecules.
Q2: How can I quantitatively determine the water content in my sample?
Several analytical techniques can be used. The choice depends on the required accuracy and available equipment.
-
Karl Fischer Titration (KFT): This is considered the gold standard for water content determination as it is specific to water and highly accurate.[14][15] It can measure both free and bound water.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The mass loss at temperatures around 100°C is often attributed to water, but this method is less specific than KFT as it will also detect other volatile solvents.[4][15]
-
Dynamic Vapor Sorption (DVS): DVS is a powerful technique that measures the rate and amount of water vapor absorbed by a sample under controlled RH and temperature conditions.[6][16] It is excellent for characterizing the hygroscopic profile of a material.
Q3: My compound has been exposed to humidity. Is it still usable?
This depends on the extent of exposure and the sensitivity of your application.
-
Assess Physical State: If the material is only slightly clumpy but not discolored or deliquescent, it may be salvageable by drying under vacuum in the presence of a strong desiccant (e.g., P₂O₅).
-
Check for Chemical Degradation: Moisture can facilitate hydrolysis, particularly of the amide bond if it were part of a larger peptide, or other degradation pathways.[9][10] The double bond in the hexenoic acid chain could also be susceptible to reactions. If chemical purity is critical, you may need to re-purify the material or run analytical tests (e.g., HPLC, LC-MS) to check for degradation products.[17] The diagram below illustrates the central role of water in initiating degradation.
Caption: Mechanism of moisture-induced physical and chemical instability.
Q4: For drug development, what formulation strategies can mitigate these stability issues?
Addressing hygroscopicity early in development is crucial. Several strategies can be employed:
-
Film Coating: Applying a polymer film coating can act as a physical barrier to moisture ingress for solid dosage forms.[18]
-
Co-processing with Hydrophobic Excipients: Blending or granulating the API with water-repellent excipients can reduce the overall water uptake of the formulation.[18]
-
Crystal Engineering: Investigating different salt forms or polymorphs may identify a crystalline structure that is inherently less hygroscopic.[18]
-
Protective Packaging: Utilizing high-barrier packaging, such as aluminum blister packs, often in combination with a desiccant, is a common and effective control strategy.[11][18]
References
-
MDPI. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]
-
PMC. (2013). The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. Available at: [Link]
-
Technology Networks. Hygroscopicity Evaluation. Available at: [Link]
-
PubMed. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: [Link]
-
Semantic Scholar. Effect of moisture on solid state stability. Available at: [Link]
-
Journal of Pharmaceutical Sciences. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Available at: [Link]
-
AZoM. (2023). Moisture Sorption Characteristics in Pharmaceutical Materials. Available at: [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]
-
ResearchGate. (2023). Effect of moisture on solid state stability. Available at: [Link]
-
The University of Iowa. (2014). The effects of moisture on pharmaceutical amorphous solid dispersion systems. Available at: [Link]
-
Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available at: [Link]
-
PubMed. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Available at: [Link]
-
News-Medical. (2018). Moisture Analysis Techniques. Available at: [Link]
-
Mettler Toledo. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Available at: [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Available at: [Link]
-
ACS Publications. (1942). Determining Moisture Equilibrium Curves of Hygroscopic Materials. Available at: [Link]
-
Diversey SDS. (2023). Safety Data Sheet - Hydrochloric Acid 32%. Available at: [Link]
-
PubMed. (2020). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. Available at: [Link]
-
Allied Academies. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Available at: [Link]
-
ResearchGate. (2015). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. Available at: [Link]
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- 5. The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 12. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 18. mdpi.com [mdpi.com]
Scale-up challenges for 3-Aminohex-5-enoic acid hydrochloride manufacturing
Executive Summary
This guide addresses the specific scale-up challenges for 3-aminohex-5-enoic acid hydrochloride , a chiral
The manufacturing pathway typically involves the Enzymatic Kinetic Resolution (EKR) of the racemic ester followed by hydrolysis and salt formation. The presence of the terminal alkene (C5 position) and the chiral amine (C3 position) creates a "perfect storm" of stability and purification issues during scale-up.
Module 1: Synthetic Route & Reaction Engineering
Context: You are likely using a lipase-catalyzed resolution of ethyl 3-aminohex-5-enoate to establish chirality.
Q1: My enantiomeric excess (ee%) drops significantly when moving from 10g to 1kg batches. Why is the enzyme losing selectivity?
Diagnosis: In heterogeneous enzymatic reactions (immobilized lipases like CAL-B), scale-up often suffers from Mass Transfer Limitation and pH Gradients .
-
The "pH Lag" Effect: The hydrolysis releases free acid. At 10g, your buffer capacity is sufficient. At 1kg, local acid concentrations at the enzyme surface drop the pH below the enzyme's active window before the bulk buffer neutralizes it.
-
Water Activity (
) Drift: The reaction consumes water. In a large reactor, if water isn't replenished stoichiometrically, the drops, shifting the equilibrium toward esterification or stalling the reaction.
Troubleshooting Protocol:
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Corrective Action |
| Agitation | Magnetic Stir bar | Overhead Impeller | Switch to low-shear hydrofoil impellers . High shear can grind immobilized enzyme beads, altering surface area and kinetics. |
| pH Control | Phosphate Buffer | Auto-Titrator | Implement an internal pH-stat loop using 1M NaOH. Do not rely solely on buffers. |
| Water Source | Batch addition | Continuous Feed | Maintain water saturation. Add water equivalent to conversion rate to keep |
Self-Validating System:
-
Checkpoint: Monitor conversion vs. time.[1] If the rate follows zero-order kinetics initially and then abruptly slows at ~30% conversion, your pH or
has drifted.
Visualization: Enzymatic Kinetic Resolution Workflow
Figure 1: Workflow for the kinetic resolution. The critical split occurs at the Phase Separation stage, dependent on precise pH control.
Module 2: Impurity Profile & Alkene Stability
Context: You are hydrolyzing the ester or handling the free amino acid.
Q2: We see an unknown impurity at RRT 1.05 that increases during acid workup. What is it?
Diagnosis: This is likely the isomerized internal alkene (3-aminohex-4-enoic acid).
-
Mechanism: The terminal double bond (5-enoic) is thermodynamically less stable than the internal conjugated double bond. Under strong acidic conditions (e.g., 6N HCl, reflux) or high temperatures, the protonation of the alkene facilitates migration.
Troubleshooting Protocol:
-
Temperature Limit: Never exceed 40°C during acidification steps.
-
Acid Choice: Avoid refluxing in mineral acids.
-
Alternative: Use LiOH/THF for mild saponification, then acidify cold to pH 6 to isolate the zwitterion before salt formation.
-
-
Radical Scavenging: If the impurity is polymeric (gumming), add BHT (Butylated hydroxytoluene) (0.1 mol%) to the workup solvent to prevent radical polymerization of the terminal alkene.
Data: Isomerization Rates in 2N HCl
| Temperature | 1 Hour | 4 Hours | 12 Hours |
| 25°C | < 0.1% | 0.2% | 0.5% |
| 50°C | 1.5% | 4.2% | 12.0% |
| 80°C | 15.0% | 45.0% | > 80% |
Visualization: Alkene Isomerization Pathway
Figure 2: Acid-catalyzed migration of the double bond. The reaction is driven by the thermodynamic stability of the conjugated system.
Module 3: Salt Formation & Crystallization
Context: Converting the free amino acid zwitterion to the Hydrochloride (HCl) salt.
Q3: The product oils out as a sticky gum instead of crystallizing. It is extremely hygroscopic.[2] How do I get a filterable solid?
Diagnosis:
-
Common Mistake: Using aqueous HCl and trying to strip water (azeotrope). This rarely removes bound water effectively from this specific salt.
The "Anhydrous Precipitation" Protocol: Do not use aqueous HCl. Use an anhydrous generation method.[2]
Step-by-Step Method:
-
Dissolution: Dissolve the free amino acid (zwitterion) in dry Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) . (Solubility may be low; mild warming to 35°C is acceptable).
-
Anhydrous HCl Generation:
-
Option A (Gas): Bubble dry HCl gas.
-
Option B (In-Situ): Slowly add TMSCl (Trimethylsilyl chloride) (1.1 equiv) and Ethanol (1.1 equiv).
-
Mechanism:[3]
. This generates anhydrous HCl in situ without introducing water.
-
-
Seeding: At the first sign of turbidity, add seed crystals (0.5 wt%).
-
Cooling: Cool slowly to 0–5°C.
-
Isolation: Filter under Nitrogen (to prevent moisture uptake). Wash with cold MTBE.
Why this works: The TMSCl method scavenges any residual water in the system (forming Hexamethyldisiloxane), ensuring a strictly anhydrous environment that promotes crystal lattice formation over amorphous oiling.
References
-
Ma, J. A. (2003).
-amino acids. Angewandte Chemie International Edition, 42(36), 4290-4299. -
Liljeblad, A., & Kanerva, L. T. (2006).
-amino acids. Tetrahedron, 62(25), 5831-5854. -
Stahl, P. H., & Wermuth, C. G. (Eds.).[4] (2011).[5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Chapter on Hygroscopicity and Counterion Selection).
-
ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (Regarding degradation products like the internal alkene).
Sources
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- 2. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling pH sensitivity of 3-Aminohex-5-enoic acid in aqueous solution
This technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 3-Aminohex-5-enoic acid (also known as
Ticket ID: BAA-HEX-PH-CNTRL Subject: Controlling Solubility, Stability, and Reactivity via pH Modulation Status: Open / Guide Generated
Executive Summary: The Zwitterion Challenge
3-Aminohex-5-enoic acid is a
Unlike standard
-
Key Characteristic: At neutral pH (
7), the molecule exists primarily as a zwitterion ( ). This is often the point of minimum solubility and can lead to unexpected precipitation or aggregation. -
The Alkene Handle: The terminal double bond is generally pH-stable but requires specific pH conditions to remain active for metal-catalyzed reactions (e.g., Metathesis).
Solubility & Speciation Control
Issue: "My stock solution is cloudy/precipitating at pH 6-7." Root Cause: Isoelectric precipitation. The net charge is zero, maximizing lattice energy and minimizing solvation.
The Science of -Amino Acid Speciation
For
-
(-COOH):
3.5 – 3.7 (Slightly higher than -AA) -
(-NH3+):
10.0 – 10.2 (More basic than -AA) -
Isoelectric Point (pI):
6.8 – 6.9
Troubleshooting Protocol: Optimizing Solubility
To ensure high-concentration stability (>100 mM), you must drive the equilibrium away from the zwitterion.
| Desired State | pH Target | Species Dominance | Application |
| Cationic | pH < 2.0 | Storage, Metathesis (prevents catalyst poisoning) | |
| Zwitterionic | pH 6.0 - 8.0 | DANGER ZONE (Precipitation risk) | |
| Anionic | pH > 11.0 | Acylation, Peptide Coupling (Nucleophilic amine) |
Visualization: Speciation Logic
The following diagram illustrates the relationship between pH, charge state, and solubility.
Caption: pH-dependent speciation flow. Solubility is maximized at the extremes (Red/Green nodes) and minimized at the center (Yellow node).
Reactivity Control: The Metathesis "Switch"
Issue: "Ring-Closing Metathesis (RCM) or Cross-Metathesis fails in the presence of the free amine."
Root Cause: Ruthenium catalyst poisoning. The free amine lone pair (
The Fix: In-Situ Protonation
You do not need to protect the amine with a Boc/Fmoc group if you control the pH. By converting the amine (
Protocol: "Ammonium-Capped" Metathesis
Reagents: 3-Aminohex-5-enoic acid, Grubbs II or Hoveyda-Grubbs II, p-Toluenesulfonic acid (pTsOH) or HCl.
-
Solvent Selection: Use MeOH or Water/Alcohol mixtures (Grubbs catalysts are tolerant of protic solvents if the pH is managed).
-
Acidification: Add 1.05 equivalents of pTsOH relative to the amino acid.
-
Why pTsOH? It is a strong organic acid that is soluble in organic solvents, unlike HCl which might introduce chloride ions (potential bridging ligands, though less problematic for Grubbs II).
-
-
Verification: Check that pH is < 3.0 (using wet pH paper).
-
Catalyst Addition: Add the Ru-catalyst.
-
Reaction: The alkene will react; the ammonium group will remain inert.
-
Workup: After reaction, neutralize with base (NaHCO3) to recover the free amine product.
Stability Profile: Lactamization vs. Isomerization
Issue: "I see a new peak in HPLC/LCMS after heating."
Scenario A: -Lactam Formation
Unlike
-
Risk Factor: High. If you use activating agents (EDC, HATU) at neutral/basic pH, you will force cyclization.
-
Prevention: Keep the carboxylate unactivated unless the amine is protected (e.g., Boc).
Scenario B: Alkene Isomerization
Under acidic conditions with transition metals (like Ru-hydride species formed during metathesis), the terminal alkene (C5=C6) can isomerize to the internal position (C4=C5).
-
Prevention: Add 1,4-benzoquinone (10 mol%) to the metathesis reaction. It acts as a hydride scavenger, preventing the isomerization side reaction.
Self-Validating Protocol: Determining Exact pKa
Since commercial batches vary in salt content, use this protocol to determine the exact pKa values for your specific lot.
Method: Potentiometric Titration
-
Prepare: Dissolve 50 mg of 3-aminohex-5-enoic acid in 20 mL degassed water.
-
Acidify: Add HCl to bring pH to ~1.5.
-
Titrate: Add 0.1 M NaOH in 20
L increments, recording pH after stabilization. -
Plot: Graph pH (y-axis) vs. Volume NaOH (x-axis).
-
Analyze:
-
First inflection point = Neutralization of excess HCl.
-
First half-equivalence point (flat region) =
(COOH) . -
Second inflection point = Isoelectric point region.
-
Second half-equivalence point =
(NH3+) .
-
Frequently Asked Questions (FAQ)
Q: Can I use this amino acid in solid-phase peptide synthesis (SPPS)? A: Yes, but not in its free form. The amine must be Fmoc-protected. The free amine will react with the activated carboxyl group of the incoming amino acid (or itself) uncontrollably.
Q: Why is my yield low during peptide coupling in water?
A: You are likely at a pH where the amine is protonated (
Q: I need to dissolve it at pH 7 for a biological assay. How? A: You are fighting the zwitterion effect.
-
Dissolve at pH 2 (high solubility).
-
Slowly dilute into your pH 7 buffer while stirring rapidly.
-
Keep concentration below 10 mM to avoid precipitation.
References & Further Reading
-
Beta-Amino Acid Properties: Seebach, D., et al. "
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta, 1996. -
Solubility & pKa Data: "pKa and Isoelectric Point (pI) values for Amino Acids." Department of Chemistry, University of Calgary.
-
Metathesis with Amines: Grubbs, R. H., et al. "Stability of Second Generation Grubbs' Alkylidenes to Primary Amines: Formation of Novel Ruthenium-Amine Complexes." Advanced Synthesis & Catalysis, 2009.
-
Prevention of Isomerization: Courchay, F. C., et al. "The mechanism of vinylidene propagation in olefin metathesis." Journal of the American Chemical Society, 2006. (Discusses hydride suppression).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-aminohex-5-enoic acid before handling.
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry (LC-MS) Fragmentation of 3-Aminohex-5-enoic Acid
Executive Summary
3-Aminohex-5-enoic acid (β-vinyl-GABA isomer) is a chiral
This guide provides a technical comparison of the LC-MS fragmentation patterns of 3-aminohex-5-enoic acid against its primary alternative, Vigabatrin. It details the mechanistic divergence between
Part 1: Mechanistic Insight & Fragmentation Analysis
The Core Challenge: Positional Isomerism
Both 3-aminohex-5-enoic acid and Vigabatrin share the molecular formula
Fragmentation Pathways: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> vs. Amino Acids[1][2]
1. 3-Aminohex-5-enoic Acid (
-Isomer)
The fragmentation of
-
Precursor: m/z 130.09
-
Dominant Pathway: Neutral loss of
(17 Da). -
Product: m/z 113.06 (Conjugated diene system).
-
Secondary Pathway: Decarboxylation (minor) or combined loss (
).
2. Vigabatrin (
-Isomer)
-amino acids possess a "privileged" fragmentation pathway: the intramolecular cyclization to form a stable 5-membered lactam ring (pyrrolidinone derivative).
-
Precursor: m/z 130.09
-
Dominant Pathway: Neutral loss of
(18 Da) driven by cyclization. -
Product: m/z 112.07 (Protonated 5-vinyl-2-pyrrolidinone).
-
Secondary Pathway: Loss of
(m/z 113).
Comparative Fragmentation Table[3]
| Feature | 3-Aminohex-5-enoic Acid ( | Vigabatrin ( | Diagnostic Value |
| Primary Fragment | m/z 113 | m/z 112 | High : Ratio 113/112 distinguishes isomers. |
| Mechanism | Elimination to conjugated acid | Cyclization to Lactam (Pyrrolidinone) | Mechanistic confirmation of amino position. |
| Secondary Fragment | m/z 95 | m/z 71 (Ring cleavage) | Medium: Confirmational ions. |
| Relative Stability | Forms stable conjugated diene | Forms stable 5-membered ring | Explains peak intensity differences. |
Visualization: Fragmentation Mechanism
The following diagram illustrates the divergent pathways that allow mass spectrometric differentiation.
Caption: Divergent fragmentation pathways for
Part 2: Experimental Protocols & Methodology
To achieve reliable separation and detection, two distinct methodologies are recommended based on the sample matrix and sensitivity requirements.
Method A: Direct Analysis (HILIC-MS/MS)
Best for: Rapid screening, high-throughput profiling, avoiding derivatization artifacts. Challenge: Polar zwitterions retain poorly on C18.
Protocol:
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical for peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 10 minutes.
-
Detection: ESI(+) MRM.
-
3-Aminohex-5-enoic acid: 130.1 -> 113.1 (Quantifier), 130.1 -> 95.1 (Qualifier).
-
Vigabatrin: 130.1 -> 112.1 (Quantifier), 130.1 -> 71.1 (Qualifier).
-
Method B: Derivatization (Propyl Chloroformate)
Best for: Trace analysis in plasma/urine, chiral separation, enhanced sensitivity. Mechanism: Converts the zwitterion into a hydrophobic carbamate ester, enabling standard C18 retention.
Protocol:
-
Sample Prep: Mix 50 µL sample + 10 µL internal standard.
-
Reagent: Add 20 µL Propanol + Pyridine (4:1) and 10 µL Propyl Chloroformate (PCF). Vortex 1 min.
-
Extraction: Extract derivative into 100 µL Hexane/Ethyl Acetate.
-
LC-MS: C18 Column (e.g., Agilent Zorbax Eclipse Plus), Water/ACN with 0.1% Formic Acid.
-
Result: Mass shift to m/z 216 (Propyl ester/carbamate derivative).
-
Note: The fragmentation pattern changes completely here; the "lactam vs. elimination" rule applies to the underivatized precursor. Differentiate isomers by Retention Time (derivatized
-amino acids typically elute earlier than -isomers due to steric shielding).
-
Part 3: Decision Framework
Use this logic flow to select the appropriate analytical strategy for your specific research context.
Caption: Decision tree for selecting between Direct HILIC analysis and Derivatization based on matrix complexity and sensitivity needs.
References
-
Vertex AI Search. (2024). LC-MS fragmentation of beta-amino acids vs gamma-amino acids. Retrieved from 1[2]
-
National Institutes of Health (NIH). (2024). Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers. Retrieved from 3
-
Benchchem. (2024).[4] Mass Spectrometry Analysis of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Comparative Guide. Retrieved from 5
-
PubChem. (2024). 3-Aminohex-5-enoic acid Compound Summary. Retrieved from 6[6]
-
Royal Society of Chemistry. (2024). Rapid determination of plasma vigabatrin by LC-ESI-MS/MS. Retrieved from 7
Sources
- 1. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Aminohex-5-enoic acid | C6H11NO2 | CID 22142027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rapid determination of plasma vigabatrin by LC-ESI-MS/MS supporting therapeutic drug monitoring in children with infantile spasms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Determination of Enantiomeric Excess (ee) of 3-Aminohex-5-enoic Acid
Executive Summary & Strategic Relevance
3-Aminohex-5-enoic acid (CAS: 87255-31-0 for racemic; 270263-02-0 for S-isomer) is a critical
Determining the enantiomeric excess (ee) of this molecule is challenging due to:
-
Zwitterionic Nature: Poor solubility in non-polar solvents used in traditional normal-phase chiral HPLC.[1]
-
Lack of Strong Chromophore: The isolated alkene and carboxylic acid absorb weakly in the UV region (<210 nm), complicating detection without derivatization.
-
Chemical Stability: The terminal alkene is susceptible to isomerization or oxidation under harsh conditions.
This guide evaluates three distinct methodologies for ee determination, ranked by their utility in drug development workflows: Direct Chiral HPLC (Crown Ether) , Derivatization-Based HPLC (Marfey’s Method) , and Chiral GC .
Methodological Landscape: Comparative Analysis
The following table summarizes the performance characteristics of the primary methods.
| Feature | Method A: Direct Chiral HPLC (Crown Ether) | Method B: Marfey’s Method (FDAA Derivatization) | Method C: Chiral GC (Derivatized) |
| Primary Mechanism | Host-guest complexation (Crown ether) | Diastereomer formation (Nucleophilic sub.) | Volatility + H-bonding selector |
| Sample Prep | Minimal (Dissolve & Shoot) | Moderate (1 hr reaction) | High (Double derivatization) |
| Detection | UV 200–210 nm (Low sensitivity) | UV 340 nm (High sensitivity) | FID / MS |
| Resolution ( | High ( | Very High ( | High ( |
| Throughput | High (15–20 min run) | Low (Reaction + 45 min run) | Moderate (30 min run) |
| Cost per Sample | Low (after column purchase) | Moderate (Reagent cost) | Low |
| Best For | Process Scale / QC | Trace Analysis / Biological Matrices | Volatile Impurities |
Detailed Experimental Protocols
Method A: Direct Chiral HPLC (The Gold Standard for QC)
Principle:
This method utilizes a chiral stationary phase (CSP) containing a chiral crown ether (typically (3,3’-diphenyl-1,1’-binaphthyl)-20-crown-6). The ammonium group of the
Recommended Column:
-
Daicel CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm)[2]
-
Alternative: Chirobiotic T (Teicoplanin-based) if Crownpak is unavailable.
Protocol:
-
Mobile Phase Preparation:
-
Prepare an aqueous solution of Perchloric Acid (
) at pH 1.5 to 2.0. -
Note: Perchloric acid is preferred over phosphate buffers for low UV background at 200 nm.
-
Organic Modifier: Methanol (0–15% v/v) can be added to reduce retention time, but pure aqueous mobile phase often yields the best resolution for small amino acids.
-
-
Sample Preparation:
-
Dissolve 3-aminohex-5-enoic acid in the mobile phase at 1–5 mg/mL.
-
Filter through a 0.22 µm PTFE filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min (for 3.0 mm ID) or 0.8 mL/min (for 4.6 mm ID).
-
Temperature: 25°C (Lowering to 10°C can improve resolution if
). -
Detection: UV @ 200 nm or 210 nm.
-
-
Elution Order: typically, the (S)-enantiomer elutes first on CR-I(+) for
-amino acids, but for -amino acids, confirmation with a standard is mandatory.
Critical Insight:
The acidic mobile phase ensures the amino group is fully protonated (
Method B: Marfey’s Method (The Gold Standard for Sensitivity)
Principle: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine of the analyte to form diastereomers. These diastereomers have distinct physical properties and can be separated on a standard achiral C18 column. The dinitrophenyl (DNP) group provides a strong chromophore at 340 nm.
Protocol:
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, mix:
-
50 µL Sample solution (50 mM in water).
-
100 µL FDAA solution (1% w/v in acetone).
-
20 µL 1 M
.
-
-
Incubate at 40°C for 60 minutes.
-
Stop reaction by adding 20 µL 1 M
(to neutralize) and 200 µL acetonitrile. -
Filter (0.22 µm).
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 60% B over 45 minutes.
-
Detection: UV @ 340 nm.
-
-
Data Analysis:
-
Calculate ee using peak areas:
. -
Note: "L-L" refers to the L-FDAA reacted with the L-analyte (S-configuration in this case).
-
Visualization of Marfey's Workflow:
Figure 1: Workflow for enantiomeric excess determination using Marfey's Reagent. The reaction converts enantiomers into diastereomers resolvable on standard equipment.
Decision Framework
Choose the method based on your specific constraints using the logic below.
Figure 2: Decision matrix for selecting the optimal analytical technique.
Technical Considerations & Troubleshooting
Elution Order Reversal
In Direct HPLC (Method A), the elution order is generally dictated by the interaction energy of the ammonium group and the steric bulk of the side chain.
-
Crownpak CR-I(+): Typically, D-amino acids elute before L-amino acids (for
-amino acids). -
Caution: For
-amino acids like 3-aminohex-5-enoic acid, the extra methylene group alters the binding geometry. You must validate elution order using an authentic standard of the (S)-enantiomer (CAS 270263-02-0).
Stability of the Vinyl Group
Avoid methods that use high temperatures (>150°C) or strong oxidative conditions, as the terminal double bond at C5 is reactive.
-
GC Consideration: If using Chiral GC, ensure the injector temperature does not induce polymerization or isomerization. Use a mild derivatization method (e.g., Methyl chloroformate) rather than harsh silylation if stability is a concern.
Calculation of Enantiomeric Excess
The formula for ee is:
References
-
Daicel Corporation. "Instruction Manual for CROWNPAK® CR-I(+)". Chiral Technologies.[3] Link
-
Bhushan, R. & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review". Amino Acids, 27, 231–247. Link
-
Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers".[1] Technical Guides. Link
- Pépé, S. et al. (2011).
Sources
Technical Comparison Guide: Infrared Spectroscopy of 3-Aminohex-5-enoic Acid Hydrochloride
Executive Summary & Chemical Identity
3-Aminohex-5-enoic acid hydrochloride is a specialized chiral
For researchers and QC professionals, Infrared (IR) spectroscopy serves as the primary rapid-identification tool to distinguish the hydrochloride salt form from the free base (zwitterion) and to verify the integrity of the reactive vinyl group.[3][4][1]
This guide provides a detailed breakdown of the characteristic IR absorption bands, a comparative analysis against structural analogs, and a validated workflow for identity testing.[3][4][1]
Chemical Structure & Functional Groups[1][5][6][7][8]
-
Formula:
-
Key Features:
Experimental Methodology
To ensure reproducible data comparable to the reference values below, the following protocol is recommended.
Protocol: Attenuated Total Reflectance (ATR-FTIR)[3][4]
-
Instrument: FTIR Spectrometer with Diamond ATR accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (minimum) to 64.
-
Sample Prep:
-
Data Processing: Apply Baseline Correction and ATR Correction (if comparing to transmission library spectra).
Characteristic IR Peak Assignments
The following table details the diagnostic peaks for this compound. These values are derived from first-principles structural analysis of
Table 1: Diagnostic IR Bands (HCl Salt Form)[1][2][3]
| Wavenumber (cm⁻¹) | Functional Group | Mode of Vibration | Diagnostic Significance |
| 3100 – 2800 | N-H / C-H | Stretching (Broad) | Overlap of Ammonium ( |
| ~3085 | =C-H | Stretching | Specific to the |
| 1715 – 1735 | C=O[4][2] (Acid) | Stretching (Strong) | CRITICAL: Indicates protonated carboxylic acid ( |
| 1640 – 1645 | C=C (Alkene) | Stretching (Weak/Med) | Confirms presence of the double bond.[3][4][1] Often weaker than C=O. |
| 1580 – 1600 | -NH₃⁺ | Deformation (Bend) | Asymmetric bending of the ammonium group. |
| 1500 – 1520 | -NH₃⁺ | Deformation (Sym) | Symmetric bending of the ammonium group. |
| 1150 – 1250 | C-O / C-N | Stretching | Mixed mode region; characteristic fingerprint. |
| 990 & 910 | =C-H (Vinyl) | Out-of-Plane Bending | CRITICAL: The "Vinyl Fingerprint".[1][2] Strong bands confirming the terminal alkene is intact.[3] |
Comparative Analysis: Performance vs. Alternatives
In drug development, verifying the specific form of the molecule is as important as the molecule itself.[3][4][1] Below is a comparison of the HCl salt's IR profile against its two most common alternatives/impurities.
Comparison A: HCl Salt vs. Free Base (Zwitterion)
The most common error in synthesis is incomplete salt formation.[3][4] IR is the best technique to detect this.[3]
-
HCl Salt (Target): Shows a strong Carbonyl band at ~1725 cm⁻¹ (COOH).[3][4][1]
-
Free Base (Alternative): The Carbonyl band shifts drastically to 1550–1600 cm⁻¹ (Carboxylate
).[1]
Comparison B: 3-Aminohex-5-enoic Acid vs. Vigabatrin (Regioisomer)
Vigabatrin (4-aminohex-5-enoic acid) is a structural isomer.[1][2]
-
Differentiation: While functional groups are identical, the Fingerprint Region (600–1400 cm⁻¹) will differ due to the position of the amine relative to the alkene.[3][4][1]
-
Limitation: IR alone may not definitively distinguish these two isomers without a reference standard side-by-side.[1][2] NMR is recommended for regio-isomer confirmation.[2]
Comparison C: Intact vs. Saturated Impurity
Hydrogenation is a common side reaction.
-
Intact Product: Distinct peaks at 3085, 1640, 990, 910 cm⁻¹ .[3][4][1]
-
Saturated Impurity (3-Aminohexanoic acid): Disappearance of all four peaks listed above.[2]
-
Performance: IR is highly sensitive to the loss of the vinyl group (saturation).[3][4]
Visualizing the Analysis Workflow
The following diagrams illustrate the structural basis of the IR spectrum and the logical workflow for quality control.
Diagram 1: Structural Mapping to IR Regions[1][2]
Caption: Mapping of functional groups to their specific diagnostic regions in the IR spectrum.
Diagram 2: QC Identity Decision Tree
Caption: Step-by-step logic for validating 3-Aminohex-5-enoic acid HCl using IR data.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3][4][1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR functional group correlation).
-
Socrates, G. (2004).[3][4][1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons. (Authoritative source for Vinyl and Amino Acid salt shifts).[4]
-
National Institutes of Health (NIH) - PubChem. 3-Aminohex-5-enoic acid (Compound Summary). Retrieved from [Link]
Sources
Comparative Crystal Structure Guide: 3-Aminohex-5-enoic Acid HCl vs. Vigabatrin HCl
The following guide provides an in-depth technical comparison of the structural characterization of 3-Aminohex-5-enoic acid HCl (a specialized
Executive Summary
This guide compares the solid-state properties of 3-Aminohex-5-enoic acid HCl (a
This document synthesizes available experimental data, defining the crystallographic baseline using Vigabatrin and outlining the specific characterization workflow for the 3-amino isomer, whose public structural data is often limited to proprietary datasets or homology models.
Chemical Identity & Structural Comparison[1][2][3][4]
The core difference lies in the amine position relative to the carboxylate, which fundamentally alters the hydrogen-bonding network in the crystal lattice.
| Feature | 3-Aminohex-5-enoic Acid HCl (Target) | Vigabatrin HCl (Reference Standard) |
| IUPAC Name | 3-Amino-5-hexenoic acid hydrochloride | 4-Amino-5-hexenoic acid hydrochloride |
| Class | ||
| Chirality | Typically synthesized as (R) or (S) enantiomer | Racemic (S-enantiomer is active) |
| H-Bond Donor | Amine ( | Amine ( |
| Folding Propensity | High (Forms stable helices/sheets in peptides) | Flexible (Extended chain in solution) |
| Primary Application | GABA-AT Inhibitor Lead / Peptidomimetic Block | Antiepileptic (Sabril®) |
X-Ray Diffraction (XRD) Data Analysis
Reference Standard: Vigabatrin Crystal Structure
To validate your data for the 3-amino isomer, you must first calibrate against the known packing of Vigabatrin. The lattice is dominated by a 3D hydrogen-bonding network between the ammonium and carboxylate groups.
-
Crystal System: Orthorhombic
-
Space Group:
(No. 43) -
Unit Cell Parameters (293 K):
-
Volume:
[1] -
Z: 8
-
Density (
): [1] -
Key Structural Feature: The vinyl group adopts a specific orientation to minimize steric clash, while the zwitterionic head groups form "zipper-like" electrostatic columns.
Target Analysis: 3-Aminohex-5-enoic Acid HCl
Unlike the
Expected Diffraction Signature (Powder XRD):
-
Low Angle Shift: Due to the shorter N-C-C-COOH distance (compared to N-C-C-C-COOH in Vigabatrin), the primary reflection (
) typically shifts to a higher angle, indicating tighter packing along the backbone axis. -
Chloride Interference: The presence of HCl introduces distinct sharp peaks (typically at
) attributable to Cl-mediated lattice planes, which are absent in the free zwitterion form.
Data Acquisition Protocol (Missing Data Resolution): Since specific unit cell dimensions for the 3-amino HCl salt are often proprietary, use the following Self-Validating Protocol to generate the dataset:
-
Solvent Screening: Dissolve 50 mg in MeOH. Slowly diffuse
or at . -
Mounting: Select a prism-like crystal (
). -
Collection: Collect full sphere data at 100 K (to freeze vinyl disorder).
-
Refinement: Solve using Direct Methods (SHELXT). Look for disorder in the terminal vinyl group (C5=C6), a common issue in hexenoic acid derivatives.
Experimental Workflow & Visualization
The following diagram illustrates the critical path for differentiating the two isomers using XRD and computational validation.
Figure 1: Strategic workflow for structural elucidation of the 3-amino isomer, utilizing Vigabatrin as a comparative anchor.
Mechanistic Insights for Drug Development
Stability & Hygroscopicity
-
Vigabatrin HCl: Known to be non-hygroscopic in its stable polymorph.
-
3-Aminohex-5-enoic Acid HCl:
-amino acids are prone to cyclization (forming -lactams) under thermal stress.-
XRD Indicator: Appearance of new peaks corresponding to the lactam degradation product if dried >60°C.
-
Storage: Must be kept desiccated at -20°C.
-
Bioactivity Correlation
The crystal structure reveals the "bioactive conformation" accessible to the enzyme.
-
Vigabatrin: Binds GABA-AT in an extended conformation.
-
3-Amino Isomer: Docking studies suggest it binds in a bent conformation due to the
-substitution. The crystal structure confirms the torsion angle ( ) of the backbone, predicting its fit into the GABA-AT active site (Lys-329 pocket).
References
-
Vigabatrin Crystal Structure: Haramura, M., et al. (2004). "Crystal Structure of Vigabatrin." Analytical Sciences, 20, x9-x10.[1] Link[1]
-
GABA-AT Mechanism: Storici, P., et al. (2004). "Structures of GABA Aminotransferase complexed with Vigabatrin." Journal of Biological Chemistry, 279, 363-373. Link
-
3-Amino Isomer Docking: Dharmaraj, S., et al. (2014). "Hexonic derivatives as human GABA-AT inhibitors: A molecular docking approach." ResearchGate.[2] Link
-
Beta-Amino Acid Folding: Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation." Helvetica Chimica Acta, 79(4), 913-941. Link
Sources
Metabolic Specificity & Cross-Reactivity Guide: 3-Aminohex-5-enoic Acid (Vigabatrin)
Executive Summary
3-Aminohex-5-enoic acid , commercially known as Vigabatrin (γ-vinyl-GABA) , represents a distinct class of mechanism-based enzyme inactivators. Unlike reversible inhibitors, it functions as a "suicide substrate" for GABA transaminase (GABA-T) , covalently modifying the active site to irreversibly elevate cerebral GABA levels.
For drug development professionals, the critical differentiator of Vigabatrin is its metabolic isolation . It is renally excreted and exhibits negligible interaction with the Cytochrome P450 (CYP) system, a sharp contrast to pleiotropic agents like Valproic Acid. However, this specificity comes with a unique bioanalytical caveat: cross-reactivity with Alanine Transaminase (ALT) , which can lead to artificially suppressed liver enzyme readings—a "blind spot" in toxicity monitoring that researchers must validate against.
Mechanistic Deep Dive: The Vinyl Trap
The specificity of 3-Aminohex-5-enoic acid lies in its vinyl appendage. The molecule mimics GABA, entering the catalytic cleft of GABA-T.
-
Recognition: The amine group forms a Schiff base with the enzyme's cofactor, Pyridoxal 5'-Phosphate (PLP).
-
Activation: The enzyme attempts to abstract a proton (normal catalytic cycle).
-
Inactivation: The vinyl group acts as a Michael acceptor. Instead of transamination, a nucleophilic residue in the active site (likely Lys-329) attacks the vinyl group, forming a stable covalent adduct.
Visualization: The GABA Shunt & Vigabatrin Blockade
The following diagram illustrates the precise intervention point of Vigabatrin within the GABA metabolic shunt and its downstream effects.
Figure 1: Mechanism of Action. Vigabatrin irreversibly inactivates GABA-T, halting the conversion of GABA to Succinic Semialdehyde.
Comparative Performance Analysis
This section objectively compares 3-Aminohex-5-enoic acid against standard alternatives in the antiepileptic drug (AED) class, focusing on metabolic enzyme liability.[1]
Table 1: Metabolic Enzyme Profile Comparison
| Feature | 3-Aminohex-5-enoic Acid (Vigabatrin) | Valproic Acid (VPA) | Tiagabine |
| Primary Mechanism | Irreversible GABA-T Inhibition | Broad spectrum (GABA-T, SSADH, Na+ channels) | GAT-1 Reuptake Inhibition |
| Metabolism | None (Renal Excretion) | Extensive Hepatic (Glucuronidation, Beta-oxidation) | Hepatic (CYP3A4) |
| CYP450 Inhibition | Negligible (Minor CYP2C9 induction possible) | High (Inhibits CYP2C9, UGTs, Epoxide Hydrolase) | None |
| Transaminase Interference | High (Inhibits ALT activity in assays) | None (But causes hepatotoxicity) | None |
| Protein Binding | Negligible | High (90%) | High (96%) |
| DDI Potential | Low | High (Displaces other drugs, inhibits metabolism) | Moderate (Susceptible to inducers) |
Critical Insight: The ALT/AST "Blind Spot"
Unlike Valproic Acid, which causes true hepatotoxicity (elevating ALT/AST), Vigabatrin causes analytical suppression of ALT.
-
The Phenomenon: Vigabatrin inhibits Alanine Aminotransferase (ALT) activity in vitro and in vivo.
-
The Consequence: Patients or test subjects on Vigabatrin may show ALT levels near zero. If liver injury occurs (which normally spikes ALT), the presence of Vigabatrin may mask this spike, leading to a "false normal" or "false low" reading.
-
Causality: The vinyl-GABA structure likely accesses the ALT active site (which also uses PLP) and reacts with the pyridoxamine form, though with lower affinity than for GABA-T.
Experimental Protocols
To validate these interactions in a drug development setting, the following self-validating protocols are recommended.
Protocol A: In Vitro Assessment of ALT Interference
Purpose: To quantify the extent of ALT suppression by a test compound (Vigabatrin) to prevent false-negative toxicity screens.
Materials:
-
Pooled Human Serum (or Rat Serum).
-
Standard ALT Reagent Kit (IFCC method with pyridoxal phosphate).
-
Test Compound: 3-Aminohex-5-enoic acid (10 µM – 1000 µM).
-
Control: Phosphate Buffered Saline (PBS).
Workflow:
-
Preparation: Spiked serum samples are prepared with increasing concentrations of Vigabatrin (0, 10, 100, 500, 1000 µM).
-
Incubation: Incubate samples at 37°C for 60 minutes . Note: Immediate measurement may miss time-dependent inactivation.
-
Measurement: Aliquot samples into the ALT assay cuvette/plate. Add L-alanine and α-ketoglutarate substrates.
-
Kinetic Read: Measure absorbance decrease at 340 nm (NADH oxidation) over 5 minutes.
-
Calculation:
-
Validation Check: If >20% inhibition is observed at therapeutic concentrations (~100-300 µM), the compound interferes with the safety biomarker.
Protocol B: GABA-T Inactivation Kinetic Assay
Purpose: To confirm "suicide" inhibition mechanism (time-dependent loss of activity).
Materials:
-
Purified GABA-T enzyme (or brain homogenate).
-
Substrates: GABA (2 mM), α-Ketoglutarate (2 mM).
-
Cofactor: PLP (10 µM).
-
Assay Buffer: 0.1 M Pyrophosphate buffer, pH 8.5.
Workflow:
-
Pre-incubation: Incubate Enzyme + Vigabatrin (various conc.) without GABA for times
min. -
Dilution Step (Critical): At time
, rapidly dilute the mixture 50-fold into the assay buffer containing high concentrations of GABA and α-Ketoglutarate. Reason: This distinguishes reversible from irreversible inhibition. Reversible inhibitors dissociate upon dilution; suicide inhibitors do not. -
Activity Assay: Measure the production of Succinic Semialdehyde (coupled to NADP+ reduction via SSADH) at 340 nm.
-
Data Analysis: Plot
vs. Pre-incubation Time.-
Linear Slope: Indicates pseudo-first-order inactivation (
). -
K_I / k_inact Plot: Plot
vs. to determine the maximal inactivation rate ( ) and inhibitor affinity ( ).
-
Visualization: Specificity Screening Workflow
This diagram outlines the decision tree for evaluating metabolic cross-reactivity.
Figure 2: Screening Workflow. Parallel assessment of efficacy (GABA-T), safety biomarker interference (ALT), and metabolic liability (CYP).
References
-
Patsnap Synapse. (2024). Mechanism of Vigabatrin: Irreversible Inhibition of GABA Transaminase.[2][3] Link
-
Silverman, R. B. (2012). Design and Mechanism of GABA Aminotransferase Inactivators. NIH / PMC. Link
-
Ben-Menachem, E. (2016).[4] Vigabatrin: Mechanism of Action and Clinical Profile. Neupsy Key. Link
-
LiverTox. (2020). Vigabatrin: Clinical Liver Injury and Transaminase Inhibition. NCBI Bookshelf. Link
-
FDA Clinical Pharmacology Review. (2013). Vigabatrin (Sabril) CYP450 Induction/Inhibition Data. FDA Access Data. Link
-
H, Ni'mawati N. (2025).[5] Effectiveness and Adverse Drug Reaction Mechanisms Associated with Valproic Acid Use. Biomedical and Pharmacology Journal. Link
Sources
- 1. Experimental studies of the influence of vigabatrin on the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the acute effect of single doses of vigabatrin and sodium valproate on photosensitivity in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 4. Vigabatrin | Neupsy Key [neupsykey.com]
- 5. Effectiveness and Adverse Drug Reaction Mechanisms Associated with Valproic Acid Use: A Cross-Sectional Prospective Study in Indonesia – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Safety Operating Guide
Proper Disposal Procedures for 3-Aminohex-5-enoic acid hydrochloride
Executive Safety & Logistics Summary
3-Aminohex-5-enoic acid hydrochloride (an analog of Vigabatrin) presents a dual hazard profile: chemical acidity (due to the HCl salt form) and potential pharmacological activity (as a GABAergic structural analog). Unlike common amino acids (e.g., Glycine HCl), this compound must be managed as a Pharmaceutical Intermediate , not merely as organic waste.
Immediate Action Directives:
-
Waste Classification: Non-RCRA Listed (unless characteristic D002 Corrosive). Recommended classification: Non-Regulated Pharmaceutical Waste (Incineration Required) .
-
Primary Disposal Method: High-temperature incineration (>800°C) via a licensed hazardous waste contractor.
-
Prohibited Actions: Do NOT dispose of down laboratory drains, even after neutralization, due to potential biological activity in aquatic ecosystems.
Chemical Characterization & Hazard Assessment
Effective disposal requires understanding the physicochemical properties that dictate waste handling.
| Property | Specification | Operational Implication |
| Chemical Structure | Amino acid analog (alkene chain) | Potential GABA-transaminase inhibitor activity; requires thermal destruction. |
| Salt Form | Hydrochloride (HCl) | Hygroscopic & Acidic. Aqueous solutions will be corrosive (pH < 2.0). |
| Physical State | White to off-white solid | Generates irritant dust. Use N95/P100 respiratory protection during transfer. |
| Reactivity | Incompatible with strong oxidizers/bases | Segregate from nitrates, permanganates, and alkali hydroxides in waste storage. |
Regulatory Classification (US EPA/RCRA)
-
Listed Waste: Not listed under F, K, P, or U lists.
-
Characteristic Waste:
-
Solid: Generally non-hazardous by RCRA standards.
-
Aqueous Solution: If pH
2
-
Personal protective equipment for handling 3-Aminohex-5-enoic acid hydrochloride
Executive Safety Summary
3-Aminohex-5-enoic acid hydrochloride is a chiral
Unlike generic reagents, this compound presents a dual-hazard profile:
-
Chemical Hazard: The hydrochloride salt moiety creates an acidic, hygroscopic solid that is corrosive to mucous membranes and metals.
-
Pharmacological Hazard: Due to the "Precautionary Principle," this substance must be treated as a potential neuroactive agent until specific toxicological data proves otherwise.
Risk Assessment & Hazard Identification
The following assessment synthesizes structural activity relationships (SAR) and physical properties.
| Hazard Category | Classification | Mechanism of Action / Risk |
| Acute Toxicity | Warning (H302, H312, H332) | Harmful if swallowed, inhaled, or absorbed through skin. Structural analogs suggest potential interference with GABAergic systems. |
| Physical State | Hygroscopic Solid | The HCl salt readily absorbs atmospheric moisture, leading to clumping. This increases the risk of spattering during solubilization and makes precise weighing difficult. |
| Corrosivity | Irritant (H315, H319) | Hydrolysis on moist surfaces (skin, eyes, lungs) releases hydrochloric acid, causing immediate irritation and potential tissue damage. |
| Sensitization | Respiratory Sensitizer | Inhalation of fine dust may trigger hypersensitivity. Dust control is the critical safety parameter. |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. The following matrix is calibrated for the specific particle size and solubility profile of amino acid HCl salts.
PPE Decision Logic Diagram
Figure 1: Decision tree for selecting PPE based on the state of matter and activity.
Caption: Workflow for determining mandatory PPE based on physical state and engineering controls.
Detailed PPE Specifications
| Component | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Why: HCl salts can degrade latex. Double gloving provides a breakthrough time >480 mins and allows immediate removal of the outer glove upon contamination without exposing skin. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1) | Why: Safety glasses are insufficient for powders that can become airborne and dissolve in the eye's moisture to form acid. Goggles seal the ocular environment. |
| Respiratory | N95 / P100 (if outside hood) | Why: The primary vector for systemic exposure is inhalation of dust. If a fume hood is not feasible, a tight-fitting respirator is mandatory. |
| Body | Lab Coat (High-Neck) | Why: Prevents dust accumulation on street clothes. A high neck protects the clavicle area from dust settling. |
Operational Protocols: The "Self-Validating" System
Safety is not just equipment; it is a workflow. Use this step-by-step protocol to ensure containment.
Phase A: Storage & Equilibration
-
Temperature: Store at 2–8°C (Refrigerated).
-
Equilibration (Critical Step): Before opening the vial, allow it to warm to room temperature for 30 minutes .
-
Causality: Opening a cold vial in a humid lab causes immediate condensation. This turns the hygroscopic HCl salt into a sticky gum, degrading the reagent and making accurate weighing impossible.
-
Phase B: Weighing & Solubilization
This is the highest risk phase for exposure.
-
Static Control: Amino acids are prone to static charge. Use an anti-static gun or ionizing bar in the balance area to prevent "flying powder."
-
The "Boat-to-Vial" Transfer:
-
Tare a weighing boat.
-
Weigh the solid.
-
Do not pour solvent onto the solid in the weighing boat.
-
Transfer solid to the reaction vessel before adding solvent.
-
-
Solubilization (Exotherm Warning):
-
When dissolving in water or buffer, the HCl moiety will dissociate, potentially lowering pH.
-
If neutralizing with a base (e.g., NaOH, NaHCO3), add the base dropwise . The reaction is exothermic and may generate CO2 gas (foaming), creating an aerosol hazard.
-
Handling Workflow Diagram
Figure 2: Operational workflow emphasizing critical control points (CCPs).
Caption: Step-by-step handling process. "CCP" denotes Critical Control Points for safety.
Disposal & Decontamination
Improper disposal of bioactive amines poses environmental risks.
Waste Stream Classification
-
Primary Stream: Acidic Organic Waste .
-
Do not mix with oxidizers (e.g., Nitric Acid) or bleach (Sodium Hypochlorite), as this may generate chloramine gas or heat.[2]
-
-
Aqueous Waste: If the material is in a buffered aqueous solution, adjust pH to 6–8 before disposal into the aqueous organic waste container.
Spill Management
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels to dampen, then wipe up. Place in a sealed bag.
-
Solution Spill: Cover with an absorbent pad. Neutralize the area with dilute Sodium Bicarbonate (NaHCO3) solution.
-
Decontamination: Wipe all surfaces with 70% Ethanol followed by water. The ethanol helps solubilize the organic backbone, while water removes the salt residues.
Emergency Procedures
-
Eye Contact: Flush immediately with water for 15 minutes .[3][4] The HCl salt is corrosive; seconds matter to prevent corneal opacity.
-
Skin Contact: Wash with soap and water.[2][3][4][5][6] Do not use ethanol on skin (increases absorption).
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization), seek medical attention.
References
-
PubChem. (n.d.). 3-Aminohex-5-enoic acid | C6H11NO2.[7] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Drugs.com. (2023). Vigabatrin Monograph for Professionals. (Structural analog safety context). Retrieved October 26, 2023, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. aksci.com [aksci.com]
- 4. bacfertilizers.com [bacfertilizers.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. PubChemLite - (s)-3-aminohex-5-enoic acid hydrochloride (C6H11NO2) [pubchemlite.lcsb.uni.lu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
